molecular formula C23H27FN4O4 B1662422 (Z)-SU14813 CAS No. 452105-23-6

(Z)-SU14813

カタログ番号: B1662422
CAS番号: 452105-23-6
分子量: 442.5 g/mol
InChIキー: CTNPALGJUAXMMC-PMFHANACSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VEGFR2/PDGFR/c-Kit/Flt-3 Inhibitor SU014813 is an orally-active, tyrosine kinase receptor inhibitor with potential antitumor activity. SU014813 binds to and inhibits the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR) alpha and beta, c-Kit and Fms-related tyrosine kinase 3 (Flt-3). This leads to an inhibition of cellular proliferation and angiogenesis and an induction of apoptosis.
SU-014813 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10-/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNPALGJUAXMMC-PMFHANACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025698
Record name 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452105-23-6, 627908-92-3
Record name SU-14813
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452105236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SU 14813
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627908923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SU-14813
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ6VH5MZ17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(Z)-SU14813: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. This document provides a comprehensive overview of its mechanism of action, focusing on its interaction with key signaling pathways implicated in cancer progression and angiogenesis. Quantitative data on its inhibitory activity are presented, along with detailed methodologies for key experimental assays and visual representations of the associated signaling cascades and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-tumor and anti-angiogenic effects by competitively inhibiting the ATP-binding site of several RTKs, primarily belonging to the split-kinase domain family. This inhibition blocks the autophosphorylation of the receptors and subsequent activation of downstream signaling pathways. The primary targets of SU14813 are Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Mast/stem cell growth factor receptor (KIT), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] By simultaneously targeting these receptors, SU14813 disrupts critical cellular processes in both tumor cells and endothelial cells, including proliferation, migration, survival, and angiogenesis.[1][3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: Biochemical IC50 Values for this compound
Target KinaseIC50 (nM)
VEGFR1 (Flt-1)2
VEGFR2 (KDR/Flk-1)50
PDGFRβ4
KIT15

Data sourced from multiple biochemical assays.[4][5][6][7]

Table 2: Cellular IC50 Values for this compound
Target/Cell LineIC50 (nM)
VEGFR-2 (Porcine Aortic Endothelial Cells)5.2
PDGFR-β (Porcine Aortic Endothelial Cells)9.9
KIT (Porcine Aortic Endothelial Cells)11.2
U-118MG (glioblastoma cell line)50 - 100

Data sourced from cellular phosphorylation and proliferation assays.[4][8]

Signaling Pathway Inhibition

This compound's therapeutic effects are a direct consequence of its ability to modulate key signaling pathways downstream of its target RTKs.

VEGFR Signaling Pathway

VEGF signaling, primarily through VEGFR2, is a critical driver of angiogenesis. Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates, initiating downstream cascades that promote endothelial cell proliferation, migration, and survival. SU14813 blocks this initial phosphorylation event.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates SU14813 This compound SU14813->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Inhibition of the VEGFR2 signaling cascade by this compound.

PDGFR Signaling Pathway

PDGF signaling is involved in cell growth, proliferation, and migration. Aberrant PDGFR signaling is a hallmark of several cancers. SU14813 effectively inhibits PDGFR phosphorylation, thereby blocking these pro-tumorigenic signals.

PDGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates RAS RAS PDGFR->RAS Activates SU14813 This compound SU14813->PDGFR Inhibits Phosphorylation AKT Akt PI3K->AKT CellGrowth Cell Growth, Proliferation, Migration AKT->CellGrowth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellGrowth

Caption: Inhibition of the PDGFRβ signaling cascade by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below. These protocols are based on published literature and standard laboratory practices.

Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of SU14813 on the enzymatic activity of purified kinase domains.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Purified Kinase (e.g., VEGFR2) - Substrate (e.g., Poly(Glu,Tyr)) - ATP (with γ-32P-ATP) - MgCl2 Start->Prepare_Reaction Add_SU14813 Add this compound (Varying Concentrations) Prepare_Reaction->Add_SU14813 Incubate Incubate at 30°C Add_SU14813->Incubate Stop_Reaction Stop Reaction (e.g., Add EDTA) Incubate->Stop_Reaction Measure_Phosphorylation Measure Substrate Phosphorylation (e.g., Scintillation Counting) Stop_Reaction->Measure_Phosphorylation Calculate_IC50 Calculate IC50 Measure_Phosphorylation->Calculate_IC50

Caption: Workflow for a typical biochemical kinase assay.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the purified recombinant kinase domain, a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1), and a buffer containing MgCl2.

  • Inhibitor Addition: Add this compound at a range of concentrations. Include a DMSO control.

  • Initiation: Start the reaction by adding ATP mixed with a small amount of radiolabeled γ-32P-ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 20 minutes).

  • Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Spot the reaction mixture onto filter paper and wash to remove unincorporated 32P-ATP. Measure the remaining radioactivity on the filter paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

  • Analysis: Plot the percentage of inhibition against the log concentration of SU14813 and determine the IC50 value using non-linear regression.

Cellular Receptor Phosphorylation Assay

This assay measures the ability of SU14813 to inhibit the phosphorylation of its target receptors within a cellular context.

Workflow Diagram:

Cellular_Phosphorylation_Workflow Start Start Seed_Cells Seed Cells Expressing Target RTK (e.g., NIH 3T3-VEGFR2) Start->Seed_Cells Starve_Cells Serum-Starve Cells Seed_Cells->Starve_Cells Treat_SU14813 Treat with this compound (Varying Concentrations) Starve_Cells->Treat_SU14813 Stimulate_Ligand Stimulate with Ligand (e.g., VEGF) Treat_SU14813->Stimulate_Ligand Lyse_Cells Lyse Cells Stimulate_Ligand->Lyse_Cells Measure_Phosphorylation Measure Phospho-RTK Levels (e.g., ELISA or Western Blot) Lyse_Cells->Measure_Phosphorylation Calculate_IC50 Calculate IC50 Measure_Phosphorylation->Calculate_IC50

Caption: Workflow for a cellular receptor phosphorylation assay.

Methodology:

  • Cell Culture: Plate cells engineered to overexpress the target receptor (e.g., NIH 3T3 cells transfected with VEGFR2) in 96-well plates and grow to confluence.

  • Serum Starvation: To reduce basal receptor phosphorylation, starve the cells in a low-serum medium (e.g., 0.5% FBS) for 18-24 hours.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the corresponding ligand (e.g., 50 ng/mL VEGF) for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with a lysis buffer containing protease and phosphatase inhibitors.

  • Detection (ELISA): Coat an ELISA plate with a capture antibody specific for the total receptor. Add the cell lysates, followed by a detection antibody that specifically recognizes the phosphorylated form of the receptor (e.g., anti-phospho-VEGFR2). Use a secondary antibody conjugated to HRP and a colorimetric substrate for detection.

  • Analysis: Determine the level of receptor phosphorylation for each SU14813 concentration and calculate the IC50 value.

HUVEC Survival Assay

This assay assesses the effect of SU14813 on the survival of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.

Methodology:

  • Cell Seeding: Seed HUVECs in a 96-well plate in their complete growth medium.

  • Starvation: Once the cells are attached, replace the medium with a basal medium containing low serum (e.g., 1% FBS) and incubate overnight.

  • Treatment: Add this compound at various concentrations to the wells.

  • Growth Factor Stimulation: Add a pro-angiogenic growth factor, such as VEGF (e.g., 20 ng/mL), to the appropriate wells. Include a control group with no growth factor.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with DMSO or a similar solvent.

  • Data Analysis: Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells. Calculate the IC50 of SU14813 for the inhibition of VEGF-stimulated HUVEC survival.

In Vivo Xenograft Tumor Growth Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Use immunocompromised mice, such as athymic nude or NOD/SCID mice.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., C6 glioma or MV4;11 leukemia cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound orally, typically twice daily, at various doses (e.g., 10-80 mg/kg). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Study Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specific size.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of this compound.

Conclusion

This compound is a multi-targeted RTK inhibitor that potently inhibits VEGFR, PDGFR, KIT, and FLT3. Its mechanism of action involves the blockade of key signaling pathways that drive tumor growth, proliferation, and angiogenesis. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this and similar targeted therapies. The ability of SU14813 to simultaneously inhibit multiple oncogenic pathways underscores the potential of multi-targeted kinase inhibitors in cancer therapy.

References

(Z)-SU14813: A Technical Profile of a Multi-Targeted Receptor Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-SU14813 is a potent, orally active, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Structurally similar to sunitinib (B231) (SU11248), it was identified from the same chemical library and targets several split kinase domain RTKs that are crucial mediators of angiogenesis, tumor growth, and metastasis.[2][3] This technical guide provides a detailed overview of the inhibitor's profile, including its biochemical and cellular activities, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Biochemical Inhibitory Profile

This compound demonstrates potent inhibitory activity against several key RTKs in biochemical assays. The compound is highly selective for its primary targets, with IC50 values in the low nanomolar range.[2][4] Its selectivity is approximately 100- to 10,000-fold greater for these target RTKs compared to other non-target kinases evaluated.[2]

Table 1: Biochemical IC50 Values of this compound

Target KinaseIC50 Value
VEGFR-1 (Flt-1)2 nM (0.002 µM)[4][5]
VEGFR-2 (KDR)50 nM (0.05 µM)[4][5]
PDGFR-α4 nM (0.004 µM)
PDGFR-β4 nM[4][5]
KIT15 nM (0.015 µM)[4][5]
FLT3Inhibited, value in range of 2-50 nM[2]
CSF1R (FMS)Inhibited[2]
FGFR-13.5 µM
c-Met9 µM
Src2.5 µM
EGFR>20 µM

Cellular Inhibitory Profile

In cell-based assays, this compound effectively inhibits both ligand-dependent and autonomous RTK phosphorylation. This cellular activity translates into the inhibition of critical downstream processes such as cell proliferation and survival.

Table 2: Cellular IC50 Values of this compound

Cellular ActivityCell Line / SystemIC50 Value
VEGFR-2 PhosphorylationPorcine Aortic Endothelial Cells5.2 nM[5]
PDGFR-β PhosphorylationPorcine Aortic Endothelial Cells9.9 nM[5]
KIT PhosphorylationPorcine Aortic Endothelial Cells11.2 nM[5]
FLT3-ITD PhosphorylationMV4;11 Cells50 nM
VEGF-induced HUVEC SurvivalHuman Umbilical Vein Endothelial Cells6.8 nM
U-118MG Cell GrowthHuman Glioblastoma Cells50 - 100 nM[5]

Key Signaling Pathways Targeted by this compound

This compound exerts its anti-angiogenic and anti-tumor effects by simultaneously blocking several critical signaling pathways. By inhibiting VEGFRs and PDGFRs on endothelial cells, it disrupts tumor neo-angiogenesis. Concurrently, by inhibiting KIT and FLT3 on tumor cells, it directly impedes tumor cell proliferation and survival.[3]

SU14813_Signaling_Pathway cluster_inhibitor This compound cluster_receptors Receptor Tyrosine Kinases cluster_processes Cellular Processes SU14813 This compound VEGFR VEGFRs SU14813->VEGFR PDGFR PDGFRs SU14813->PDGFR KIT KIT SU14813->KIT FLT3 FLT3 SU14813->FLT3 Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Proliferation Survival Survival Migration Migration PDGFR->Angiogenesis PDGFR->Proliferation PDGFR->Migration KIT->Proliferation KIT->Survival FLT3->Proliferation FLT3->Survival

Mechanism of action for this compound.

Experimental Methodologies

The characterization of this compound involves several key in vitro assays.

These assays quantify the direct inhibitory effect of this compound on the enzymatic activity of target kinases.

  • Protocol Summary: The determination of biochemical IC50 values was conducted using glutathione (B108866) S-transferase (GST) fusion proteins that contained the complete cytoplasmic domains of the respective receptor tyrosine kinases.[2] The assays measure the ability of the kinase to phosphorylate a substrate in the presence of varying concentrations of the inhibitor. The resulting data is used to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the kinase's enzymatic activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Kinase Recombinant Kinase (GST-fusion protein) Incubation Incubate Components Kinase->Incubation Inhibitor This compound (Serial Dilution) Inhibitor->Incubation Substrate_ATP Substrate + ATP Substrate_ATP->Incubation Detection Measure Substrate Phosphorylation Incubation->Detection Analysis Calculate IC50 Detection->Analysis

References

SU14813: A Multi-Targeted Receptor Tyrosine Kinase Inhibitor with Potent Anti-Angiogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant anti-angiogenic and anti-tumor activity.[1][2] By simultaneously targeting key RTKs involved in tumor angiogenesis and growth, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3), SU14813 offers a comprehensive approach to cancer therapy.[1][3] This technical guide provides a detailed overview of SU14813, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways and experimental workflows.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis.[1][2] Receptor tyrosine kinases (RTKs) are key mediators of the signaling pathways that drive angiogenesis.[1][2] SU14813 is a small molecule inhibitor that targets multiple RTKs within the split kinase domain family, including VEGFRs, PDGFRs, KIT, and FLT3.[1][3] This multi-targeted approach is advantageous as most tumors rely on multiple aberrant signaling pathways for their growth and survival.[1][3] Preclinical studies have shown that SU14813 effectively inhibits ligand-dependent and -independent proliferation, migration, and survival of endothelial and tumor cells expressing these target RTKs.[1]

Mechanism of Action

SU14813 exerts its anti-angiogenic and anti-tumor effects by competitively binding to the ATP-binding site in the catalytic domain of multiple RTKs. This inhibition blocks the phosphorylation and activation of these receptors, thereby disrupting the downstream signaling cascades that promote cell proliferation, survival, and migration. The primary targets of SU14813 that are crucial for its anti-angiogenic activity are VEGFRs and PDGFRs.

  • VEGFR Signaling: Vascular Endothelial Growth Factor (VEGF) and its receptors, particularly VEGFR-2, are the primary drivers of tumor angiogenesis.[1][3] By inhibiting VEGFR-2, SU14813 directly blocks VEGF-stimulated endothelial cell proliferation, migration, and survival, which are essential steps in the formation of new blood vessels.[1][3]

  • PDGFR Signaling: Platelet-Derived Growth Factor (PDGF) and its receptors are involved in the recruitment and stabilization of pericytes and smooth muscle cells that support the newly formed tumor vasculature.[3] Inhibition of PDGFR-β by SU14813 disrupts this perivascular support, leading to vessel regression and increased tumor hypoxia.

Quantitative Data

The inhibitory activity of SU14813 has been quantified in various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) of SU14813 against its primary targets.

Table 1: Biochemical IC50 Values of SU14813
Kinase TargetIC50 (nM)
VEGFR-1 (Flt-1)2
VEGFR-2 (KDR)50
PDGFR-β4
KIT15
FLT32-50 µM (range)
CSF-1R/FMSInhibited
FGFR-13500
EGFR>20000
Src2500
c-Met9000

(Data sourced from multiple references)[3][4][5][6]

Table 2: Cellular IC50 Values of SU14813
Cell-Based AssayTargetCell LineIC50 (nM)
VEGFR-2 PhosphorylationVEGFR-2Porcine Aortic Endothelial Cells5.2
PDGFR-β PhosphorylationPDGFR-βPorcine Aortic Endothelial Cells9.9
KIT PhosphorylationKITPorcine Aortic Endothelial Cells11.2
VEGF-stimulated HUVEC SurvivalVEGFR-2Human Umbilical Vein Endothelial Cells6.8
PDGF-dependent ProliferationPDGFR-βNIH-3T3 cellsNot specified
FLT3-ITD dependent ProliferationFLT3MV4;11 cellsNot specified

(Data sourced from multiple references)[3][4][6]

Signaling Pathways

The following diagrams illustrate the signaling pathways inhibited by SU14813.

SU14813_VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation SU14813 SU14813 SU14813->VEGFR2 Inhibits Downstream Downstream Signaling (Proliferation, Migration, Survival) P->Downstream Activates

Figure 1: SU14813 Inhibition of the VEGFR-2 Signaling Pathway.

SU14813_PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFR PDGFR-β PDGF->PDGFR Binds P P PDGFR->P Autophosphorylation SU14813 SU14813 SU14813->PDGFR Inhibits Downstream Downstream Signaling (Pericyte Recruitment & Survival) P->Downstream Activates

Figure 2: SU14813 Inhibition of the PDGFR-β Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-angiogenic activity of SU14813.

Biochemical Kinase Assay

This assay determines the direct inhibitory effect of SU14813 on the enzymatic activity of purified receptor tyrosine kinases.

Materials:

  • Recombinant purified kinase domains (e.g., VEGFR-2, PDGFR-β)

  • SU14813

  • ATP (γ-32P-ATP or unlabeled ATP for non-radioactive methods)

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Kinase reaction buffer

  • 96-well plates

  • Scintillation counter or ELISA reader

Protocol:

  • Prepare serial dilutions of SU14813 in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and SU14813 dilution to the kinase reaction buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction.

  • Quantify kinase activity by measuring the incorporation of phosphate (B84403) into the substrate peptide using a scintillation counter (for radioactive assays) or a specific antibody in an ELISA format.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of SU14813.[1]

Cellular Receptor Phosphorylation Assay

This assay measures the ability of SU14813 to inhibit ligand-induced receptor phosphorylation in a cellular context.[1]

Materials:

  • Cells overexpressing the target receptor (e.g., NIH-3T3 cells transfected with VEGFR-2)

  • SU14813

  • Ligand (e.g., VEGF-A)

  • Cell lysis buffer

  • Antibodies: anti-phospho-receptor and anti-total-receptor

  • Western blotting or ELISA reagents

Protocol:

  • Seed cells in 96-well plates and allow them to adhere overnight.[1]

  • Starve the cells in serum-free medium for 4-24 hours.[1]

  • Pre-treat the cells with various concentrations of SU14813 for 1-2 hours.[1]

  • Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A) for 5-10 minutes.[1]

  • Lyse the cells and collect the protein lysates.

  • Determine the levels of phosphorylated and total receptor using Western blotting or a sandwich ELISA.

  • Quantify the band intensities or ELISA signals and calculate the IC50 value for the inhibition of receptor phosphorylation.

HUVEC Proliferation/Survival Assay

This assay assesses the effect of SU14813 on the proliferation and survival of human umbilical vein endothelial cells (HUVECs) stimulated with VEGF.[1][3]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM-2)

  • SU14813

  • VEGF-A

  • Cell proliferation/viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well plates

Protocol:

  • Seed HUVECs in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach.[3]

  • Starve the cells in a basal medium with low serum (e.g., 0.5-1% FBS) for 12-24 hours.[1]

  • Treat the cells with serial dilutions of SU14813 in the presence or absence of a stimulating concentration of VEGF-A (e.g., 20 ng/mL).[1]

  • Incubate the plates for 48-72 hours.[1]

  • Add the cell proliferation/viability reagent and measure the signal according to the manufacturer's instructions.

  • Calculate the IC50 value for the inhibition of VEGF-stimulated HUVEC proliferation/survival.

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of SU14813 in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Tumor cells (e.g., human renal cell carcinoma 786-O)

  • SU14813 formulated for oral administration

  • Calipers for tumor measurement

Protocol:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer SU14813 or vehicle control orally, once or twice daily, at various dose levels.

  • Measure tumor volume with calipers every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Experimental Workflows

The following diagrams illustrate the general workflows for the described experimental protocols.

Biochemical_Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, SU14813, ATP) B Incubate Reaction Mixture A->B C Stop Reaction B->C D Quantify Kinase Activity C->D E Calculate IC50 D->E

Figure 3: Workflow for a Biochemical Kinase Assay.

HUVEC_Proliferation_Assay_Workflow A Seed HUVECs in 96-well plate B Starve Cells (low serum) A->B C Treat with SU14813 +/- VEGF B->C D Incubate for 48-72 hours C->D E Measure Cell Viability D->E F Calculate IC50 E->F

Figure 4: Workflow for a HUVEC Proliferation Assay.

Conclusion

SU14813 is a potent multi-targeted inhibitor of key RTKs involved in angiogenesis and tumor progression. Its ability to simultaneously block VEGFR and PDGFR signaling pathways provides a robust mechanism for inhibiting the formation and maturation of tumor blood vessels. The comprehensive preclinical data, including potent biochemical and cellular inhibitory activities, support its continued investigation as a therapeutic agent for various malignancies. The experimental protocols and workflows detailed in this guide provide a framework for the further evaluation and characterization of SU14813 and other novel anti-angiogenic compounds.

References

(Z)-SU14813: A Technical Guide to its Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant anti-angiogenic and anti-tumor activities. Structurally similar to sunitinib, SU14813 targets several key RTKs involved in tumor growth, angiogenesis, and metastasis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and Fms-like Tyrosine Kinase 3 (FLT3).[1][2][3] This technical guide provides an in-depth overview of the signaling pathways inhibited by this compound, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action.

Core Mechanism of Action

This compound exerts its therapeutic effects by binding to the ATP-binding pocket of multiple RTKs, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades.[4][5] This leads to the inhibition of cellular proliferation and angiogenesis, and the induction of apoptosis.[4] The simultaneous inhibition of multiple pro-cancerous signaling pathways by a single agent like SU14813 represents a promising strategy in cancer therapy, potentially overcoming the resistance mechanisms that can arise from targeting a single pathway.[1][2]

Targeted Signaling Pathways

The primary targets of this compound are members of the split-kinase domain RTK family.[1] Inhibition of these receptors disrupts critical cellular functions that promote tumor growth and survival.

VEGFR Signaling Pathway

VEGF receptors, particularly VEGFR-1 and VEGFR-2, are pivotal in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling through pathways such as:

  • PLCγ-PKC-Raf-MEK-MAPK/ERK: This pathway is crucial for endothelial cell proliferation.[4][6][7]

  • PI3K/Akt: This pathway promotes endothelial cell survival, migration, and permeability.[4][6][7]

  • FAK/p38 MAPK: This pathway is involved in endothelial cell migration.[6]

By inhibiting VEGFR-1 and VEGFR-2, SU14813 effectively blocks these pro-angiogenic signals.

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FAK FAK VEGFR2->FAK PKC PKC PLCg->PKC Akt Akt PI3K->Akt p38 p38 MAPK FAK->p38 Raf Raf PKC->Raf Survival Cell Survival Akt->Survival Migration Cell Migration p38->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SU14813 This compound SU14813->VEGFR2 Inhibition

VEGFR-2 signaling pathway inhibition by this compound.
PDGFR Signaling Pathway

PDGFR-α and PDGFR-β are involved in the proliferation and survival of pericytes and smooth muscle cells that provide structural support to the tumor neovasculature.[1] PDGF binding to its receptor leads to the activation of several downstream pathways, including:

  • PI3K/Akt: Promotes cell survival.

  • MAPK/ERK (Ras/Raf/MEK/ERK): Drives cell proliferation.[8]

  • PLCγ: Involved in cell migration and proliferation.[8]

  • JAK/STAT: Can also be activated to regulate gene transcription.

SU14813's inhibition of PDGFRβ disrupts the stability of tumor blood vessels.

PDGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFRb PDGFR-β PDGF->PDGFRb Binding & Dimerization PI3K PI3K PDGFRb->PI3K Grb2_SOS Grb2/SOS PDGFRb->Grb2_SOS PLCg PLCγ PDGFRb->PLCg JAK JAK PDGFRb->JAK Akt Akt PI3K->Akt Ras Ras Grb2_SOS->Ras PKC PKC PLCg->PKC STAT STAT Proliferation Cell Proliferation STAT->Proliferation Survival Cell Survival Akt->Survival Raf Raf Ras->Raf PKC->Proliferation JAK->STAT MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation SU14813 This compound SU14813->PDGFRb Inhibition

PDGFR-β signaling pathway inhibition by this compound.
c-KIT Signaling Pathway

The c-KIT receptor, upon binding its ligand Stem Cell Factor (SCF), plays a role in the proliferation and survival of various tumor cells, including those in gastrointestinal stromal tumors (GIST).[2] Key downstream pathways include:

  • PI3K/Akt: Mediates cell survival.[9]

  • MAPK/ERK: Regulates gene transcription and cell proliferation.[9]

  • JAK/STAT: Contributes to cell proliferation and survival.[9]

Inhibition of c-KIT by SU14813 has direct anti-proliferative effects on tumor cells expressing this receptor.

cKIT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF SCF cKIT c-KIT SCF->cKIT Binding & Dimerization PI3K PI3K cKIT->PI3K Grb2_SOS Grb2/SOS cKIT->Grb2_SOS JAK JAK cKIT->JAK Akt Akt PI3K->Akt Ras Ras Grb2_SOS->Ras STAT STAT JAK->STAT Survival Cell Survival Akt->Survival Raf Raf Ras->Raf Proliferation Cell Proliferation STAT->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation SU14813 This compound SU14813->cKIT Inhibition

c-KIT signaling pathway inhibition by this compound.
FLT3 Signaling Pathway

FLT3 is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and aberrant cell growth.[1] Both wild-type and mutated FLT3 (e.g., FLT3-ITD) activate downstream pathways such as:

  • PI3K/Akt: Promotes cell survival.[10]

  • MAPK/ERK: Drives cell proliferation.[10]

  • STAT5: A key pathway that is potently activated by FLT3-ITD, leading to uncontrolled proliferation.[10]

SU14813 inhibits both wild-type and constitutively active mutant FLT3, making it a potential therapeutic for FLT3-driven malignancies.[1]

FLT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Binding & Dimerization PI3K PI3K FLT3->PI3K Ras_MAPK Ras/MAPK Pathway FLT3->Ras_MAPK STAT5 STAT5 FLT3->STAT5 Akt Akt PI3K->Akt ERK ERK Ras_MAPK->ERK Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival Akt->Survival ERK->Proliferation SU14813 This compound SU14813->FLT3 Inhibition Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation biochemical Biochemical Kinase Assay (IC50 Determination) cellular_phos Cellular Phosphorylation Assay (Target Engagement) biochemical->cellular_phos cellular_func Functional Cell Assays (Proliferation, Survival) cellular_phos->cellular_func pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD Modeling) cellular_func->pk_pd xenograft Xenograft Tumor Models (Efficacy Studies) pk_pd->xenograft toxicity Toxicology Studies (Safety Profile) xenograft->toxicity clinical Clinical Trials toxicity->clinical start Compound Synthesis (this compound) start->biochemical

References

In Vitro Characterization of (Z)-SU14813: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (Z)-SU14813, a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. The information compiled herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to support researchers and professionals in the fields of oncology, drug discovery, and development.

Introduction

This compound is a small molecule inhibitor that targets multiple RTKs involved in critical cancer-related processes such as angiogenesis, tumor growth, and metastasis.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2] By concurrently inhibiting these pathways, SU14813 demonstrates broad-spectrum anti-tumor activity.[2] This document details the in vitro studies that elucidate its mechanism of action and inhibitory profile.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.

Table 1: Biochemical Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)
VEGFR-12
VEGFR-250
PDGFRβ4
KIT15

Data compiled from multiple sources.[3][4][5]

Table 2: Cellular Inhibitory Activity of this compound

Target/Cell LineAssay TypeIC50 (nM)
VEGFR-2 (Porcine Aortic Endothelial Cells)Phosphorylation5.2
PDGFRβ (Porcine Aortic Endothelial Cells)Phosphorylation9.9
KIT (Porcine Aortic Endothelial Cells)Phosphorylation11.2
U-118MG (Human Glioblastoma Cells)Growth Inhibition50-100

Data compiled from multiple sources.[3][5]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by blocking the ATP-binding site of several key receptor tyrosine kinases. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis. The diagram below illustrates the primary signaling pathways targeted by SU14813.

SU14813_Mechanism_of_Action cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR-1/2 Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFRβ Proliferation Cell Proliferation PDGFR->Proliferation KIT c-KIT Survival Cell Survival KIT->Survival FLT3 FLT3 FLT3->Proliferation FLT3->Survival SU14813 This compound SU14813->VEGFR Inhibits SU14813->PDGFR Inhibits SU14813->KIT Inhibits SU14813->FLT3 Inhibits

Mechanism of action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.

Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of SU14813 on the enzymatic activity of purified kinases.

Objective: To determine the IC50 value of SU14813 against target kinases (e.g., VEGFR, PDGFR, KIT).

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2)

  • Specific peptide substrate for the kinase

  • This compound

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Plate reader (Luminometer or Fluorometer)

Workflow Diagram:

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, SU14813) start->prep_reagents add_inhibitor Add serial dilutions of SU14813 to wells prep_reagents->add_inhibitor add_kinase Add kinase solution to wells add_inhibitor->add_kinase pre_incubate Pre-incubate kinase and inhibitor add_kinase->pre_incubate initiate_reaction Initiate reaction by adding ATP/substrate mixture pre_incubate->initiate_reaction incubate_reaction Incubate at room temperature initiate_reaction->incubate_reaction stop_reaction Stop reaction and add detection reagent incubate_reaction->stop_reaction read_plate Read luminescence/fluorescence stop_reaction->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Workflow for a biochemical kinase assay.

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

  • Add the diluted SU14813 or vehicle control (DMSO) to the wells of a microplate.

  • Add the purified kinase to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a suitable detection reagent according to the manufacturer's protocol.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each SU14813 concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Cellular Receptor Phosphorylation Assay

This assay assesses the ability of SU14813 to inhibit the phosphorylation of its target RTKs within a cellular context.

Objective: To determine the cellular IC50 of SU14813 for the inhibition of ligand-induced receptor phosphorylation.

Materials:

  • Cell line overexpressing the target receptor (e.g., NIH-3T3 cells transfected with VEGFR-2).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • This compound.

  • Ligand for the target receptor (e.g., VEGF-A for VEGFR-2).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies (anti-phospho-RTK and anti-total-RTK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting equipment.

Workflow Diagram:

Phosphorylation_Assay_Workflow start Start seed_cells Seed cells in culture plates start->seed_cells starve_cells Serum-starve cells seed_cells->starve_cells treat_inhibitor Treat cells with SU14813 starve_cells->treat_inhibitor stimulate_ligand Stimulate with ligand (e.g., VEGF) treat_inhibitor->stimulate_ligand lyse_cells Lyse cells and collect protein stimulate_ligand->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page Perform SDS-PAGE quantify_protein->sds_page western_blot Transfer to membrane (Western Blot) sds_page->western_blot probe_antibodies Probe with primary and secondary antibodies western_blot->probe_antibodies detect_signal Detect chemiluminescent signal probe_antibodies->detect_signal analyze Analyze band intensity detect_signal->analyze end End analyze->end

Workflow for a cellular phosphorylation assay.

Procedure:

  • Seed cells in 96-well or 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for a specified period (e.g., 18-24 hours) to reduce basal receptor phosphorylation.

  • Treat the cells with various concentrations of this compound for a defined time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.

  • Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target receptor.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody for the total form of the receptor to serve as a loading control.

  • Quantify the band intensities and calculate the ratio of phosphorylated to total receptor. Determine the IC50 value based on the inhibition of this ratio.

Cell Viability/Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To assess the effect of SU14813 on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., U-118MG).

  • Cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells treat_compound Treat cells with SU14813 seed_cells->treat_compound incubate_cells Incubate for desired time (e.g., 72h) treat_compound->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan (B1609692) formation add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at ~570nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Workflow for an MTT cell viability assay.

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

  • Incubate the plates for a specified duration (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Conclusion

The in vitro characterization of this compound demonstrates its potent and selective inhibitory activity against key receptor tyrosine kinases implicated in cancer progression. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers working with this compound. These findings underscore the potential of SU14813 as a multi-targeted anti-cancer agent and provide a solid foundation for further preclinical and clinical investigations.

References

The Discovery and Synthesis of SU14813: A Multi-Targeted Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and antitumor properties. Developed by SUGEN, Inc., this small molecule was identified from the same chemical library as sunitinib (B231) and demonstrates inhibitory activity against a range of RTKs implicated in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and Fms-like Tyrosine Kinase 3 (FLT3).[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of SU14813, tailored for professionals in the field of drug development and oncology research.

Introduction

The progression of many cancers is driven by the aberrant activation of receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation, survival, migration, and angiogenesis.[1][2] The simultaneous inhibition of multiple RTKs involved in these pathways presents a promising strategy to overcome the complexity and redundancy of signaling networks in cancer cells and their microenvironment. SU14813 emerged from a program targeting multiple split-kinase domain RTKs, with a profile suggesting broad therapeutic potential.[1]

Discovery and Synthesis

SU14813, with the chemical formula C₂₃H₂₇FN₄O₄, was synthesized at SUGEN, Inc.[1] Its chemical name is 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.[1] While a detailed, step-by-step synthesis protocol has not been publicly disclosed, a plausible synthetic route can be postulated based on the synthesis of structurally related compounds. The synthesis likely involves a convergent approach, culminating in a Knoevenagel condensation followed by an amide coupling.

Postulated Synthetic Pathway

The synthesis of SU14813 can be logically divided into the preparation of three key intermediates:

Step 1: Synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

This intermediate can be synthesized from ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. The process involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Reaction: Saponification

  • Reagents: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, Potassium Hydroxide (KOH), Methanol (B129727), Water.

  • Procedure: The ethyl ester is dissolved in a mixture of methanol and water. A solution of KOH is added, and the mixture is refluxed. After the reaction is complete, the mixture is cooled, and the pH is adjusted with hydrochloric acid (HCl) to precipitate the carboxylic acid, which is then filtered and dried.

Step 2: Knoevenagel Condensation

This step involves the condensation of 5-fluorooxindole with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid to form the core structure of SU14813.

  • Reaction: Knoevenagel Condensation

  • Reagents: 5-fluorooxindole, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a base catalyst (e.g., piperidine (B6355638) or pyrrolidine), and a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Procedure: The reactants are dissolved in the solvent, and the catalyst is added. The mixture is heated to reflux. Upon completion, the product, 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, precipitates upon cooling and is collected by filtration.

Step 3: Amide Coupling

The final step is the coupling of the carboxylic acid intermediate with (2S)-1-amino-3-morpholin-4-ylpropan-2-ol.

  • Reaction: Amide bond formation

  • Reagents: 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, (2S)-1-amino-3-morpholin-4-ylpropan-2-ol, a coupling agent (e.g., HATU, HBTU, or EDC/HOBt), and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Procedure: The carboxylic acid is activated with the coupling agent and base. The amino alcohol is then added to the reaction mixture. The reaction is stirred at room temperature until completion. The final product, SU14813, is then purified using standard techniques such as column chromatography.

Mechanism of Action & Signaling Pathways

SU14813 is a multi-targeted RTK inhibitor that binds to and inhibits the phosphorylation of several key receptors involved in tumor growth and angiogenesis.[4] Its primary targets include VEGFR-1, VEGFR-2, PDGFR-β, KIT, and FLT3.[1][5] By inhibiting these kinases, SU14813 effectively blocks downstream signaling pathways, leading to the inhibition of cellular proliferation, migration, survival, and angiogenesis.[1][2]

Targeted Signaling Pathways

The following diagrams illustrate the key signaling pathways inhibited by SU14813.

VEGFR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Migration Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation SU14813 SU14813 SU14813->VEGFR2

VEGFR2 Signaling Pathway Inhibition by SU14813.

PDGFRB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PDGF PDGF PDGFRB PDGFRβ PDGF->PDGFRB PI3K PI3K PDGFRB->PI3K Ras Ras PDGFRB->Ras STAT STAT PDGFRB->STAT Akt Akt PI3K->Akt CellGrowth Cell Growth, Proliferation, Survival Akt->CellGrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellGrowth STAT->CellGrowth SU14813 SU14813 SU14813->PDGFRB Inhibits

PDGFRβ Signaling Pathway Inhibition by SU14813.

cKIT_FLT3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCF SCF cKIT c-KIT SCF->cKIT FLT3L FLT3 Ligand FLT3 FLT3 FLT3L->FLT3 PI3K PI3K cKIT->PI3K Ras_MAPK Ras/MAPK Pathway cKIT->Ras_MAPK FLT3->PI3K FLT3->Ras_MAPK STAT5 STAT5 FLT3->STAT5 Akt Akt PI3K->Akt CellularResponse Proliferation, Differentiation, Survival Akt->CellularResponse Ras_MAPK->CellularResponse STAT5->CellularResponse SU14813 SU14813 SU14813->cKIT Inhibits SU14813->FLT3

c-KIT and FLT3 Signaling Pathway Inhibition by SU14813.

Quantitative Data

SU14813 has been evaluated in a variety of biochemical and cellular assays to determine its potency and selectivity. The following tables summarize the key quantitative data.

Table 1: Biochemical IC₅₀ Values of SU14813
Target KinaseIC₅₀ (nM)
VEGFR-12[5]
VEGFR-250[5]
PDGFR-β4[5]
KIT15[5]
FLT32-50
CSF-1R/FMS2-50
FGFR-1~1000- >200,000
EGFR~1000- >200,000
Src~1000- >200,000
cMet~1000- >200,000

*Note: The IC₅₀ values for FLT3 and CSF1R/FMS were reported to be in the range of 0.002 to 0.05 µmol/L (2 to 50 nM). Nontarget kinases exhibited IC₅₀ values in the range of ~1 to >200 µmol/L.[1]

Table 2: Cellular IC₅₀ Values of SU14813
Target (Cell Line)AssayIC₅₀ (nM)
VEGFR-2 (Porcine Aortic Endothelial Cells)Receptor Phosphorylation5.2[1]
PDGFR-β (Porcine Aortic Endothelial Cells)Receptor Phosphorylation9.9[1]
KIT (Porcine Aortic Endothelial Cells)Receptor Phosphorylation11.2[1]
PDGFR-β (NIH-3T3 cells)PDGF-dependent ProliferationNot specified
Wild-type FLT3 (OC1-AML5 cells)FLT3 Ligand-dependent ProliferationNot specified
Mutant FLT3-ITD (MV4;11 cells)Autonomous ProliferationNot specified
Table 3: Pharmacokinetic Parameters of SU14813 in Mice
ParameterValue
Systemic Clearance46 mL/min/kg[1]
Volume of Distribution1.5 L/kg[1]
Plasma Half-life (t₁/₂)1.8 hours[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of SU14813.

Biochemical Kinase Assays
  • Objective: To determine the in vitro inhibitory activity of SU14813 against a panel of purified receptor tyrosine kinases.

  • Methodology:

    • Kinase Expression: Glutathione S-transferase (GST) fusion proteins containing the complete cytoplasmic domains of the target RTKs are expressed and purified.

    • Reaction Mixture: The kinase reaction is performed in a 96-well plate containing the purified kinase, a generic substrate (e.g., poly(Glu, Tyr) 4:1), ATP (radiolabeled with ³³P or in a luminescence-based assay), and varying concentrations of SU14813.

    • Incubation: The reaction is incubated at room temperature for a specified time (e.g., 20-30 minutes).

    • Detection:

      • Radiometric Assay: The reaction is stopped by the addition of EDTA. The phosphorylated substrate is captured on a filter plate, and the incorporated radioactivity is measured using a scintillation counter.

      • Luminescence-based Assay (e.g., Kinase-Glo®): After incubation, a reagent is added that measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

    • Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Kinase_Assay_Workflow Start Start: Prepare Reagents AddKinase Add Purified Kinase (GST-fusion protein) Start->AddKinase AddSubstrate Add Substrate & radiolabeled ATP AddKinase->AddSubstrate AddSU14813 Add SU14813 (serial dilutions) AddSubstrate->AddSU14813 Incubate Incubate at RT AddSU14813->Incubate StopReaction Stop Reaction (e.g., add EDTA) Incubate->StopReaction Detect Detect Phosphorylation (e.g., filter binding assay) StopReaction->Detect Analyze Analyze Data & Calculate IC50 Detect->Analyze End End Analyze->End

Biochemical Kinase Assay Workflow.
Cellular Receptor Phosphorylation Assays

  • Objective: To assess the ability of SU14813 to inhibit ligand-dependent RTK phosphorylation in a cellular context.

  • Methodology:

    • Cell Culture: Cells overexpressing the target receptor (e.g., NIH-3T3 cells transfected with VEGFR-2 or PDGFR-β) are cultured to near confluence in 96-well plates.[1]

    • Serum Starvation: Cells are serum-starved overnight to reduce basal receptor phosphorylation.

    • Compound Treatment: Cells are pre-incubated with varying concentrations of SU14813 for a defined period (e.g., 1-2 hours).

    • Ligand Stimulation: The specific ligand (e.g., VEGF for VEGFR-2, PDGF for PDGFR-β) is added to stimulate receptor phosphorylation.

    • Cell Lysis: The cells are lysed to release cellular proteins.

    • ELISA: A sandwich ELISA is used to quantify the level of phosphorylated receptor. The plate is coated with a capture antibody specific for the total receptor. The cell lysate is added, followed by a detection antibody that specifically recognizes the phosphorylated form of the receptor. The signal is developed using a colorimetric or chemiluminescent substrate.

    • Data Analysis: The IC₅₀ values are determined from the dose-response curves.

Cellular_Phosphorylation_Workflow Start Start: Seed Cells (e.g., NIH-3T3) SerumStarve Serum Starve Cells Start->SerumStarve TreatSU14813 Treat with SU14813 SerumStarve->TreatSU14813 Stimulate Stimulate with Ligand (e.g., VEGF, PDGF) TreatSU14813->Stimulate Lyse Lyse Cells Stimulate->Lyse ELISA Perform Sandwich ELISA for Phosphorylated Receptor Lyse->ELISA Analyze Analyze Data & Calculate IC50 ELISA->Analyze End End Analyze->End

Cellular Receptor Phosphorylation Assay Workflow.
Growth Factor-Stimulated Endothelial Cell Survival Assay

  • Objective: To evaluate the effect of SU14813 on the survival of endothelial cells stimulated with growth factors.

  • Methodology:

    • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.[1]

    • Starvation: Cells are starved in a low-serum medium.[1]

    • Treatment and Stimulation: Cells are treated with varying concentrations of SU14813 and then stimulated with a pro-survival growth factor such as VEGF.

    • Incubation: The plates are incubated for a period sufficient to observe differences in cell survival (e.g., 48-72 hours).

    • Viability Assay: Cell viability is assessed using a standard method, such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).

    • Data Analysis: The IC₅₀ for the inhibition of growth factor-stimulated cell survival is calculated from the dose-response data.

Conclusion

SU14813 is a potent, multi-targeted RTK inhibitor with a well-defined preclinical profile demonstrating significant anti-angiogenic and antitumor activity. Its ability to simultaneously inhibit key signaling pathways involved in cancer progression underscores its potential as a therapeutic agent. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the continued investigation and potential clinical application of SU14813 and similar multi-targeted kinase inhibitors. Further studies, including detailed synthetic process optimization and clinical trials, are warranted to fully elucidate its therapeutic utility.[2]

References

(Z)-SU14813: A Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Identified from the same chemical library as sunitinib, SU14813 demonstrates significant anti-angiogenic and anti-tumor activities by targeting key RTKs involved in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, inhibitory activity, and preclinical efficacy. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to support further research and development.

Introduction

Receptor tyrosine kinases are a class of cell surface receptors that play crucial roles in regulating cellular processes such as growth, differentiation, and survival.[3] Dysregulation of RTK signaling is a common feature in many cancers, contributing to tumor growth, angiogenesis, and metastasis.[2][3] The "split kinase domain" family of RTKs, which includes VEGFRs, PDGFRs, KIT, and FLT3, are particularly implicated in these processes.[3] Consequently, simultaneous inhibition of multiple RTKs represents a promising strategy in cancer therapy to overcome the complexity and redundancy of signaling pathways in malignant tissues.[1][2] this compound is a small molecule inhibitor designed to target several of these key RTKs, exhibiting a broad spectrum of anti-tumor activity in preclinical models.[1]

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the ATP-binding pocket of the catalytic domain of multiple RTKs. This inhibition prevents the phosphorylation and subsequent activation of these receptors, thereby blocking downstream signaling cascades that are essential for cell proliferation and survival. The primary targets of SU14813 are VEGFR-1, VEGFR-2, PDGFR-β, and KIT.[4] By inhibiting VEGFRs and PDGFRs, SU14813 disrupts tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Its inhibitory action on KIT and FLT3 directly impedes the proliferation and survival of tumor cells that are dependent on these signaling pathways.[1][2]

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Kinase Inhibition
Target KinaseIC50 (nM)
VEGFR-12
VEGFR-250
PDGFR-β4
KIT15

Data sourced from MedchemExpress and Selleck Chemicals.[5][6]

Table 2: Cellular Kinase Inhibition
Cell Line Expressing TargetTarget KinaseCellular IC50 (nM)
Porcine Aortic EndothelialVEGFR-25.2
Porcine Aortic EndothelialPDGFR-β9.9
Porcine Aortic EndothelialKIT11.2

Data sourced from MedchemExpress.[5]

Table 3: In Vitro Cell Proliferation Inhibition
Cell LineIC50 (nM)
U-118MG50-100

Data sourced from MedchemExpress.[5]

Table 4: Pharmacokinetic Properties in Mice
ParameterValue
Systemic Clearance46 mL/min/kg
Volume of Distribution1.5 L/kg
Plasma Half-life (t1/2)1.8 hours

Data sourced from a 2006 study in Molecular Cancer Therapeutics.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its preclinical evaluation.

SU14813_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Cell Proliferation PDGFR->Proliferation KIT KIT Survival Cell Survival KIT->Survival FLT3 FLT3 FLT3->Proliferation SU14813 This compound SU14813->VEGFR inhibits SU14813->PDGFR inhibits SU14813->KIT inhibits SU14813->FLT3 inhibits

Figure 1: this compound Signaling Pathway Inhibition.

Experimental_Workflow Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cellular_Assay Cellular Phosphorylation Assay (Cellular IC50) Biochemical_Assay->Cellular_Assay Proliferation_Assay Cell Proliferation Assay (Anti-proliferative Effects) Cellular_Assay->Proliferation_Assay InVivo_Model In Vivo Xenograft Model (Anti-tumor Efficacy) Proliferation_Assay->InVivo_Model PK_Studies Pharmacokinetic Studies InVivo_Model->PK_Studies Toxicity_Assessment Toxicity Assessment InVivo_Model->Toxicity_Assessment

Figure 2: Preclinical Evaluation Workflow for this compound.

Multi_Targeted_Inhibition SU14813 This compound Multi_Target Multi-Targeted RTK Inhibition SU14813->Multi_Target Anti_Angiogenic Anti-Angiogenic Effects Multi_Target->Anti_Angiogenic Anti_Tumor Direct Anti-Tumor Effects Multi_Target->Anti_Tumor Broad_Efficacy Broad Anti-Tumor Efficacy Anti_Angiogenic->Broad_Efficacy Anti_Tumor->Broad_Efficacy

Figure 3: Logical Relationship of Multi-Targeted Inhibition.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the pharmacological properties of this compound. These are based on standard methodologies and details from the primary literature on SU14813.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified receptor tyrosine kinases.

Materials:

  • Purified recombinant kinase domains (e.g., VEGFR-2, PDGFR-β, KIT)

  • Specific peptide substrate for each kinase

  • This compound

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and Signal Generation (using ADP-Glo™):

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cellular Receptor Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit ligand-induced receptor phosphorylation in a cellular context.

Materials:

  • Cells expressing the target receptor (e.g., porcine aortic endothelial cells overexpressing human VEGFR-2)

  • Cell culture medium

  • This compound

  • Ligand for the target receptor (e.g., VEGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-specific and total protein antibodies for the target receptor

  • ELISA plates or Western blotting equipment

  • Detection reagents (e.g., HRP-conjugated secondary antibodies and substrate)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 96-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 18-24 hours.

    • Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

  • Ligand Stimulation:

    • Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Collect the cell lysates.

  • Detection of Phosphorylation (ELISA-based):

    • Coat ELISA plates with a capture antibody for the total receptor.

    • Add cell lysates to the wells and incubate.

    • Wash the wells and add a detection antibody specific for the phosphorylated form of the receptor.

    • Add an HRP-conjugated secondary antibody, followed by a substrate solution.

    • Measure the absorbance using a plate reader.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein signal.

    • Calculate the percentage of inhibition of ligand-induced phosphorylation for each concentration of this compound.

    • Determine the cellular IC50 value.

Protocol 3: Cell Proliferation Assay (MTT-based)

Objective: To evaluate the anti-proliferative effect of this compound on endothelial or tumor cells.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or a relevant tumor cell line (e.g., U-118MG)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

    • Incubate the cells for 48-72 hours at 37°C.

  • MTT Addition:

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570-590 nm using a microplate reader.

    • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

    • Determine the IC50 value.

Protocol 4: In Vivo Xenograft Tumor Model

Objective: To assess the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Athymic nude or SCID mice

  • Tumor cells (e.g., human or rat tumor cell lines)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

  • Matrigel (optional)

  • Calipers

Procedure:

  • Tumor Implantation:

    • Harvest tumor cells during their exponential growth phase and resuspend them in sterile PBS or culture medium, with or without Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare a suspension of this compound in the vehicle.

    • Administer this compound or vehicle to the mice via oral gavage at the desired dose and schedule (e.g., daily or twice daily).[1]

  • Monitoring:

    • Continue to measure tumor volumes and body weights throughout the study. Body weight is a key indicator of toxicity.

  • Endpoint and Data Analysis:

    • The study can be terminated when tumors in the control group reach a specific size, or after a fixed duration.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.

Conclusion

This compound is a potent multi-targeted RTK inhibitor with significant anti-angiogenic and anti-tumor properties demonstrated in preclinical studies. Its ability to simultaneously block key signaling pathways involved in tumor growth and vascularization makes it a compound of interest for further investigation in oncology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on this compound and other multi-targeted kinase inhibitors. The promising preclinical profile of this compound supported its evaluation in Phase I clinical trials for advanced malignancies.[1]

References

(Z)-SU14813: A Technical Guide to a Multi-Targeted VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (Z)-SU14813, a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and antitumor properties. This document details its mechanism of action as a Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor, presents key quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor that targets several RTKs involved in tumor growth, angiogenesis, and metastasis.[1][2] Its primary targets include VEGFR-1, VEGFR-2, Platelet-Derived Growth Factor Receptor-β (PDGFR-β), and KIT (stem cell factor receptor).[3][4] By inhibiting these kinases, this compound disrupts the signaling pathways that lead to endothelial cell proliferation, migration, and survival, as well as the proliferation of tumor cells that express these receptors.[1][5] This targeted inhibition of multiple pathways makes this compound a compound of significant interest in cancer therapy research.[1][2] The chemical name for SU14813 is 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, and its molecular formula is C₂₃H₂₇FN₄O₄.[5]

Mechanism of Action: VEGFR-2 Inhibition

VEGFR-2 is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[6][7] The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5][8] This phosphorylation event initiates a cascade of downstream signaling pathways crucial for angiogenesis, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[5][9][10]

This compound competitively binds to the ATP-binding site within the catalytic domain of the VEGFR-2 kinase, preventing its autophosphorylation and subsequent activation of downstream signaling molecules.[10] This blockade of VEGFR-2 signaling leads to the inhibition of angiogenesis, a critical process for tumor growth and metastasis.[1][2]

VEGFR2_Signaling_Pathway cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_plc PLCγ Pathway VEGF-A VEGF-A VEGFR2 VEGFR-2 Tyrosine Kinase Domain VEGF-A->VEGFR2:f0 VEGFR2:f1->VEGFR2:f1 ADP ADP PI3K PI3K VEGFR2:f1->PI3K PLCg PLCg VEGFR2:f1->PLCg SU14813 This compound SU14813->VEGFR2:f1 Inhibition ATP ATP Akt Akt PI3K->Akt Survival Survival Akt->Survival PKC PKC PLCg->PKC Proliferation & Migration Raf Raf PKC->Raf Proliferation & Migration MEK MEK Raf->MEK Proliferation & Migration ERK ERK MEK->ERK Proliferation & Migration Proliferation_Migration Proliferation_Migration ERK->Proliferation_Migration Proliferation & Migration

Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition.

Table 1: Biochemical Assay Data

Target KinaseIC50 (nM)
VEGFR-12[3][4]
VEGFR-2 50 [3][4]
PDGFR-β4[3][4]
KIT15[3][4]

Table 2: Cellular Assay Data

Cell-Based AssayTargetCell LineIC50 (nM)
Receptor PhosphorylationVEGFR-2Porcine Aorta Endothelial Cells5.2[3]
Receptor PhosphorylationPDGFR-βPorcine Aorta Endothelial Cells9.9[3]
Receptor PhosphorylationKITPorcine Aorta Endothelial Cells11.2[3]
Cell ProliferationU-118MG (Glioblastoma)U-118MG50-100[3]
Endothelial Cell SurvivalVEGF-stimulated HUVECsHUVEC6.8

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • 96-well plates pre-coated with a kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • ATP

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Assay buffer

  • Wash buffer

  • Microplate reader

Procedure:

  • Plate Preparation: Use a 96-well plate pre-coated with the VEGFR-2 substrate.

  • Inhibitor Addition: Prepare serial dilutions of this compound in assay buffer and add to the wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

  • Kinase Reaction Initiation: Add recombinant human VEGFR-2 kinase to the wells, followed by the addition of ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Detection Antibody: Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature.

  • Washing: Repeat the washing step to remove unbound antibody.

  • Substrate Addition: Add TMB substrate to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cellular VEGFR-2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit VEGFR-2 autophosphorylation within a cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other VEGFR-2 expressing cells

  • Cell culture medium and supplements

  • This compound

  • Recombinant human VEGF-A

  • Lysis buffer containing phosphatase and protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Starvation: Culture HUVECs to near confluency. Serum-starve the cells overnight to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody against phospho-VEGFR-2. Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total VEGFR-2 to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the level of VEGFR-2 phosphorylation relative to the total VEGFR-2.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line (e.g., U-118MG)

  • 96-well plates

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.[8]

  • Incubation: Incubate the plate for 48-72 hours.[8]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[9]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[6][9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay VEGFR-2 Kinase Inhibition Assay Phospho_Assay Cellular VEGFR-2 Phosphorylation Assay Kinase_Assay->Phospho_Assay Prolif_Assay Cell Proliferation (MTT) Assay Phospho_Assay->Prolif_Assay Survival_Assay Endothelial Cell Survival Assay Phospho_Assay->Survival_Assay Xenograft Tumor Xenograft Models Prolif_Assay->Xenograft Survival_Assay->Xenograft Data IC50 Values & Efficacy Data Xenograft->Data Start Compound This compound Start->Kinase_Assay

Caption: Experimental Workflow for this compound Evaluation.

Logical_Relationship cluster_compound Inhibitor cluster_target Molecular Target cluster_process Biological Process cluster_outcome Therapeutic Outcome SU14813 This compound VEGFR2 VEGFR-2 Kinase SU14813->VEGFR2 Inhibits Tumor_Growth Tumor Growth Inhibition SU14813->Tumor_Growth Leads to Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Angiogenesis->Tumor_Growth Supports

Caption: Logical Relationship of this compound Action.

Conclusion

This compound is a potent multi-targeted tyrosine kinase inhibitor with significant activity against VEGFR-2. Its ability to disrupt key signaling pathways involved in angiogenesis and tumor cell proliferation underscores its potential as a valuable tool in cancer research and drug development. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working with this compound.

References

The Potent Inhibition of Platelet-Derived Growth Factor Receptor by SU14813: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activities. This technical guide provides an in-depth overview of the biological activity of SU14813, with a specific focus on its potent inhibitory effects on the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway. SU14813 has demonstrated robust inhibition of both PDGFR-α and PDGFR-β, leading to the suppression of downstream signaling cascades crucial for cell proliferation, migration, and survival. This document details the quantitative inhibitory data, comprehensive experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Platelet-Derived Growth Factor Receptors (PDGFRs) are cell surface receptor tyrosine kinases that play a pivotal role in embryonic development, wound healing, and angiogenesis.[1] The PDGFR family consists of two primary forms, PDGFR-α and PDGFR-β, which can form homodimers (αα, ββ) or heterodimers (αβ) upon binding to their cognate PDGF ligands.[2] Aberrant activation of PDGFR signaling is implicated in the pathogenesis of various diseases, including cancer, where it contributes to tumor growth, angiogenesis, and metastasis.[1][3]

SU14813 is a small molecule inhibitor that targets multiple RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), KIT, and Fms-like tyrosine kinase 3 (FLT3), in addition to its potent activity against PDGFRs.[1][3] Its ability to simultaneously block several key signaling pathways involved in tumor progression makes it a compound of significant interest in oncology research and drug development.[1] This guide focuses on the specific interaction of SU14813 with PDGFR, providing detailed technical information for researchers in the field.

Quantitative Data: Inhibitory Activity of SU14813

The inhibitory potency of SU14813 against PDGFR and other relevant kinases has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

Target KinaseAssay TypeIC50 (nM)Reference
PDGFRβ Biochemical 4 [4][5][6]
PDGFRβCellular (Phosphorylation)9.9[4]
PDGFRαBiochemical4[3]
VEGFR1Biochemical2[4][5][6]
VEGFR2Biochemical50[4][5][6]
KITBiochemical15[4][5][6]
FLT3Biochemical2-50 µM (range)[3]

Signaling Pathway and Experimental Workflow

PDGFR Signaling Pathway and Inhibition by SU14813

The following diagram illustrates the canonical PDGFR signaling pathway and highlights the point of inhibition by SU14813. Upon ligand binding, PDGFR dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules that activate pathways such as the RAS-MAPK and PI3K-AKT cascades, promoting cell proliferation and survival. SU14813 exerts its effect by blocking the ATP-binding site of the PDGFR kinase domain, thereby inhibiting autophosphorylation and all subsequent downstream signaling.

PDGFR_Signaling PDGFR Signaling Pathway Inhibition by SU14813 cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF PDGF Ligand PDGFR PDGFR (Inactive) PDGF->PDGFR Binding & Dimerization PDGFR_active PDGFR (Active, Dimerized & Phosphorylated) PDGFR->PDGFR_active Autophosphorylation PI3K PI3K PDGFR_active->PI3K RAS RAS PDGFR_active->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation SU14813 SU14813 SU14813->PDGFR_active Inhibition

PDGFR signaling pathway and SU14813 inhibition.
Experimental Workflow for Assessing SU14813 Activity

The diagram below outlines a typical experimental workflow to evaluate the biological activity of SU14813 on PDGFR in a cellular context. The process begins with cell culture, followed by treatment with SU14813 and stimulation with a PDGF ligand, and concludes with various assays to measure the inhibitory effect.

Experimental_Workflow Experimental Workflow for SU14813 Activity Assessment cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assays cluster_analysis Data Analysis A 1. Cell Culture (e.g., NIH-3T3 overexpressing PDGFRβ) B 2. Seed cells in multi-well plates A->B C 3. Pre-incubate with SU14813 (Dose-response concentrations) B->C D 4. Stimulate with PDGF-BB C->D E 5a. Receptor Phosphorylation Assay (ELISA or Western Blot) D->E F 5b. Cell Proliferation Assay (e.g., BrdU or MTT) D->F G 5c. Downstream Signaling Analysis (Western Blot for p-AKT, p-ERK) D->G H 6. Quantify results and determine IC50 E->H F->H G->H

Workflow for SU14813 activity assessment.

Experimental Protocols

Biochemical PDGFRβ Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the direct inhibitory effect of SU14813 on the enzymatic activity of recombinant PDGFRβ.

Materials:

  • Recombinant human PDGFRβ kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]

  • SU14813 (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of SU14813 in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • In a 384-well plate, add 1 µL of the SU14813 dilution or DMSO (vehicle control).[4]

  • Add 2 µL of a solution containing the PDGFRβ enzyme and the poly(Glu,Tyr) substrate in kinase buffer.[4] The optimal enzyme concentration should be determined empirically.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.[4] The final ATP concentration should be close to the Km value for PDGFRβ if known, or at a standard concentration (e.g., 10-50 µM).

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.[4]

  • Incubate at room temperature for 40 minutes.[4]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]

  • Incubate at room temperature for 30-60 minutes.[4]

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each SU14813 concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Cellular PDGFRβ Phosphorylation Assay (ELISA-based)

This protocol measures the ability of SU14813 to inhibit PDGF-induced autophosphorylation of PDGFRβ in a cellular context.

Materials:

  • NIH-3T3 cells overexpressing human PDGFRβ[8]

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Serum-free DMEM

  • Recombinant human PDGF-BB

  • SU14813 (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., Tris-buffered saline with 1% Triton X-100 and protease/phosphatase inhibitors)

  • PDGFRβ phosphorylation ELISA kit (e.g., R&D Systems, Meso Scale Discovery)[6]

  • 96-well cell culture plates

Procedure:

  • Seed NIH-3T3-PDGFRβ cells in 96-well plates and allow them to adhere and grow to ~80-90% confluency.

  • Starve the cells by replacing the growth medium with serum-free DMEM for 16-24 hours.

  • Prepare serial dilutions of SU14813 in serum-free DMEM.

  • Pre-treat the cells by adding the SU14813 dilutions and incubate for 1-2 hours at 37°C.[8]

  • Stimulate the cells by adding PDGF-BB to a final concentration of 20-50 ng/mL for 5-10 minutes at 37°C.[8]

  • Aspirate the medium and wash the cells once with ice-cold PBS.

  • Lyse the cells by adding cold lysis buffer and incubate on ice for 20-30 minutes.

  • Perform the ELISA according to the manufacturer's instructions, using the cell lysates to quantify the amount of phosphorylated PDGFRβ.

  • Read the absorbance or luminescence on a plate reader.

  • Normalize the phospho-PDGFRβ signal to the total protein concentration or a housekeeping protein.

  • Calculate the percent inhibition and determine the IC50 value.

PDGF-Stimulated Cell Proliferation Assay (BrdU Incorporation)

This assay assesses the effect of SU14813 on the proliferation of cells in response to PDGF stimulation.

Materials:

  • NIH-3T3 cells overexpressing PDGFRβ or other PDGF-dependent cell lines

  • DMEM with 10% FBS

  • DMEM with 0.5% FBS (low serum medium)

  • Recombinant human PDGF-BB

  • SU14813 (in DMSO)

  • BrdU Cell Proliferation Assay Kit (e.g., from Roche or Millipore)[9][10]

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in DMEM with 10% FBS and allow them to attach overnight.

  • Synchronize the cells by replacing the medium with low serum medium (0.5% FBS) for 24 hours.

  • Add serial dilutions of SU14813 in low serum medium to the wells.

  • Add PDGF-BB to a final concentration of 10-50 ng/mL to stimulate proliferation.[9] Include unstimulated and vehicle-treated stimulated controls.

  • Incubate the plate for 24-48 hours at 37°C.[9]

  • Add the BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.[9]

  • Remove the labeling medium, and fix, denature the DNA, and detect the incorporated BrdU by adding the anti-BrdU antibody conjugated to a peroxidase enzyme, according to the kit manufacturer's protocol.[9]

  • Add the substrate solution and measure the colorimetric or chemiluminescent signal using a microplate reader.

  • Calculate the percent inhibition of proliferation and determine the IC50 value.

Conclusion

SU14813 is a potent inhibitor of PDGFR signaling, effectively blocking receptor autophosphorylation and subsequent downstream cellular responses, including proliferation. The data and protocols presented in this technical guide provide a comprehensive resource for researchers investigating the biological activity of SU14813 and its potential as a therapeutic agent. The multi-targeted nature of SU14813, particularly its potent inhibition of both VEGFR and PDGFR pathways, underscores its significance in the context of anti-angiogenic and anti-tumor drug development. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its clinical potential.[3]

References

Methodological & Application

Application Notes and Protocols for (Z)-SU14813 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It effectively targets key mediators of angiogenesis, tumor growth, and metastasis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Fms-like Tyrosine Kinase 3 (FLT3).[1][2][3] This multitargeted approach offers a promising strategy in cancer therapy by simultaneously blocking multiple signaling pathways crucial for tumor progression.[2][3] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Biochemical and Cellular IC50 Values

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target / Cell Line Assay Type IC50 (nM)
VEGFR1Biochemical2
VEGFR2Biochemical50
PDGFRβBiochemical4
c-KitBiochemical15
Porcine Aortic Endothelial Cells (PAE) - VEGFR2Cellular Phosphorylation5.2
Porcine Aortic Endothelial Cells (PAE) - PDGFRβCellular Phosphorylation9.9
Porcine Aortic Endothelial Cells (PAE) - c-KitCellular Phosphorylation11.2
Human Umbilical Vein Endothelial Cells (HUVEC)Cell Survival (VEGF-induced)6.8
U-118 MG (Glioblastoma)Cell Growth50-100

Note: IC50 values can vary depending on the specific experimental conditions.

Mandatory Visualization

SU14813_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR Proliferation Cell Proliferation VEGFR->Proliferation Migration Cell Migration VEGFR->Migration Survival Cell Survival VEGFR->Survival Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Proliferation PDGFR->Migration PDGFR->Angiogenesis cKit c-Kit cKit->Proliferation cKit->Survival FLT3 FLT3 FLT3->Proliferation FLT3->Survival SU14813 This compound SU14813->VEGFR Inhibition SU14813->PDGFR Inhibition SU14813->cKit Inhibition SU14813->FLT3 Inhibition

Caption: this compound inhibits multiple RTKs, blocking key downstream cellular processes.

Experimental Protocols

Cell Proliferation Assay (MTT Method)

This protocol outlines the assessment of cell viability and proliferation by measuring the metabolic activity of cells.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_attachment Incubate for 24h for cell attachment seed_cells->incubate_attachment treat_compound Treat with this compound (various concentrations) incubate_attachment->treat_compound incubate_treatment Incubate for 48-72h treat_compound->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_formazan Incubate for 2-4h to allow formazan (B1609692) formation add_mtt->incubate_formazan solubilize Add solubilization solution (e.g., DMSO) incubate_formazan->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance analyze_data Analyze data and determine IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell proliferation assay.

Materials:

  • Target cells (e.g., HUVECs, tumor cell lines)

  • Complete cell culture medium

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration compared to the vehicle control and determine the IC50 value.

Cellular Kinase Phosphorylation Assay (Western Blot)

This protocol is for determining the inhibitory effect of this compound on the phosphorylation of its target RTKs.

Western_Blot_Workflow start Start cell_culture Culture and starve cells start->cell_culture treat_compound Treat with this compound and/or ligand cell_culture->treat_compound cell_lysis Lyse cells and quantify protein treat_compound->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane (e.g., 5% BSA) transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-p-VEGFR2) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with ECL substrate and image secondary_ab->detection analysis Analyze band intensity detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of RTK phosphorylation.

Materials:

  • Target cells (e.g., HUVECs, NIH 3T3 expressing target RTKs)

  • This compound

  • Ligand for RTK of interest (e.g., VEGF, PDGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for phosphorylated and total RTKs)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Starve cells in serum-free medium for 18-24 hours. Treat with this compound for a specified time, followed by stimulation with the appropriate ligand (e.g., VEGF for VEGFR2) for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with a primary antibody against the phosphorylated target (e.g., anti-p-VEGFR2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for the total form of the RTK and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).

Apoptosis_Assay_Workflow start Start induce_apoptosis Treat cells with this compound to induce apoptosis start->induce_apoptosis harvest_cells Harvest adherent and suspension cells induce_apoptosis->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_buffer Resuspend cells in 1X Binding Buffer wash_cells->resuspend_buffer add_stains Add Annexin V-FITC and Propidium Iodide resuspend_buffer->add_stains incubate Incubate for 15 minutes at room temperature in the dark add_stains->incubate analyze_flow Analyze by flow cytometry incubate->analyze_flow end End analyze_flow->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Target cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce Apoptosis: Treat cells with this compound at various concentrations for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]

References

Application Notes and Protocols for (Z)-SU14813 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exhibits significant anti-angiogenic and anti-tumor activities by targeting several key signaling pathways implicated in cancer progression.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research, intended to guide researchers in evaluating its efficacy and mechanism of action.

This compound primarily inhibits the kinase activity of Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and KIT.[3] By blocking these receptors, SU14813 can inhibit downstream signaling cascades, thereby affecting tumor cell proliferation, survival, migration, and angiogenesis.[1][2]

Data Presentation

Biochemical and Cellular Inhibitory Activity of this compound

The inhibitory activity of this compound has been quantified against various kinases and in cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target/Cell LineAssay TypeIC50 (nM)Reference
VEGFR1Biochemical2[3]
VEGFR2Biochemical50[3]
PDGFRβBiochemical4[3]
KITBiochemical15[3]
VEGFR-2 expressing PAE cellsCellular5.2[3]
PDGFR-β expressing PAE cellsCellular9.9[3]
KIT expressing PAE cellsCellular11.2[3]
U-118MG (Glioblastoma)Cellular (Anchorage-independent growth)50-100[3]
HT-29 (Colon Adenocarcinoma)Cellular (Anchorage-independent growth)>1500[1]
NIH-3T3 (PDGFR-β overexpressing)Cellular (Proliferation)-[1]
OCI-AML5 (AML, wild-type FLT3)Cellular (Proliferation)-[1]
MV4;11 (AML, mutant FLT3-ITD)Cellular (Proliferation)-[1]

PAE: Porcine Aortic Endothelial

Signaling Pathways

This compound exerts its effects by inhibiting the phosphorylation of its target RTKs, thereby blocking the activation of downstream signaling pathways critical for cancer cell function. The primary signaling cascades affected include the RAS/MEK/ERK (MAPK) and PI3K/Akt pathways.

SU14813_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K KIT KIT KIT->RAS KIT->PI3K SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT RAF RAF RAS->RAF Akt Akt PI3K->Akt MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Survival Survival Akt->Survival Akt->Angiogenesis

Caption: this compound inhibits VEGFR, PDGFR, and KIT signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution viability Cell Viability Assay (MTT) prep_compound->viability western Western Blot Analysis prep_compound->western apoptosis Apoptosis Assay (Annexin V) prep_compound->apoptosis prep_cells Culture Cancer Cell Lines prep_cells->viability prep_cells->western prep_cells->apoptosis ic50 IC50 Determination viability->ic50 protein Protein Expression/Phosphorylation Analysis western->protein apoptosis_analysis Quantification of Apoptosis apoptosis->apoptosis_analysis

Caption: General experimental workflow for in vitro evaluation of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., U-118MG)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same concentration as the highest drug concentration).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for RTK Phosphorylation

This protocol is to assess the inhibitory effect of this compound on the phosphorylation of its target RTKs (e.g., VEGFR2, PDGFRβ).

Materials:

  • Cancer cell line expressing the target RTK

  • Serum-free medium

  • Ligand for the target RTK (e.g., VEGF, PDGF)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-PDGFRβ, anti-total-PDGFRβ, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours in serum-free medium.

    • Pre-treat the cells with various concentrations of this compound for 2-4 hours.

    • Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice.

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection and quantification of apoptosis induced by this compound.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with different concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Use FITC signal detector (FL1) for Annexin V and Phycoerythrin signal detector (FL2) for PI.

    • Set up compensation and gates based on unstained and single-stained controls.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

    • Calculate the total percentage of apoptotic cells (early + late).

References

Application Notes and Protocols for (Z)-SU14813 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and relevant protocols for the use of (Z)-SU14813, a multi-targeted receptor tyrosine kinase inhibitor, in mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.

Mechanism of Action

This compound is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[1][2][3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and Fms-like Tyrosine Kinase 3 (FLT3).[1][2][3] By binding to and inhibiting the phosphorylation of these receptors, SU14813 effectively blocks downstream signaling pathways, leading to the inhibition of cellular proliferation, migration, and survival of endothelial and tumor cells.[1][2][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound derived from in vitro and in vivo murine studies.

Table 1: In Vitro Inhibitory Activity of SU14813 [1][6][7]

Target KinaseIC50 (nmol/L)
VEGFR-12
VEGFR-250
PDGFR-β4
KIT15

Table 2: Cellular IC50 Values of SU14813 [1][6]

Target ReceptorCell LineIC50 (nmol/L)
VEGFR-2Porcine Aorta Endothelial Cells5.2
PDGFR-βPorcine Aorta Endothelial Cells9.9
KITPorcine Aorta Endothelial Cells11.2

Table 3: Pharmacokinetic Parameters of SU14813 in Mice [1]

ParameterValue
Systemic Clearance46 mL/min/kg
Volume of Distribution1.5 L/kg
Plasma Half-life (t1/2)1.8 hours
Oral Bioavailability~40%
Unbound Plasma Protein Fraction4% - 6%
Effective Plasma Concentration for In Vivo Target Inhibition100 - 200 ng/mL

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of SU14813 in mice bearing subcutaneous xenograft tumors.

1. Cell Culture and Implantation:

  • Culture human or rat tumor cell lines (e.g., 786-O, MV4;11, Colo205, C6, MV522) under standard conditions.[1]
  • Harvest cells and resuspend in an appropriate medium. For some models, consider adding 50% Basement Matrigel Matrix to aid initial tumor formation.[1]
  • Subcutaneously implant 2 x 10⁶ to 6 x 10⁶ tumor cells into the hind flank of athymic or non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice.[1]

2. Tumor Growth and Treatment Initiation:

  • Allow tumors to grow to a size of 100 to 350 mm³.[1]
  • Monitor tumor growth by measuring tumor volume twice weekly.

3. Formulation and Administration of SU14813:

  • Formulation 1 (Suspension): Prepare a suspension of SU14813 in a carboxymethyl cellulose-based vehicle.[1]
  • Formulation 2 (Solution): For a 2.5 mg/mL solution, dissolve SU14813 in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] Alternatively, a vehicle of 10% DMSO and 90% Corn Oil can be used.[6]
  • Administer SU14813 orally (p.o.) via gavage.[1]

4. Dosing Regimen:

  • A twice-daily (BID) dosing regimen is suggested due to the relatively short plasma half-life of SU14813 in mice.[1]
  • Doses used in preclinical studies have ranged from 10 to 120 mg/kg, administered twice daily.[1]

5. Combination Therapy (Optional):

  • To evaluate synergistic effects, SU14813 can be administered in combination with other chemotherapeutic agents. For example, in a murine LLC model, SU14813 was administered p.o. BID, while docetaxel (B913) was administered intravenously (i.v.) at 40 mg/kg thrice weekly.[1]

6. Efficacy Evaluation:

  • Continue treatment for a predetermined period (e.g., 21 days).[1]
  • Assess treatment response by measuring tumor growth inhibition.[1]

Protocol 2: Pharmacokinetic Study in Mice

This protocol describes a method to determine the pharmacokinetic profile of SU14813 in mice.

1. Animal Model:

  • Use an appropriate mouse strain for pharmacokinetic studies.

2. Drug Administration:

  • Administer a single oral dose of SU14813 (e.g., 30-50 mg/kg).[1]

3. Plasma Sample Collection:

  • Collect blood samples at various time points post-administration.

4. Plasma Analysis:

  • Analyze the plasma concentrations of SU14813 using a validated analytical method.

5. Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[1]

Visualizations

SU14813_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR Proliferation Cell Proliferation VEGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Proliferation Migration Cell Migration PDGFR->Migration KIT KIT Survival Cell Survival KIT->Survival FLT3 FLT3 FLT3->Proliferation SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3

Caption: this compound inhibits multiple RTKs, blocking key downstream signaling pathways.

Experimental_Workflow start Tumor Cell Implantation (2-6 x 10^6 cells s.c.) tumor_growth Tumor Growth Monitoring (Volume: 100-350 mm³) start->tumor_growth treatment SU14813 Administration (p.o., BID, 10-120 mg/kg) tumor_growth->treatment evaluation Efficacy Evaluation (Tumor Growth Inhibition) treatment->evaluation

Caption: Workflow for in vivo antitumor efficacy studies of this compound in mice.

References

Preparing (Z)-SU14813 for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 , also known as SU014813, is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It plays a crucial role in cancer research by inhibiting key signaling pathways involved in tumor growth, angiogenesis, and metastasis. This document provides detailed application notes and protocols for the preparation and in vivo use of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Target Profile

This compound exhibits its anti-tumor activity by targeting several RTKs, primarily belonging to the split-kinase domain family. Its principal targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT (stem cell factor receptor), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] By inhibiting these receptors, SU14813 effectively blocks downstream signaling cascades that are critical for cell proliferation, migration, survival, and angiogenesis.[1][2][4]

Signaling Pathway Overview

The inhibition of VEGFRs and PDGFRs by SU14813 disrupts tumor vasculature and angiogenesis, while targeting KIT and FLT3 can directly inhibit the growth of tumor cells that are dependent on these signaling pathways.

SU14813_Signaling_Pathway Simplified Signaling Pathway of this compound Inhibition cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT c-KIT SCF->KIT FLT3L FLT3 Ligand FLT3 FLT3 FLT3L->FLT3 PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt Ras_MAPK Ras/MAPK Pathway VEGFR->Ras_MAPK PDGFR->PI3K_Akt PDGFR->Ras_MAPK KIT->PI3K_Akt KIT->Ras_MAPK FLT3->PI3K_Akt FLT3->Ras_MAPK SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Metastasis Metastasis PI3K_Akt->Metastasis Ras_MAPK->Proliferation Ras_MAPK->Angiogenesis

Caption: this compound inhibits multiple RTKs, blocking downstream pro-survival pathways.

Quantitative Data

In Vitro Inhibitory Activity

This compound has been shown to potently inhibit its target kinases in both biochemical and cellular assays.

TargetIC₅₀ (Biochemical Assay)IC₅₀ (Cellular Assay)
VEGFR12 nM[4][5]-
VEGFR250 nM[4][5]5.2 nM[1]
PDGFRβ4 nM[4][5]9.9 nM[1]
KIT15 nM[4][5]11.2 nM[1]
FLT3--

Note: Cellular IC₅₀ values are for inhibition of ligand-dependent receptor phosphorylation.

In Vivo Pharmacokinetics and Dosing

Preclinical studies in mice have established key pharmacokinetic parameters and effective dosing regimens.

ParameterValue
Plasma Half-life (t₁/₂) 1.8 hours (in mice)[1]
Recommended Dosing Regimen Twice daily (BID)[1]
Effective Oral Dose Range 10 - 120 mg/kg[1][6][7]
Target Plasma Concentration 100 - 200 ng/mL[2][3][4]

Experimental Protocols

Formulation of this compound for Oral Administration

This compound is poorly soluble in water, requiring a specific vehicle for in vivo administration.[5] Below are two commonly used protocols for preparing a clear, administrable solution.

This formulation is suitable for studies where an aqueous-based vehicle is preferred.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO. Ensure the compound is fully dissolved.

  • In a separate sterile tube, add the required volume of PEG300.

  • To the PEG300, add the DMSO stock solution of SU14813. Vortex until the solution is clear.

  • Add Tween-80 to the mixture and vortex again until clear.

  • Finally, add the saline to reach the final desired volume and concentration. Vortex thoroughly.

  • The final recommended vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .[4]

  • The prepared formulation should be used immediately. If not, it should be stored under appropriate conditions to prevent precipitation, though fresh preparation is highly recommended.[4]

This formulation provides an alternative for studies requiring an oil-based vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of corn oil.

  • Add the DMSO stock solution of SU14813 to the corn oil.

  • Vortex the mixture extensively until a clear and uniform solution is achieved.

  • The final recommended vehicle composition is 10% DMSO and 90% Corn Oil .[4]

  • This formulation should also be used immediately after preparation.[4]

Experimental Workflow for In Vivo Efficacy Studies

The following workflow outlines the key steps for conducting an in vivo efficacy study using this compound in a tumor xenograft model.

InVivo_Workflow General Workflow for In Vivo Efficacy Studies with this compound cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis cell_culture Tumor Cell Culture animal_model Animal Model Preparation (e.g., Immunodeficient Mice) cell_culture->animal_model implantation Tumor Cell Implantation (Subcutaneous) animal_model->implantation tumor_growth Allow Tumors to Reach Palpable Size implantation->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization formulation Prepare this compound Formulation (Fresh Daily) randomization->formulation administration Administer this compound (e.g., Oral Gavage, BID) formulation->administration tumor_measurement Monitor Tumor Volume (e.g., Caliper Measurements) administration->tumor_measurement body_weight Monitor Animal Body Weight and General Health administration->body_weight endpoint Continue Treatment until Pre-defined Endpoint tumor_measurement->endpoint body_weight->endpoint analysis Euthanize and Collect Tissues for Pharmacodynamic Analysis endpoint->analysis

Caption: A typical workflow for evaluating the in vivo efficacy of this compound.

Important Considerations

  • Solubility: this compound is practically insoluble in water.[5] It is critical to use fresh, anhydrous DMSO to prepare the initial stock solution as moisture can reduce solubility.[5]

  • Stability: Formulations should be prepared fresh daily to ensure stability and prevent precipitation of the compound.[4] If precipitation is observed, gentle warming and sonication may be used to aid dissolution.[4]

  • Animal Welfare: All animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[1]

  • Combination Therapy: this compound has shown enhanced anti-tumor activity when used in combination with other chemotherapeutic agents, such as docetaxel.[1][2] Researchers may consider this in their experimental design.

By following these guidelines and protocols, researchers can effectively prepare and utilize this compound for in vivo studies to further investigate its therapeutic potential.

References

Application Notes and Protocols for (Z)-SU14813 in Immunoblotting and Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It exerts its anti-angiogenic and anti-tumor effects by targeting several key RTKs involved in tumor growth, proliferation, and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Fms-like tyrosine kinase 3 (FLT3).[2][3] This document provides detailed application notes and protocols for the use of this compound in two common laboratory techniques: immunoblotting (Western blotting) for assessing protein phosphorylation and in vitro kinase assays for determining inhibitory activity.

Data Presentation

The inhibitory activity of this compound has been quantified against a panel of kinases in both biochemical and cellular assays. The following tables summarize the reported 50% inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.

Table 1: Biochemical Assay IC50 Values for this compound

Target KinaseIC50 (nM)
VEGFR-12
VEGFR-250
PDGFRβ4
KIT15

Data sourced from MedChemExpress and Bertin Bioreagent.[4]

Table 2: Cellular Assay IC50 Values for this compound

Target and Cell LineIC50 (nM)
VEGFR-2 (Porcine Aortic Endothelial Cells)5.2
PDGFRβ (Porcine Aortic Endothelial Cells)9.9
KIT (Porcine Aortic Endothelial Cells)11.2
U-118MG cell growth50-100

Data sourced from MedChemExpress.[4]

Signaling Pathway Inhibition by this compound

This compound primarily targets the VEGFR and PDGFR signaling pathways, which are crucial for angiogenesis and tumor cell proliferation. The diagram below illustrates the key components of these pathways and the point of inhibition by this compound.

G VEGFR and PDGFR Signaling Pathway Inhibition by this compound cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K PDGFR->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis SU14813 This compound SU14813->VEGFR Inhibition SU14813->PDGFR Inhibition

Caption: VEGFR and PDGFR signaling inhibition by this compound.

Experimental Protocols

Immunoblotting Protocol to Assess Inhibition of VEGFR-2 Phosphorylation

This protocol describes how to evaluate the effect of this compound on the phosphorylation of VEGFR-2 in a suitable cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) upon stimulation with VEGF.

Workflow for Immunoblotting

G Immunoblotting Workflow A Cell Culture and Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Primary Antibody Incubation (p-VEGFR-2 / Total VEGFR-2) F->G H Secondary Antibody Incubation G->H I Detection H->I J Data Analysis I->J

Caption: Workflow for analyzing protein phosphorylation by immunoblotting.

Materials:

  • This compound

  • HUVECs or another appropriate cell line

  • Cell culture medium and supplements

  • VEGF-A

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels, buffers, and apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)[5]

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture HUVECs to 80-90% confluency.

    • Starve the cells in a low-serum medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (for Total VEGFR-2):

    • If necessary, strip the membrane of the phospho-antibody using a stripping buffer.

    • Re-block the membrane and probe with the primary antibody for total VEGFR-2, followed by the secondary antibody and detection as described above. This serves as a loading control.

  • Data Analysis:

    • Quantify the band intensities for both phosphorylated and total VEGFR-2.

    • Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal to determine the relative level of phosphorylation.

In Vitro Kinase Assay Protocol to Determine IC50 of this compound

This protocol outlines a general procedure for an in vitro kinase assay to determine the IC50 value of this compound against a target kinase, such as VEGFR-2. Commercially available kinase assay kits (e.g., ADP-Glo™, LanthaScreen™) are often used for this purpose and their specific instructions should be followed.

Workflow for In Vitro Kinase Assay

G In Vitro Kinase Assay Workflow A Prepare Reagents B Serial Dilution of this compound A->B C Add Kinase and Inhibitor to Plate A->C B->C D Initiate Kinase Reaction (Add Substrate/ATP) C->D E Incubate D->E F Stop Reaction and Add Detection Reagent E->F G Read Signal (Luminescence/Fluorescence) F->G H Data Analysis (Calculate IC50) G->H

Caption: General workflow for an in vitro kinase assay.

Materials:

  • This compound

  • Recombinant active kinase (e.g., VEGFR-2)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase reaction buffer

  • Kinase assay detection kit (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per the manufacturer's instructions. This includes the kinase, substrate, ATP, and detection reagents.

  • Compound Dilution:

    • Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then in kinase buffer to achieve the desired final concentrations for the assay.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase and the diluted this compound or vehicle control.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and proceed with the detection steps as outlined in the kinase assay kit protocol. For an ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition:

    • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Data Analysis:

    • The signal is proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable tool for studying the roles of VEGFR, PDGFR, and other related receptor tyrosine kinases in various biological processes and for the development of novel anti-cancer therapies. The protocols provided here offer a framework for utilizing this compound in immunoblotting and kinase assays to investigate its effects on cellular signaling and enzymatic activity. Researchers should optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.

References

Application of SU14813 in Tumor Xenograft Models: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and antitumor properties.[1][2][3] It exerts its effects by inhibiting the phosphorylation of key RTKs involved in tumor growth, angiogenesis, and metastasis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), stem cell factor receptor (KIT), and FMS-like tyrosine kinase 3 (FLT3).[1][2][4][5] This document provides a comprehensive overview of the application of SU14813 in preclinical tumor xenograft models, including detailed experimental protocols, quantitative data on its efficacy, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

SU14813's primary mechanism of action involves the inhibition of multiple RTKs that play crucial roles in both tumor cell proliferation and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[1][2][6] By binding to and inhibiting VEGFRs and PDGFRs on endothelial cells and pericytes, SU14813 disrupts the signaling cascade responsible for neo-angiogenesis.[1][7] Simultaneously, its inhibition of KIT and FLT3 in tumor cells can directly impede their growth, proliferation, and survival.[1][2] This dual action on both the tumor and its microenvironment contributes to its broad and potent antitumor activity observed in various preclinical models.[1][2]

SU14813_Signaling_Pathway cluster_cell Cell Membrane RTK VEGFR, PDGFR KIT, FLT3 P_RTK Phosphorylation RTK->P_RTK SU14813 SU14813 SU14813->RTK Downstream Downstream Signaling P_RTK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: SU14813 inhibits receptor tyrosine kinase signaling.

Efficacy in Tumor Xenograft Models

SU14813 has demonstrated dose-dependent antitumor efficacy in a variety of subcutaneous tumor xenograft models, leading to tumor regression, growth arrest, or significant growth delay.[1][2] The required plasma concentration for in vivo target inhibition is estimated to be between 100 to 200 ng/mL.[1][2][4]

Monotherapy Studies
Cell LineTumor TypeInitial Tumor Volume (mm³)Dose (mg/kg, p.o., BID)OutcomeReference
786-ORenal Cell Carcinoma100 - 350Not SpecifiedRegression[1]
MV4;11Acute Myeloid Leukemia100 - 350Not SpecifiedRegression[1]
Colo205Colon Adenocarcinoma100 - 350Not SpecifiedGrowth Arrest[1]
C6Glioma100 - 350Not SpecifiedGrowth Delay[1]
MV522Lung Carcinoma100 - 350Not SpecifiedGrowth Delay[1]
Combination Therapy

When used in combination with the chemotherapeutic agent docetaxel, SU14813 has shown synergistic effects, significantly enhancing the inhibition of primary tumor growth and improving the survival of tumor-bearing mice compared to either agent alone.[1][2][5]

Cell LineTumor TypeSU14813 Dose (mg/kg, p.o., BID)Docetaxel Dose (mg/kg, i.v., 3x/week)OutcomeReference
LLCLewis Lung Carcinoma10, 40, 80, 12040Enhanced tumor growth inhibition and survival[1]

Experimental Protocols

The following protocols are generalized from published preclinical studies and should be adapted based on specific experimental needs and institutional guidelines.

Tumor Xenograft Model Establishment

This protocol outlines the subcutaneous implantation of tumor cells to establish xenograft models in immunocompromised mice.

Xenograft_Workflow Start Start: Harvest Tumor Cells (Exponential Growth Phase) Wash Wash Cells with Sterile PBS Start->Wash Resuspend Resuspend Cells in PBS (Optional: with Matrigel) Wash->Resuspend Inject Subcutaneously Inject Cells into Flank of Mouse Resuspend->Inject Monitor Monitor Tumor Growth (Twice Weekly Measurements) Inject->Monitor Treatment Initiate Treatment when Tumors Reach 100-350 mm³ Monitor->Treatment End End of Study Treatment->End

Caption: Workflow for establishing a tumor xenograft model.

Materials:

  • Human or rat tumor cell lines

  • Sterile phosphate-buffered saline (PBS)

  • Basement Matrigel Matrix (optional)

  • Athymic nude or NOD/SCID mice (6-8 weeks old)

  • Syringes and needles

  • Calipers

Procedure:

  • Cell Preparation: Harvest tumor cells during their exponential growth phase. Wash the cells once with sterile PBS.[1]

  • Cell Implantation: Resuspend the cells in sterile PBS. For some models, mixing the cell suspension with 50% Basement Matrigel Matrix can aid in initial tumor formation.[1]

  • Inject approximately 2 x 10⁶ to 6 x 10⁶ tumor cells subcutaneously into the hind flank region of the mice.[1]

  • Tumor Growth Monitoring: Allow the tumors to establish and grow. Measure the tumor volume twice weekly using calipers. The tumor volume can be calculated using the formula: (Width² x Length) / 2.[8]

  • Treatment Initiation: Begin treatment with SU14813 when the average tumor volume reaches 100 to 350 mm³.[1]

SU14813 Formulation and Administration

Materials:

  • SU14813 compound

  • Vehicle (e.g., carboxymethyl cellulose-based suspension)

  • Oral gavage needles

Procedure:

  • Formulation: Prepare a suspension of SU14813 in a suitable vehicle, such as a carboxymethyl cellulose-based formulation.[1] The concentration should be calculated based on the desired dosage and the average weight of the mice.

  • Administration: Administer the SU14813 formulation to the mice via oral gavage.[1] Due to the relatively short plasma half-life of SU14813 in mice (approximately 1.8 hours), a twice-daily (BID) dosing regimen is often recommended for sustained exposure.[1]

In Vivo Efficacy Assessment

Procedure:

  • Tumor Measurement: Continue to measure tumor volumes twice weekly throughout the study.

  • Body Weight: Monitor the body weight of the mice as an indicator of potential toxicity.

  • Study Termination: The study is typically terminated when tumors in the vehicle-treated control group reach an average size of approximately 1,500 mm³, or if the tumors adversely affect the well-being of the animals.[1][9]

  • Data Analysis: At the end of the study, compare the tumor volumes between the treatment and control groups to determine the percent tumor growth inhibition. In cases of tumor shrinkage, the percent regression can be calculated.

  • Pharmacodynamic Analysis (Optional): To confirm target engagement, tumors can be harvested at specific time points after SU14813 administration to measure the phosphorylation status of target RTKs (e.g., VEGFR-2, PDGFR-β, FLT3) via methods like ELISA or Western blotting.[1]

Conclusion

SU14813 is a promising multi-targeted RTK inhibitor with demonstrated efficacy in a range of preclinical tumor xenograft models. Its ability to inhibit key pathways involved in both tumor cell proliferation and angiogenesis makes it an attractive candidate for further investigation, both as a monotherapy and in combination with other anticancer agents. The protocols and data presented here provide a valuable resource for researchers designing and conducting in vivo studies with SU14813.

References

Application Notes and Protocols for (Z)-SU14813 Treatment in Endothelial Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activity. Its primary mechanism of action involves the inhibition of several key RTKs implicated in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and KIT. By targeting these receptors, this compound effectively blocks downstream signaling pathways that are crucial for endothelial cell proliferation, survival, and migration—cellular processes fundamental to the formation of new blood vessels. These application notes provide detailed protocols for utilizing this compound to study its inhibitory effects on endothelial cell migration, a critical process in angiogenesis. The two most common and robust methods for assessing endothelial cell migration in vitro, the Transwell (or Boyden Chamber) Assay and the Wound-Healing (or Scratch) Assay, are described herein.

Mechanism of Action: Inhibition of VEGFR2 Signaling

This compound exerts its anti-migratory effects on endothelial cells primarily through the inhibition of VEGFR2, the main mediator of VEGF-induced angiogenic signaling. Upon binding of VEGF, VEGFR2 dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC, PI3K-Akt, and FAK/paxillin pathways, which are all essential for promoting endothelial cell migration. This compound acts as an ATP-competitive inhibitor at the kinase domain of VEGFR2, preventing its autophosphorylation and subsequently blocking the activation of these downstream signaling molecules. This blockade ultimately leads to an inhibition of the cytoskeletal rearrangements and adhesive changes necessary for cell movement.

Figure 1: this compound Inhibition of VEGFR2 Signaling Pathway.

Data Presentation: In Vitro Inhibitory Activity of this compound

The following table summarizes the reported in vitro inhibitory concentrations (IC50) of this compound against various receptor tyrosine kinases. This data is crucial for determining the appropriate concentration range for endothelial cell migration assays.

Target KinaseAssay TypeIC50 (nM)Reference(s)
VEGFR1Biochemical2
VEGFR2 Biochemical 50
PDGFRβBiochemical4
KITBiochemical15
VEGFR2 Cellular (Phosphorylation) 5.2
PDGFRβCellular (Phosphorylation)9.9
KITCellular (Phosphorylation)11.2

Note: The cellular phosphorylation assays were conducted in porcine aorta endothelial cells overexpressing the respective human receptors.

Based on the cellular IC50 value for VEGFR2 phosphorylation (5.2 nM), a starting concentration range of 1-100 nM is recommended for endothelial cell migration assays.

Experimental Protocols

Two standard in vitro methods to assess the effect of this compound on endothelial cell migration are the Transwell Assay and the Wound-Healing Assay. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for these studies.

Protocol 1: Transwell (Boyden Chamber) Migration Assay

This assay measures the chemotactic response of endothelial cells to a chemoattractant across a porous membrane.

Materials:

  • HUVECs (Human Umbilical Vein Endothelial Cells)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Chemoattractant (e.g., VEGF, 20 ng/mL)

  • 24-well Transwell inserts (8 µm pore size)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., 4% paraformaldehyde or cold methanol)

  • Staining solution (e.g., 0.5% Crystal Violet in 25% methanol)

  • Cotton swabs

  • Microscope

Workflow:

Transwell_Workflow A Seed HUVECs in Transwell inserts B Starve cells in low serum medium A->B C Add chemoattractant and this compound to lower chamber B->C D Add HUVECs with or without this compound to upper chamber C->D E Incubate for 4-6 hours D->E F Remove non-migrated cells from top of insert E->F G Fix and stain migrated cells on bottom of insert F->G H Count migrated cells G->H

Figure 2: Transwell Migration Assay Workflow.

Procedure:

  • Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.

  • Cell Starvation: The day before the assay, replace the growth medium with a low-serum medium (e.g., 0.5-1% FBS) and incubate overnight. This minimizes the influence of serum growth factors on migration.

  • Assay Setup:

    • To the lower chamber of the 24-well plate, add medium containing the chemoattractant (e.g., 20 ng/mL VEGF) and the desired concentrations of this compound (e.g., 1, 10, 100 nM). Include a vehicle control (DMSO) and a negative control (no chemoattractant).

    • Harvest the starved HUVECs using Trypsin-EDTA and resuspend them in low-serum medium at a concentration of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to the upper chamber of each Transwell insert. If pre-treatment is desired, this compound can also be added to the cell suspension.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Removal of Non-Migrated Cells: Carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated through the pores.

  • Fixation and Staining:

    • Fix the migrated cells on the underside of the membrane by immersing the inserts in a fixation solution for 10-20 minutes.

    • Wash the inserts with PBS.

    • Stain the cells by immersing the inserts in Crystal Violet solution for 15-20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several random fields of view (e.g., 5-10 fields per insert).

    • Calculate the average number of migrated cells per field for each condition.

Protocol 2: Wound-Healing (Scratch) Assay

This assay measures the rate of collective cell migration to close a mechanically created "wound" in a confluent cell monolayer.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • FBS

  • This compound (stock solution in DMSO)

  • 24-well or 96-well tissue culture plates

  • p200 pipette tip or a dedicated scratch tool

  • PBS

  • Microscope with a camera and live-cell imaging capabilities (recommended)

Workflow:

Wound_Healing_Workflow A Seed HUVECs to form a confluent monolayer B Starve cells in low serum medium A->B C Create a 'scratch' in the monolayer B->C D Wash to remove debris C->D E Add medium with this compound D->E F Image the scratch at Time 0 E->F G Incubate and acquire images at regular intervals (e.g., every 2-4 hours) F->G H Measure the wound area over time G->H

Figure 3: Wound-Healing Assay Workflow.

Procedure:

  • Cell Seeding: Seed HUVECs in a 24-well or 96-well plate at a density that will form a confluent monolayer within 24 hours.

  • Cell Starvation: Once confluent, replace the growth medium with low-serum medium (0.5-1% FBS) and incubate for 12-24 hours.

  • Creating the Wound:

    • Using a sterile p200 pipette tip, make a straight scratch through the center of the cell monolayer.

    • Wash the wells gently with PBS to remove any detached cells and debris.

  • Treatment:

    • Add fresh low-serum medium containing the desired concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control (DMSO) to the respective wells.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the scratch in each well using a microscope. This is your "Time 0" measurement.

    • Place the plate in a 37°C, 5% CO2 incubator.

    • Acquire images of the same fields at regular intervals (e.g., every 2, 4, 6, 12, and 24 hours) to monitor wound closure.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the cell-free "wound" at each time point for each condition.

    • Calculate the percentage of wound closure at each time point relative to the initial wound area at Time 0.

    • Compare the rate of wound closure between the different treatment groups.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in studying endothelial cell migration. By employing either the Transwell or Wound-Healing assay, investigators can quantitatively assess the inhibitory effects of this compound on this critical angiogenic process. The detailed understanding of its mechanism of action and appropriate experimental conditions will facilitate further research into the anti-angiogenic properties of this compound and its potential applications in drug development.

SU14813: Application Notes and Protocols for a Multi-Targeted Receptor Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] It exerts its biological effects by targeting key RTKs involved in angiogenesis, tumor growth, and metastasis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT (stem cell factor receptor).[1][2][3][4] This document provides detailed information on SU14813, including its chemical properties, purchasing information, and comprehensive protocols for its application in biomedical research.

Chemical Properties and Purchasing Information

SU14813 is a small molecule inhibitor with the following chemical characteristics:

PropertyValueReference
IUPAC Name 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide[1]
Molecular Formula C₂₃H₂₇FN₄O₄[1]
Molecular Weight 442.5 g/mol [1]
CAS Number 627908-92-3[4]

Purchasing Information:

SU14813 is available from various chemical suppliers for research purposes. It is important to source from a reputable vendor to ensure the quality and purity of the compound.

Known Suppliers:

  • MedchemExpress[4]

  • Selleck Chemicals[5]

  • Bertin Bioreagent[6]

  • APExBIO

Formulation and Solubility:

SU14813 is typically supplied as a solid. For in vitro experiments, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, specific formulation protocols should be followed, which may involve solvents like PEG300, Tween80, and corn oil.[5]

Mechanism of Action and Inhibitory Profile

SU14813 functions by binding to the ATP-binding pocket of multiple RTKs, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling pathways. This leads to the inhibition of cellular processes such as proliferation, migration, and survival.[1][2]

Inhibitory Activity (IC₅₀ Values):

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Target KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Reference
VEGFR12-[4][5]
VEGFR2505.2[4][5]
PDGFRβ49.9[4][5]
KIT1511.2[4][5]
FLT3--[1]
CSF1R/FMS--[7]

Selectivity Profile:

SU14813 demonstrates selectivity for its primary targets over other kinases such as FGFR1, EGFR, Src, and c-Met.[6]

Signaling Pathway

SU14813 primarily inhibits the signaling cascades initiated by VEGFR, PDGFR, and KIT. Upon ligand binding, these receptors dimerize and autophosphorylate, creating docking sites for various signaling proteins that activate downstream pathways like the RAS/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. By blocking the initial phosphorylation event, SU14813 effectively shuts down these oncogenic signaling networks.

SU14813_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K KIT KIT KIT->PI3K SU14813 SU14813 SU14813->VEGFR SU14813->PDGFR SU14813->KIT RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

SU14813 inhibits key RTKs and downstream signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of SU14813.

Protocol 1: In Vitro Biochemical Kinase Assay

This protocol outlines a method to determine the IC₅₀ of SU14813 against a specific receptor tyrosine kinase in a cell-free system.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, SU14813) B Add Kinase and SU14813 to Assay Plate A->B C Initiate Reaction with ATP and Substrate B->C D Incubate at 30°C C->D E Stop Reaction and Measure Kinase Activity D->E F Data Analysis (Calculate IC₅₀) E->F

Workflow for the in vitro biochemical kinase assay.

Materials:

  • Recombinant human kinase (e.g., VEGFR2, PDGFRβ, KIT)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • SU14813

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well assay plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

  • Compound Preparation: Prepare a serial dilution of SU14813 in DMSO. A typical starting concentration is 1 mM. Further dilute the compound in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup:

    • Add the kinase to the wells of a 96-well plate.

    • Add the serially diluted SU14813 or DMSO (vehicle control) to the respective wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add a mixture of the kinase substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or a phosphospecific antibody-based detection method.

  • Data Analysis: Calculate the percentage of kinase inhibition for each SU14813 concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Receptor Phosphorylation Assay (Western Blot)

This protocol describes how to assess the inhibitory effect of SU14813 on ligand-induced receptor phosphorylation in a cellular context.

Western_Blot_Workflow A Seed and Starve Cells B Pre-treat with SU14813 A->B C Stimulate with Ligand (e.g., VEGF, PDGF) B->C D Lyse Cells and Quantify Protein C->D E SDS-PAGE and Transfer to Membrane D->E F Antibody Incubation (p-RTK, Total RTK, Loading Control) E->F G Detection and Analysis F->G

Workflow for the cell-based receptor phosphorylation assay.

Materials:

  • Cell line expressing the target receptor (e.g., HUVECs for VEGFR2, NIH-3T3 cells transfected with PDGFRβ)

  • Cell culture medium and serum

  • SU14813

  • Recombinant ligand (e.g., VEGF-A, PDGF-BB)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total receptor antibodies)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture: Seed cells in culture plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of SU14813 or DMSO for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A for VEGFR2) for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of the target receptor overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total receptor and a loading control (e.g., β-actin or GAPDH). Quantify the band intensities to determine the extent of phosphorylation inhibition.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is for evaluating the effect of SU14813 on the proliferation of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9][10][11]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and serum

  • SU14813

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of SU14813 or DMSO (vehicle control) and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition for each SU14813 concentration relative to the DMSO control. Determine the IC₅₀ value from the dose-response curve.

Conclusion

SU14813 is a valuable research tool for investigating the roles of VEGFR, PDGFR, and KIT signaling in cancer and other diseases. The protocols provided here offer a framework for characterizing the biochemical and cellular activities of this potent multi-targeted tyrosine kinase inhibitor. Researchers should optimize these protocols for their specific experimental systems to ensure accurate and reproducible results.

References

Application Notes and Protocols for (Z)-SU14813 in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-SU14813, a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor, has demonstrated significant anti-angiogenic and anti-tumor activities. These properties make it a compound of interest in cancer research and drug development. This document provides detailed application notes and protocols for assessing cell viability in response to treatment with this compound.

This compound exerts its effects by inhibiting several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), Stem Cell Factor Receptor (KIT), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] This inhibition disrupts downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.

Data Presentation: Efficacy of this compound

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against key molecular targets and in different cell lines.

Table 1: Biochemical IC50 Values of this compound against Receptor Tyrosine Kinases

TargetIC50 (nM)
VEGFR12
VEGFR250
PDGFRβ4
KIT15

Source:[4][5]

Table 2: Cellular IC50 Values of this compound

Cell LineAssay TypeIC50 (nM)Notes
Porcine Aorta Endothelial Cells (overexpressing VEGFR-2)Phosphorylation Inhibition5.2Measures inhibition of ligand-dependent phosphorylation.
Porcine Aorta Endothelial Cells (overexpressing PDGFR-β)Phosphorylation Inhibition9.9Measures inhibition of ligand-dependent phosphorylation.
Porcine Aorta Endothelial Cells (overexpressing KIT)Phosphorylation Inhibition11.2Measures inhibition of ligand-dependent phosphorylation.
Human Umbilical Vein Endothelial Cells (HUVECs)VEGF-induced Survival6.8Evaluates the effect on endothelial cell survival.
U-118MG (Glioblastoma)Growth Inhibition50 - 100Assesses the anti-proliferative effect on cancer cells.[4]
MV4;11 (Acute Myeloid Leukemia)Autonomous ProliferationNot specifiedInhibits proliferation driven by constitutively active mutant FLT3-ITD.[1]
OC1-AML5 (Acute Myeloid Leukemia)FLT3 Ligand-dependent ProliferationNot specifiedInhibits proliferation dependent on wild-type FLT3.[1]
NIH-3T3 (overexpressing PDGFR-β)PDGF-dependent ProliferationNot specifiedMeasures inhibition of growth factor-stimulated proliferation.[1]

Signaling Pathway of this compound Inhibition

This compound functions by blocking the ATP-binding site of multiple receptor tyrosine kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades that are pivotal for cell growth and survival.

SU14813_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Proliferation PDGFR->Proliferation KIT KIT Survival Survival KIT->Survival FLT3 FLT3 FLT3->Proliferation SU14813 SU14813 SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3

Caption: this compound inhibits multiple RTKs, blocking pro-survival pathways.

Experimental Protocols

A common method to assess the effect of this compound on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Assay for Cell Viability

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Appropriate cell line and complete culture medium

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the following day, prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • After the incubation with MTT, add 100 µL of solubilization solution to each well.

    • Mix thoroughly with a multichannel pipette to ensure complete dissolution of the formazan crystals.

    • Incubate for an additional 1-2 hours at 37°C, or overnight at room temperature, protected from light.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

3. Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Experimental Workflow

The following diagram outlines the key steps in a typical cell viability assay using this compound.

Cell_Viability_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_1 Incubate Overnight Cell_Seeding->Incubation_1 Treatment Treat with this compound Incubation_1->Treatment Incubation_2 Incubate for 24-72h Treatment->Incubation_2 Assay Perform Viability Assay (e.g., MTT) Incubation_2->Assay Data_Acquisition Measure Signal (e.g., Absorbance) Assay->Data_Acquisition Data_Analysis Analyze Data & Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing cell viability with this compound.

References

Application Notes and Protocols for Flow Cytometry Analysis Following SU14813 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It exerts its anti-angiogenic and anti-tumor effects by targeting several key RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Fms-like tyrosine kinase 3 (FLT3).[2][3][4] Inhibition of these receptors disrupts downstream signaling pathways, leading to a reduction in cell proliferation, migration, and survival, and the induction of apoptosis.[2][3][5] Flow cytometry is a powerful technique for the quantitative analysis of these cellular responses at the single-cell level.

These application notes provide detailed protocols for analyzing the effects of SU14813 treatment on cancer and endothelial cells using flow cytometry, with a focus on apoptosis and cell cycle analysis.

Mechanism of Action of SU14813

SU14813 competitively binds to the ATP-binding pocket of the aforementioned RTKs, inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades. The primary targets and their associated pathways are outlined below.

Key Signaling Pathways Inhibited by SU14813
  • VEGFR Signaling: Primarily targeting VEGFR1 and VEGFR2, SU14813 inhibits angiogenesis by blocking the proliferation, migration, and survival of endothelial cells.[3][5][6] Key downstream pathways affected include the PI3K/Akt and MAPK/ERK pathways.

  • PDGFR Signaling: By inhibiting PDGFRα and PDGFRβ, SU14813 impacts the proliferation and survival of tumor cells and pericytes, which are crucial for blood vessel stability.[3] This also involves the PI3K/Akt and MAPK/ERK pathways.

  • c-Kit Signaling: Inhibition of c-Kit, a receptor often implicated in the growth of various tumors, leads to decreased cell proliferation and survival, frequently mediated through the JAK/STAT pathway.[3]

  • FLT3 Signaling: SU14813's activity against FLT3 makes it relevant for certain hematological malignancies where this receptor is often mutated and constitutively active.[3]

Diagram of SU14813's Mechanism of Action

SU14813_Mechanism cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGFR VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway VEGFR->MAPK_ERK PDGFR PDGFR PDGFR->PI3K_Akt PDGFR->MAPK_ERK cKit c-Kit cKit->PI3K_Akt JAK_STAT JAK/STAT Pathway cKit->JAK_STAT FLT3 FLT3 FLT3->PI3K_Akt FLT3->JAK_STAT SU14813 SU14813 SU14813->VEGFR Inhibits SU14813->PDGFR Inhibits SU14813->cKit Inhibits SU14813->FLT3 Inhibits Survival Survival PI3K_Akt->Survival Migration Migration PI3K_Akt->Migration Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Proliferation Proliferation MAPK_ERK->Proliferation MAPK_ERK->Migration MAPK_ERK->Angiogenesis JAK_STAT->Proliferation

Caption: SU14813 inhibits multiple RTKs, blocking downstream signaling and cellular processes.

Data Presentation: Quantitative Analysis of SU14813 Effects

The following tables present illustrative data on the effects of SU14813 on apoptosis and cell cycle distribution in common cancer and endothelial cell lines. This data is representative of typical results obtained from flow cytometry experiments and should be used as a guideline for experimental design and data interpretation.

Table 1: Induction of Apoptosis by SU14813 in Various Cell Lines

Cell LineSU14813 Concentration (µM)Treatment Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
HUVEC 0 (Control)243.5 ± 0.82.1 ± 0.5
12415.2 ± 2.18.5 ± 1.2
52435.8 ± 3.518.9 ± 2.3
A549 (Lung Cancer) 0 (Control)484.1 ± 0.93.2 ± 0.7
54820.5 ± 2.512.7 ± 1.8
104842.3 ± 4.125.4 ± 3.0
U87 MG (Glioblastoma) 0 (Control)485.2 ± 1.14.5 ± 0.9
2.54818.9 ± 2.210.1 ± 1.5
54839.7 ± 3.822.3 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Cycle Arrest Induced by SU14813 in Cancer Cell Lines

Cell LineSU14813 Concentration (µM)Treatment Time (hours)% G0/G1 Phase% S Phase% G2/M Phase
A549 (Lung Cancer) 0 (Control)2445.2 ± 3.135.8 ± 2.519.0 ± 1.9
52465.7 ± 4.220.1 ± 2.114.2 ± 1.5
102475.3 ± 5.012.5 ± 1.812.2 ± 1.3
U87 MG (Glioblastoma) 0 (Control)2450.1 ± 3.530.2 ± 2.819.7 ± 2.0
2.52468.9 ± 4.518.5 ± 2.012.6 ± 1.4
52478.2 ± 5.210.3 ± 1.511.5 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with SU14813 using Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry analysis.

Materials:

  • SU14813

  • Cell line of interest (e.g., HUVEC, A549, U87 MG)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of SU14813 (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • For adherent cells, gently aspirate the culture medium and wash the cells once with PBS.

    • Add trypsin to detach the cells. Once detached, add complete medium to neutralize the trypsin.

    • For suspension cells, collect the cells directly from the culture flask.

    • Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[8]

    • Analyze the samples on a flow cytometer.

    • Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.

    • Acquire at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Experimental Workflow for Apoptosis Analysis

Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Flow Cytometry Analysis Seed Seed Cells Treat Treat with SU14813 Seed->Treat Harvest Harvest & Wash Cells Treat->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend AddStains Add Annexin V-FITC & PI Resuspend->AddStains Incubate Incubate (15 min, RT, dark) AddStains->Incubate Acquire Acquire Data Incubate->Acquire Analyze Analyze Populations Acquire->Analyze

Caption: Workflow for analyzing apoptosis after SU14813 treatment.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution in cells treated with SU14813 using PI staining and flow cytometry.

Materials:

  • SU14813

  • Cell line of interest (e.g., A549, U87 MG)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells and treat with SU14813 or vehicle control as described in Protocol 1.

  • Cell Harvesting and Fixation:

    • Harvest and wash the cells as described in Protocol 1.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.[9]

    • Incubate for 30 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to ensure accurate DNA content measurement.

    • Gate on single cells to exclude doublets.

    • Acquire at least 10,000 events per sample.

    • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Experimental Workflow for Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Preparation cluster_fix Fixation cluster_stain Staining cluster_analysis Flow Cytometry Analysis Seed Seed Cells Treat Treat with SU14813 Seed->Treat Harvest Harvest & Wash Cells Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Wash_Stain Wash & Resuspend in PI/RNase A Fix->Wash_Stain Incubate Incubate (30 min, RT, dark) Wash_Stain->Incubate Acquire Acquire Data Incubate->Acquire Analyze Analyze Cell Cycle Phases Acquire->Analyze

Caption: Workflow for analyzing the cell cycle after SU14813 treatment.

Conclusion

The protocols and illustrative data presented in these application notes provide a comprehensive guide for researchers and scientists to effectively utilize flow cytometry for the quantitative analysis of cellular responses to SU14813 treatment. By examining the induction of apoptosis and cell cycle arrest, these methods offer valuable insights into the mechanism of action of this multi-targeted RTK inhibitor, aiding in the development of novel cancer therapeutics.

References

Troubleshooting & Optimization

Navigating (Z)-SU14813: A Technical Guide to Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information on the solubility of (Z)-SU14813, a potent multi-targeted receptor tyrosine kinase inhibitor. Addressing common challenges encountered during experimental workflows, this resource offers troubleshooting advice and detailed protocols to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, tumor growth, and metastasis.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and KIT.[3][4] It also shows inhibitory activity against FLT3.[1] By simultaneously blocking these signaling pathways, this compound exhibits broad-spectrum antiangiogenic and antitumor activity.[1][5]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

This compound is poorly soluble in aqueous solutions and ethanol.[4][6] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO).[3][4] It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[3][4][7]

Q3: My this compound is not fully dissolving in DMSO, even after vortexing. What can I do?

If you are experiencing difficulty dissolving this compound in DMSO, gentle heating and ultrasonication can aid in dissolution.[3][7] Ensure the solution is clear before use. For best results, prepare fresh solutions for each experiment.

Q4: Can I store this compound stock solutions? If so, under what conditions?

Yes, this compound stock solutions in DMSO can be stored. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[3][8] Under these conditions, the solution can be stable for extended periods.

Q5: How can I prepare this compound for in vivo animal studies?

Due to its poor aqueous solubility, preparing this compound for in vivo administration requires a specific formulation. A common approach involves a multi-component vehicle. While specific formulations can vary, a typical vehicle might consist of a mixture of DMSO, PEG300, Tween80, and saline or corn oil.[4][6] It is essential to first dissolve the compound in DMSO before adding the other components.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in cell culture media The final concentration of DMSO in the media is too high, or the concentration of this compound exceeds its solubility limit in the aqueous environment.Ensure the final DMSO concentration in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity and precipitation. Perform serial dilutions of your DMSO stock solution in the culture medium to achieve the desired final concentration of this compound.
Inconsistent experimental results Degradation of this compound in stock solutions due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light).Aliquot stock solutions into single-use volumes and store them protected from light at -20°C or -80°C.[3][8] Prepare fresh dilutions for each experiment.
Cloudy or precipitated solution for in vivo dosing Improper mixing of the formulation components or the compound has precipitated out of the vehicle.Ensure complete dissolution of this compound in DMSO before adding co-solvents like PEG300 and Tween80. Add the aqueous component (e.g., saline) last and slowly while vortexing. Prepare the formulation fresh on the day of dosing.

Quantitative Solubility Data

SolventConcentrationNotes
DMSO ~44-88 mg/mLMay require ultrasonication to fully dissolve.[3][4] Use of fresh, anhydrous DMSO is critical.[4]
Water Insoluble[4][6]
Ethanol Insoluble[4][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder (MW: 442.48 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, and sonicator.

  • Procedure:

    • Weigh out 4.43 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

    • Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Preparation of this compound for In Vivo Administration

This is an example protocol and may need optimization for specific animal models and routes of administration.

  • Materials: this compound, anhydrous DMSO, PEG300, Tween80, sterile saline (0.9% NaCl).

  • Procedure:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

    • In a sterile tube, add the required volume of the this compound stock solution.

    • Add PEG300 to the tube (e.g., to a final concentration of 40% v/v). Vortex until the solution is homogeneous.

    • Add Tween80 to the tube (e.g., to a final concentration of 5% v/v). Vortex until the solution is homogeneous.

    • Slowly add sterile saline to the desired final volume while continuously vortexing.

    • Administer the formulation to the animals immediately after preparation.

Visualizing Mechanisms and Workflows

SU14813_Signaling_Pathway Figure 1: this compound Signaling Pathway Inhibition cluster_cell Cell Membrane VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Tumor_Growth Tumor Cell Proliferation & Survival PDGFR->Tumor_Growth KIT c-KIT KIT->Tumor_Growth FLT3 FLT3 FLT3->Tumor_Growth SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3

Figure 1: this compound Signaling Pathway Inhibition

Troubleshooting_Workflow Figure 2: Troubleshooting this compound Solubility Issues Start Start: Dissolving This compound Solvent Use fresh, anhydrous DMSO Start->Solvent Vortex Vortex vigorously Solvent->Vortex Check_Dissolution Is the solution clear? Vortex->Check_Dissolution Sonicate Apply ultrasonication and/or gentle warming Check_Dissolution->Sonicate No Success Solution ready for use/ aliquoting and storage Check_Dissolution->Success Yes Recheck_Dissolution Is the solution clear? Sonicate->Recheck_Dissolution Recheck_Dissolution->Success Yes Failure Consult manufacturer's datasheet or technical support Recheck_Dissolution->Failure No

Figure 2: Troubleshooting this compound Solubility Issues

References

Technical Support Center: Optimizing (Z)-SU14813 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (Z)-SU14813 in in vitro experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound concentration for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] Its primary mechanism of action involves the inhibition of several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and KIT.[1][2] By blocking the activity of these receptors, this compound can inhibit key cellular processes such as proliferation, migration, and survival in endothelial and tumor cells.[1]

Q2: What is a recommended starting concentration range for this compound in in vitro experiments?

A2: Based on published data, a sensible starting concentration range for in vitro experiments is between 1 nM and 100 nM. The half-maximal inhibitory concentration (IC50) values for its primary targets are in the low nanomolar range in both cell-free and cellular assays.[1][3] However, the optimal concentration is highly dependent on the cell type and the specific biological question being addressed. A dose-response experiment is always recommended to determine the precise IC50 in your experimental system.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How can I determine the optimal concentration of this compound for my specific cell line?

A4: The optimal concentration should be determined by performing a dose-response study. This involves treating your cells with a range of this compound concentrations and measuring a relevant biological endpoint. Common assays include cell viability/proliferation assays (e.g., MTT, XTT, or CellTiter-Glo) or target inhibition assays (e.g., Western blot for phosphorylation of VEGFR2 or PDGFRβ). The goal is to identify the concentration that gives a significant biological effect without causing excessive, non-specific cytotoxicity.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)
VEGFR1Cell-free2
VEGFR2Cell-free50
PDGFRβCell-free4
KITCell-free15
VEGFR2 PhosphorylationCellular (Porcine Aortic Endothelial Cells)5.2
PDGFRβ PhosphorylationCellular (Porcine Aortic Endothelial Cells)9.9
KIT PhosphorylationCellular (Porcine Aortic Endothelial Cells)11.2
U-118MG cell growthCellular (Soft Agar)50 - 100

Data compiled from multiple sources.[1][3]

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

This protocol outlines the steps to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. It is advisable to prepare 2X concentrated solutions.

  • Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[2][5]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Target Inhibition by Western Blot

This protocol describes how to measure the inhibition of VEGFR2 or PDGFRβ phosphorylation.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2, PDGF for PDGFRβ) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the phosphorylated form of your target receptor (e.g., anti-phospho-VEGFR2) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the target receptor and/or a housekeeping protein like GAPDH or β-actin.

  • Densitometry Analysis: Quantify the band intensities to determine the relative inhibition of receptor phosphorylation at different this compound concentrations.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK VEGFR / PDGFR / KIT P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Binds SU14813 This compound SU14813->RTK Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) P_RTK->Downstream Activates Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response Leads to Experimental_Workflow start Start: Prepare this compound Stock Solution dose_response Perform Dose-Response (e.g., MTT Assay) start->dose_response determine_ic50 Determine IC50 for Cell Viability dose_response->determine_ic50 target_inhibition Confirm Target Inhibition (Western Blot for p-RTK) determine_ic50->target_inhibition analyze_data Analyze and Interpret Results target_inhibition->analyze_data optimize Optimize Concentration for Further Experiments analyze_data->optimize end End optimize->end Troubleshooting_Guide start Issue Encountered no_effect No observable effect at expected concentrations start->no_effect high_toxicity High cytotoxicity at low concentrations start->high_toxicity precipitation Compound precipitates in media start->precipitation check_compound Check compound integrity and storage no_effect->check_compound Possible Cause check_cells Verify target expression in cell line no_effect->check_cells Possible Cause increase_conc Increase concentration range no_effect->increase_conc Solution lower_conc Lower concentration range high_toxicity->lower_conc Solution reduce_time Reduce incubation time high_toxicity->reduce_time Solution check_dmso Check final DMSO concentration high_toxicity->check_dmso Possible Cause prepare_fresh Prepare fresh stock solution precipitation->prepare_fresh Solution sonicate Briefly sonicate working solution precipitation->sonicate Solution serum_effect Check for serum interference precipitation->serum_effect Possible Cause

References

SU14813 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of SU14813. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of SU14813?

SU14813 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT (Stem Cell Factor Receptor), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2]

Q2: What is the known kinase selectivity profile of SU14813?

SU14813 exhibits a high degree of selectivity for its primary RTK targets. In preclinical studies, it was tested against a panel of 38 kinases and demonstrated significantly higher potency for its intended targets.[3] While the complete list of all 38 kinases is not publicly available, data for some key non-target kinases shows a selectivity of approximately 100- to 10,000-fold for target RTKs over other kinases.[3]

Q3: What are the potential off-target effects I should be aware of when using SU14813 in my cellular models?

Given its activity against VEGFR and PDGFR, you may observe effects on angiogenesis and cell proliferation in various cell types. While highly selective, at higher concentrations, SU14813 may weakly inhibit other kinases such as FGFR-1, EGFR, Src, and c-Met.[3] Therefore, it is crucial to use the lowest effective concentration and include appropriate controls to distinguish on-target from potential off-target effects. For instance, SU14813 had no effect on the growth of HT-29 human colon adenocarcinoma cells, which have high EGFR expression but do not express detectable levels of the primary RTK targets of SU14813.[3]

Q4: What are the common adverse events observed in preclinical and clinical studies of SU14813?

As a multi-targeted tyrosine kinase inhibitor, particularly one targeting VEGFR, SU14813 is associated with a toxicity profile common to this class of drugs.[4][5] In a clinical trial of SU14813 in combination with docetaxel, observed toxicities included fatigue, alopecia, nausea, vomiting, anorexia, rash, hypertension, and hair discoloration.[6] Generally, adverse events associated with multi-targeted tyrosine kinase inhibitors can include diarrhea, fatigue, hypertension, and nausea.[4][7]

Troubleshooting Guide

Observed Effect Potential Cause (Off-Target) Recommended Action
Unexpected changes in cell morphology or proliferation in a cell line not expressing high levels of VEGFR, PDGFR, KIT, or FLT3.Inhibition of other kinases at higher concentrations (e.g., FGFR, EGFR, Src, c-Met).1. Perform a dose-response curve to determine the lowest effective concentration. 2. Use a more specific inhibitor for the suspected off-target kinase as a control. 3. Verify the expression levels of the primary targets in your cell line.
Unanticipated effects on signaling pathways downstream of EGFR or FGFR.Weak inhibition of EGFR or FGFR-1 by SU14813.1. Confirm the effect with a selective EGFR or FGFR inhibitor. 2. Analyze the phosphorylation status of downstream effectors of both the primary targets and the suspected off-target kinases.
In vivo experiments showing signs of toxicities not typically associated with VEGFR/PDGFR inhibition.Inhibition of other unforeseen kinases or cellular processes.1. Review the reported adverse events for multi-targeted tyrosine kinase inhibitors for potential parallels.[4][5][7] 2. Consider reducing the dose or altering the dosing schedule. 3. Perform histological analysis of affected tissues to identify the cellular basis of the toxicity.

Data Presentation

Table 1: In Vitro Enzymatic and Cellular Inhibitory Activity of SU14813

TargetBiochemical IC50 (nM)Cellular IC50 (nM)
VEGFR-12[8][9]-
VEGFR-250[8][9]5.2[9]
PDGFRβ4[8][9]9.9[9]
KIT15[8][9]11.2[9]
FLT3--
CSF1R/FMS--
FGFR-1>1000[3]-
EGFR>1000[3]-
Src>1000[3]-
c-Met>1000[3]-

Note: IC50 values for FLT3 and CSF1R/FMS were stated to be in the range of 2 to 50 nM in biochemical assays in one source, but specific values were not provided.[3]

Experimental Protocols

Biochemical Kinase Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of SU14813 against a purified kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (e.g., a peptide or protein)

    • SU14813 (dissolved in DMSO)

    • ATP (Adenosine triphosphate)

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, radioactive [γ-³²P]ATP)

    • Microplate reader or scintillation counter

  • Procedure:

    • Prepare serial dilutions of SU14813 in DMSO.

    • In a microplate, add the kinase, substrate, and SU14813 dilution (or DMSO for control).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

    • Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced.

    • Calculate the percent inhibition for each SU14813 concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Receptor Phosphorylation Assay (General Protocol)

This protocol describes a general method to assess the inhibitory effect of SU14813 on the phosphorylation of a target receptor in a cellular context.

  • Reagents and Materials:

    • Cells expressing the target receptor (e.g., HUVECs for VEGFR-2)

    • Cell culture medium

    • SU14813 (dissolved in DMSO)

    • Ligand for the target receptor (e.g., VEGF for VEGFR-2)

    • Lysis buffer (containing protease and phosphatase inhibitors)

    • Antibodies:

      • Primary antibody against the phosphorylated form of the receptor.

      • Primary antibody against the total receptor protein (for normalization).

      • Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore).

    • Western blot or ELISA reagents.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Starve the cells in serum-free medium to reduce basal receptor phosphorylation.

    • Pre-treat the cells with various concentrations of SU14813 (or DMSO for control) for a specified time.

    • Stimulate the cells with the appropriate ligand to induce receptor phosphorylation.

    • Wash the cells with cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Analyze the phosphorylation status of the target receptor using Western blotting or ELISA with phospho-specific and total protein antibodies.

    • Quantify the band intensities or ELISA signals and normalize the phosphorylated protein signal to the total protein signal.

    • Calculate the percent inhibition of phosphorylation for each SU14813 concentration and determine the cellular IC50 value.

Visualizations

SU14813_Signaling_Pathway cluster_ligand Ligands cluster_receptor Receptor Tyrosine Kinases cluster_inhibitor cluster_downstream Downstream Signaling Pathways cluster_cellular_response Cellular Responses VEGF VEGF VEGFR VEGFRs VEGF->VEGFR PDGF PDGF PDGFR PDGFRs PDGF->PDGFR SCF SCF cKIT KIT SCF->cKIT FL FLT3 Ligand FLT3 FLT3 FL->FLT3 PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKIT->PI3K_AKT cKIT->RAS_MAPK JAK_STAT JAK/STAT Pathway cKIT->JAK_STAT FLT3->PI3K_AKT FLT3->RAS_MAPK FLT3->JAK_STAT SU14813 SU14813 SU14813->VEGFR SU14813->PDGFR SU14813->cKIT SU14813->FLT3 Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration JAK_STAT->Proliferation JAK_STAT->Survival Experimental_Workflow cluster_biochemical Biochemical Kinase Assay cluster_cellular Cellular Phosphorylation Assay B1 Prepare Kinase, Substrate, and SU14813 dilutions B2 Initiate reaction with ATP B1->B2 B3 Incubate B2->B3 B4 Stop reaction and detect signal B3->B4 B5 Calculate IC50 B4->B5 C1 Seed and starve cells C2 Pre-treat with SU14813 C1->C2 C3 Stimulate with ligand C2->C3 C4 Lyse cells C3->C4 C5 Analyze phosphorylation (Western Blot / ELISA) C4->C5 C6 Calculate IC50 C5->C6

References

(Z)-SU14813 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the multi-targeted receptor tyrosine kinase inhibitor, (Z)-SU14813. Here you will find detailed information on its stability, storage, and handling, alongside troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Stability and Storage Conditions

Proper storage and handling of this compound are critical to maintain its biological activity and ensure reproducible experimental results.

Storage of Solid Compound:

Storage ConditionDurationNotes
-20°C3 yearsRecommended for long-term storage.
4°C2 yearsSuitable for shorter-term storage.

Storage of Stock Solutions:

SolventStorage ConditionDurationNotes
DMSO-80°C1 yearAliquot to avoid repeated freeze-thaw cycles.[1]
DMSO-20°C1 monthFor more frequent use, but shorter stability.[1]

Note: It is crucial to use fresh, moisture-free DMSO for preparing stock solutions, as moisture can reduce the solubility of this compound.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and c-Kit.[1][3] By inhibiting these receptors, this compound blocks downstream signaling pathways that are crucial for cell proliferation, migration, survival, and angiogenesis.[2][4]

Q2: What are the recommended solvents for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound.[1] It is practically insoluble in water and ethanol. When preparing solutions, ensure you are using high-purity, anhydrous DMSO to achieve the desired concentration.

Q3: How should I prepare this compound for in vivo studies?

A3: For oral administration, a homogeneous suspension can be prepared in a vehicle like CMC-Na.[3] For other routes, a clear solution can be made using a combination of solvents such as DMSO, PEG300, and Tween-80 in saline or by dissolving a DMSO stock solution in corn oil.[1][3] It is highly recommended to prepare these formulations fresh for each experiment to ensure stability and efficacy.[4]

Troubleshooting Guide

Encountering issues in your experiments? This guide addresses common problems and provides actionable solutions.

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in cell culture medium. - The final concentration of the compound exceeds its solubility in the aqueous medium. - The final percentage of DMSO is too low to maintain solubility. - Interaction with components in the serum or medium.- Perform a solubility test in your specific cell culture medium to determine the maximum usable concentration. - Ensure the final DMSO concentration is sufficient to keep the compound in solution, typically not exceeding 0.5% to avoid solvent toxicity to cells. - Prepare fresh dilutions from a concentrated stock solution just before adding to the cell culture. - Consider using a serum-free or low-serum medium during the treatment period if compatibility issues are suspected.
Inconsistent or lower-than-expected biological activity. - Degradation of the compound due to improper storage. - Repeated freeze-thaw cycles of the stock solution. - Inactivation in aqueous solutions over time. - Adsorption to plasticware.- Store the solid compound and stock solutions at the recommended temperatures. - Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1] - Prepare working solutions fresh from the stock solution for each experiment. - Use low-adhesion plasticware for preparing and storing solutions of the compound.
High background or off-target effects observed. - The concentration of this compound used is too high, leading to inhibition of other kinases. - The compound may have inherent off-target activities at higher concentrations.- Perform a dose-response experiment to determine the optimal concentration that inhibits the target of interest without causing significant off-target effects. - Use the lowest effective concentration of the inhibitor. - Include appropriate positive and negative controls in your experiments to validate the specificity of the observed effects. - If possible, confirm key findings using a structurally different inhibitor for the same target or by using genetic approaches like siRNA or CRISPR to validate the target.
Difficulty in reproducing results from published literature. - Differences in experimental conditions such as cell lines, passage number, serum concentration, or incubation time. - Variation in the purity or isomeric form of the compound.- Carefully replicate the experimental conditions described in the literature. - Ensure the (Z)-isomer of SU14813 is being used, as stereoisomers can have different biological activities. - Verify the purity of your compound, for instance, via HPLC.

Troubleshooting Workflow

cluster_start cluster_problem cluster_precipitation_solutions cluster_activity_solutions cluster_offtarget_solutions cluster_end start Experimental Issue Encountered precipitation Precipitation in Media start->precipitation inconsistent_activity Inconsistent/Low Activity start->inconsistent_activity off_target Off-Target Effects start->off_target solubility_test Check Solubility in Media precipitation->solubility_test Is concentration too high? check_storage Verify Storage Conditions inconsistent_activity->check_storage Improper storage? dose_response Perform Dose-Response off_target->dose_response Concentration too high? optimize_dmso Optimize DMSO % solubility_test->optimize_dmso Is DMSO % adequate? fresh_dilutions Use Fresh Dilutions optimize_dmso->fresh_dilutions end Problem Resolved fresh_dilutions->end aliquot Aliquot Stock Solutions check_storage->aliquot Repeated freeze-thaw? prepare_fresh Prepare Working Solutions Fresh aliquot->prepare_fresh prepare_fresh->end use_controls Use Proper Controls dose_response->use_controls orthogonal_validation Orthogonal Validation (e.g., siRNA) use_controls->orthogonal_validation orthogonal_validation->end

Caption: A logical workflow for troubleshooting common issues with this compound.

Signaling Pathway Inhibited by this compound

This compound exerts its anti-angiogenic and anti-tumor effects by blocking the signaling cascades initiated by VEGFR2, PDGFRβ, and c-Kit. The diagram below illustrates the key downstream pathways affected by this inhibition.

cluster_ligands cluster_receptors cluster_inhibitor cluster_downstream cluster_cellular_effects VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras STAT STAT VEGFR->STAT PDGFR->PLCg PDGFR->PI3K PDGFR->Ras PDGFR->STAT cKit->PLCg cKit->PI3K cKit->Ras cKit->STAT SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->cKit MAPK Raf/MEK/ERK (MAPK Pathway) PLCg->MAPK Akt Akt PI3K->Akt Ras->MAPK Proliferation Cell Proliferation STAT->Proliferation Survival Cell Survival STAT->Survival mTOR mTOR Akt->mTOR Akt->Survival MAPK->Proliferation Migration Cell Migration MAPK->Migration mTOR->Proliferation mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: Signaling pathways inhibited by this compound.

Experimental Protocols

Below are generalized protocols for key experiments involving this compound. Specific details may need to be optimized for your particular cell lines and experimental setup.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound on the kinase activity of a specific receptor tyrosine kinase (e.g., VEGFR2, PDGFRβ, or c-Kit).

Materials:

  • Recombinant kinase (e.g., VEGFR2)

  • Kinase substrate (e.g., a synthetic peptide)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • 96-well assay plates

  • Detection reagent (e.g., phosphospecific antibody, luminescence-based ATP detection kit)

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. Remember to include a vehicle control (DMSO only).

  • In a 96-well plate, add the recombinant kinase and the kinase substrate to each well.

  • Add the diluted this compound or vehicle control to the appropriate wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified duration (e.g., 30-60 minutes).

  • Stop the reaction according to the assay kit instructions.

  • Detect the kinase activity. This can be done by measuring the amount of phosphorylated substrate or the amount of ATP remaining.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.

Cell-Based Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., one that expresses the target receptors)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTS, WST-1, or a cell counting kit)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). Include a vehicle control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

References

Troubleshooting inconsistent results with (Z)-SU14813

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address common issues researchers may encounter when working with the multi-targeted receptor tyrosine kinase inhibitor, (Z)-SU14813. Our goal is to help you achieve consistent and reliable experimental outcomes.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve inconsistencies in your experimental results when using this compound.

Problem: I am observing lower-than-expected or inconsistent inhibition of my target kinase.

This is a common issue that can arise from several factors related to compound handling and experimental setup. Follow this troubleshooting workflow to identify the potential cause:

G cluster_0 Troubleshooting Workflow for Inconsistent Inhibition cluster_solubility Solubility Checks cluster_storage Storage Best Practices cluster_protocol Protocol Verification cluster_off_target Biological Considerations start Start: Inconsistent Results Observed solubility 1. Verify Compound Solubility and Stock Solution Integrity start->solubility Precipitation or incomplete dissolution? storage 2. Check Storage Conditions solubility->storage Stock solution clear? sol_a Use fresh, anhydrous DMSO. solubility->sol_a sol_b Use sonication or gentle heating to dissolve. solubility->sol_b sol_c Prepare fresh working solutions daily. solubility->sol_c protocol 3. Review Experimental Protocol storage->protocol Stored correctly? (Aliquot, -20°C/-80°C) sto_a Aliquot stock to avoid freeze-thaw cycles. storage->sto_a sto_b Store at -20°C (1 year) or -80°C (2 years). storage->sto_b off_target 4. Consider Off-Target Effects or Cellular Context protocol->off_target Assay conditions optimal? (e.g., ATP concentration) pro_a Confirm inhibitor concentration and incubation time. protocol->pro_a pro_b Validate assay with positive/negative controls. protocol->pro_b pro_c Ensure appropriate solvent controls are included. protocol->pro_c end_node Resolution/Further Investigation off_target->end_node Phenotype suggests other pathways involved? off_a Perform kinase profiling to identify off-targets. off_target->off_a off_b Use structurally unrelated inhibitors for comparison. off_target->off_b off_c Conduct rescue experiments to confirm on-target effects. off_target->off_c

Caption: Troubleshooting workflow for inconsistent this compound activity.

Frequently Asked Questions (FAQs)

Q1: How should I prepare stock and working solutions of this compound to ensure solubility and stability?

A1: Proper preparation of this compound solutions is critical for reproducible results. Due to its hydrophobic nature, it is insoluble in water and ethanol.[1]

  • Stock Solution (in vitro): this compound is soluble in DMSO.[2][1] For a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of up to 88 mg/mL (198.87 mM).[1] It is important to use newly opened DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of the compound.[2][1][3] Sonication or gentle heating may be used to aid dissolution.[2]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to 1 year or -80°C for up to 2 years.[2][4]

  • Working Solutions (in vivo): For in vivo experiments, it is recommended to prepare fresh solutions daily.[2][3] Common formulations include:

    • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

    • 10% DMSO and 90% Corn Oil.[2]

Q2: I'm observing unexpected phenotypes in my cells after treatment. Could this be due to off-target effects?

A2: Yes, unexpected phenotypes can be a result of off-target activity. This compound is a multi-targeted inhibitor, and while it primarily targets VEGFR, PDGFR, and KIT, it can interact with other kinases.[5][6]

To determine if the observed effects are on-target or off-target, consider the following approaches:

  • Dose-Response Analysis: Establish a clear dose-response curve for your observed phenotype. Off-target effects may occur at different concentrations than on-target effects.[7]

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized inhibitors that target the same primary kinase but have a different chemical structure. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.[7]

  • Rescue Experiments: The most definitive way to confirm an on-target effect is through a rescue experiment. This involves re-introducing a version of the target kinase that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.[7]

  • Kinase Profiling: To identify potential off-target kinases, you can perform a comprehensive kinase profiling assay, which screens the compound against a large panel of kinases.[7]

Q3: What are the recommended concentrations for in vitro and in vivo studies?

A3: The optimal concentration of this compound will vary depending on the cell type, assay conditions, and experimental model. However, published data can provide a starting point.

  • In Vitro: The IC50 values for this compound against its primary targets are in the low nanomolar range.[2][1] For cellular assays, concentrations typically range from nanomolar to low micromolar. For example, it inhibits the growth of U-118MG cells with an IC50 of 50 to 100 nM.[2]

  • In Vivo: In xenograft models, this compound has been shown to be effective at doses ranging from 10 to 80 mg/kg, administered twice daily.[8] The estimated plasma concentration required for in vivo target inhibition is 100 to 200 ng/mL.[5][6]

Data Summary

The following table summarizes the inhibitory activity and solubility of this compound.

Parameter Value Reference
Molecular Weight 442.48 g/mol [1]
Formula C23H27FN4O4[1]
IC50 (VEGFR1) 2 nM[2][1]
IC50 (VEGFR2) 50 nM[2][1]
IC50 (PDGFRβ) 4 nM[2][1]
IC50 (KIT) 15 nM[2][1]
IC50 (FLT3) 50 nM (in vitro phosphorylation)[8]
Solubility in DMSO Up to 88 mg/mL (198.87 mM)[1]
Solubility in Water Insoluble[1]
Solubility in Ethanol Insoluble[1]

Signaling Pathway

This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[5][6]

G cluster_membrane Cell Membrane cluster_inhibitor cluster_pathways Downstream Signaling Pathways VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Survival Cell Survival VEGFR->Survival PDGFR PDGFR Proliferation Cell Proliferation PDGFR->Proliferation Migration Cell Migration PDGFR->Migration KIT c-KIT KIT->Survival FLT3 FLT3 FLT3->Migration SU14813 This compound SU14813->VEGFR Inhibition SU14813->PDGFR Inhibition SU14813->KIT Inhibition SU14813->FLT3 Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for measuring the direct inhibitory effect of this compound on target kinase activity.

  • Reagents:

    • Recombinant active kinase (e.g., VEGFR2, PDGFRβ)

    • Kinase-specific substrate

    • Kinase assay buffer

    • ATP (radiolabeled or unlabeled, depending on the detection method)

    • This compound stock solution (in DMSO)

    • Vehicle control (DMSO)

    • Stop solution (e.g., EDTA)

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, recombinant kinase, and the substrate.

    • Add this compound at a range of concentrations to the reaction mixture. Include a vehicle-only control. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding the stop solution.

    • Quantify substrate phosphorylation using an appropriate method (e.g., scintillation counting for radioactive assays, ELISA with a phospho-specific antibody for non-radioactive assays).[9]

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[9]

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This protocol determines the ability of this compound to inhibit ligand-dependent receptor phosphorylation in a cellular context.

  • Reagents:

    • Cell line expressing the target receptor (e.g., NIH-3T3 cells overexpressing PDGFR-β)

    • Cell culture medium

    • Serum-free medium

    • Ligand (e.g., PDGF)

    • This compound

    • Lysis buffer

    • Primary antibodies (phospho-specific and total protein)

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-24 hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., PDGF) for 5-15 minutes.

    • Wash the cells with cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with a phospho-specific primary antibody, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.

    • Quantify the band intensities to determine the extent of inhibition.

References

Technical Support Center: SU14813 & Primary Cell Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SU14813 in primary cell cultures, with a specific focus on minimizing cytotoxicity to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is SU14813 and what is its mechanism of action?

A1: SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] It functions by binding to and inhibiting several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT (stem cell factor receptor), and Fms-like tyrosine kinase 3 (FLT3).[1][2][4] These receptors are crucial for processes like angiogenesis, tumor growth, and metastasis.[1][2][3] By inhibiting these pathways, SU14813 can impede cell proliferation, migration, and survival in target cells.[1][5]

Q2: Why am I observing high cytotoxicity in my primary cells treated with SU14813?

A2: Primary cells can be more sensitive to chemical treatments than immortalized cell lines.[6] Several factors can contribute to high cytotoxicity with SU14813:

  • On-Target Toxicity: The signaling pathways inhibited by SU14813 (VEGFR, PDGFR, etc.) are also essential for the survival and function of many types of normal primary cells, not just tumor cells.[2][3] Therefore, inhibiting these pathways can inherently lead to cytotoxicity.

  • High Concentrations: Primary cells are often more sensitive than cancer cell lines, and concentrations that are well-tolerated by the latter may be toxic to the former.

  • Off-Target Effects: At higher concentrations, small molecule inhibitors can potentially bind to and inhibit other kinases or cellular proteins, leading to unintended toxic effects.

  • Extended Exposure: Continuous and prolonged exposure to the inhibitor can lead to cumulative toxicity.[7]

  • Suboptimal Cell Culture Conditions: The health of primary cells is critical. Stressed or unhealthy cells at the start of an experiment will be more susceptible to the cytotoxic effects of any compound.[8]

Q3: What is a recommended starting concentration for SU14813 in primary cells?

A3: The optimal concentration of SU14813 is highly dependent on the specific primary cell type and the experimental goals. It is crucial to perform a dose-response experiment to determine the IC50 (concentration that inhibits 50% of the desired activity) and the CC50 (concentration that causes 50% cytotoxicity). Based on published data, SU14813 has IC50 values in the low nanomolar range for its primary targets in biochemical and cellular assays.[2][5][9] Therefore, for sensitive primary cells, it is advisable to start with a very low concentration range, for example, 0.1 nM to 1 µM, and carefully titrate upwards.

Q4: What is the best solvent to use for SU14813?

A4: The choice of solvent and its final concentration in the culture medium is critical. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for SU14813. However, DMSO itself can be toxic to primary cells at higher concentrations. It is essential to ensure the final concentration of DMSO in the culture medium is as low as possible (ideally ≤ 0.1%) and to include a vehicle control (medium with the same concentration of DMSO as the treated wells) in all experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High cytotoxicity even at low concentrations 1. High sensitivity of the primary cell type: Some primary cells are inherently more sensitive to the inhibition of pathways essential for their survival. 2. On-target toxicity: The observed cytotoxicity may be an unavoidable consequence of inhibiting the intended RTKs. 3. Poor quality of primary cells: Cells may have been stressed during isolation or culture.1. Perform a detailed dose-response curve: Start from a very low concentration (e.g., 0.1 nM) to identify a narrow therapeutic window. 2. Reduce exposure time: Conduct a time-course experiment to find the shortest incubation time that still yields the desired biological effect. 3. Use a more sensitive viability assay: Consider assays that can distinguish between cytostatic and cytotoxic effects (e.g., comparing a proliferation assay with an LDH release assay).
Inconsistent results between experiments 1. Variability in primary cell isolates: Primary cells from different donors or even different passages can have varied responses. 2. Inconsistent cell density: The initial number of cells seeded can affect their response to the drug. 3. Inhibitor degradation: Improper storage of SU14813 stock solutions can lead to loss of potency.1. Standardize protocols: Use cells at the same passage number and from a consistent source whenever possible. 2. Optimize seeding density: Determine and use a consistent and optimal cell seeding density for your experiments. 3. Properly store inhibitor: Aliquot and store SU14813 stock solutions at -80°C to avoid repeated freeze-thaw cycles.[5]
Discrepancy between expected and observed IC50 values 1. Assay-dependent results: Different functional or viability assays measure different cellular parameters, which can lead to different IC50 values. 2. Serum protein binding: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration.1. Use multiple assays: Corroborate findings with more than one type of assay (e.g., a metabolic assay and a direct cell count). 2. Consider reducing serum concentration: If experimentally feasible, try reducing the serum concentration in your culture medium during treatment.

Quantitative Data Summary

The following table summarizes the inhibitory activity of SU14813 against its key receptor tyrosine kinase targets.

TargetIC50 (nM) - Biochemical AssayIC50 (nM) - Cellular AssayReference(s)
VEGFR12-[5][9]
VEGFR2505.2[5][9]
PDGFRβ49.9[5][9]
KIT1511.2[5][9]
FLT3--[1][2]

Note: Cellular IC50 values were determined in porcine aorta endothelial cells overexpressing the respective targets.[5]

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Profiling using MTT Assay

This protocol provides a framework for determining the concentration-dependent effects of SU14813 on primary cell viability.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • SU14813

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count primary cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of SU14813 in DMSO.

    • Perform serial dilutions of SU14813 in complete culture medium to achieve the desired final concentrations (e.g., starting from 1 µM down to 0.1 nM).

    • Include wells for untreated controls and vehicle controls (medium with the same final DMSO concentration as the highest SU14813 concentration).

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of SU14813 or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the log of the SU14813 concentration to generate a dose-response curve and determine the CC50 value.

Visualizations

SU14813_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Cell Proliferation PDGFR->Proliferation Migration Cell Migration PDGFR->Migration KIT c-KIT Survival Cell Survival KIT->Survival FLT3 FLT3 FLT3->Proliferation SU14813 SU14813 SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Experimental_Workflow start Start: Primary Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with SU14813 Dose Range & Controls seed->treat incubate Incubate for Defined Period (e.g., 24h, 48h) treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read analyze Analyze Data: Plot Dose-Response Curve read->analyze end Determine CC50 & Optimal Concentration analyze->end Troubleshooting_Logic start High Cytotoxicity Observed check_conc Is this the lowest effective concentration? start->check_conc check_time Is this the shortest effective exposure time? check_conc->check_time Yes solution_dose Action: Perform detailed dose-response (start lower) check_conc->solution_dose No check_cells Are primary cells healthy and at optimal density? check_time->check_cells Yes solution_time Action: Perform time-course experiment check_time->solution_time No solution_culture Action: Optimize cell culture and seeding protocols check_cells->solution_culture No end On-target toxicity likely; consider alternative endpoint or assay check_cells->end Yes

References

Technical Support Center: Interpreting Unexpected Phenotypes with (Z)-SU14813

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with (Z)-SU14813.

Troubleshooting Guide: Unexpected Phenotypes

This guide is designed to help you navigate unforeseen experimental outcomes. Each section presents a potential unexpected phenotype, its possible causes, and recommended troubleshooting steps.

Phenotype 1: Reduced Efficacy or Acquired Resistance to this compound

Question: My cancer cell line, initially sensitive to this compound, has become less responsive or has developed complete resistance. What could be the cause?

Possible Causes and Solutions:

Possible Cause Troubleshooting/Verification Steps
Secondary Mutations in Target Kinases Sequence the kinase domains of the primary targets (VEGFRs, PDGFRs, KIT, FLT3) in your resistant cell line to identify potential mutations that prevent SU14813 binding.
Activation of Bypass Signaling Pathways Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of alternative survival pathways. Investigate downstream signaling of identified activated RTKs (e.g., MET, AXL) via Western blot.
Increased Drug Efflux Co-treat resistant cells with known inhibitors of ABC transporters (e.g., verapamil (B1683045) for P-glycoprotein) and this compound to see if sensitivity is restored.
Histologic Transformation For in vivo models, perform histological analysis of resistant tumors to check for changes in cell morphology or markers indicative of a different cell lineage.

G start Unexpected Reduced Efficacy or Resistance Observed check_initial_sensitivity Confirm Initial Sensitivity (Dose-Response Curve) start->check_initial_sensitivity sequence_targets Sequence Target Kinases (VEGFR, PDGFR, KIT, FLT3) check_initial_sensitivity->sequence_targets phospho_array Perform Phospho-RTK Array check_initial_sensitivity->phospho_array drug_efflux Test for Increased Drug Efflux check_initial_sensitivity->drug_efflux histology Histological Analysis (In Vivo Models) check_initial_sensitivity->histology mutation_found Mutation Identified? sequence_targets->mutation_found bypass_pathway Bypass Pathway Activated? phospho_array->bypass_pathway efflux_restored Sensitivity Restored with Efflux Inhibitor? drug_efflux->efflux_restored transformation_observed Histologic Transformation? histology->transformation_observed cause_mutation Cause: Secondary Mutation mutation_found->cause_mutation Yes unknown Cause Remains Unclear (Consider Other Mechanisms) mutation_found->unknown No cause_bypass Cause: Bypass Pathway Activation bypass_pathway->cause_bypass Yes bypass_pathway->unknown No cause_efflux Cause: Increased Drug Efflux efflux_restored->cause_efflux Yes efflux_restored->unknown No cause_transformation Cause: Histologic Transformation transformation_observed->cause_transformation Yes transformation_observed->unknown No

Caption: Potential paradoxical activation of the MAPK pathway by this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a multi-targeted receptor tyrosine kinase inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).

[1]Q2: I'm observing a phenotype that doesn't seem related to the known targets of this compound. How can I investigate potential off-target effects?

A2: A systematic approach is recommended to investigate off-target effects:

  • Kinome Profiling: The most direct method is to perform a kinome-wide binding or activity assay (e.g., KINOMEscan®) to identify other kinases that this compound may inhibit. 2[2]. Cellular Thermal Shift Assay (CETSA): This method can confirm if this compound binds to a suspected off-target protein within the cell.

  • Phenotypic Rescue/Mimicry: If a potential off-target is identified, use siRNA or CRISPR to knock down its expression and see if the unexpected phenotype is replicated. Conversely, overexpressing the off-target might rescue the phenotype.

Q3: How can I confirm that this compound is engaging its intended target in my cellular model?

A3: Target engagement can be confirmed using several methods:

  • Western Blotting: Treat your cells with this compound and analyze the phosphorylation status of its direct targets (e.g., phospho-VEGFR2, phospho-PDGFRβ) and their downstream effectors. A dose-dependent decrease in phosphorylation indicates target engagement.

  • Cellular Thermal Shift Assay (CETSA): As mentioned above, CETSA can be used to confirm the binding of this compound to its intended targets in a cellular context.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)Reference
VEGFR12
VEGFR250
PDGFRβ4
KIT15
FLT3Data not specified in provided results
FGFR-1>1000
EGFR>1000
Src>1000
c-Met>1000

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in a biochemical assay.

Table 2: Cellular Activity of this compound

Cell LineAssayIC50 (nM)Reference
Porcine Aorta Endothelial Cells (VEGFR-2)Phosphorylation5.2
Porcine Aorta Endothelial Cells (PDGFR-β)Phosphorylation9.9
Porcine Aorta Endothelial Cells (KIT)Phosphorylation11.2
U-118MGGrowth50-100

Experimental Protocols

Protocol 1: Western Blot for Phospho-RTK Analysis

This protocol describes the detection of phosphorylated receptor tyrosine kinases in cell lysates following treatment with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay reagent (e.g., BCA kit).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat with various concentrations of this compound for the desired time. Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Protocol 2: Cell Viability Assay (MTT or equivalent)

This protocol outlines a method to assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cell culture medium and supplements.

  • 96-well plates.

  • This compound stock solution.

  • MTT reagent (or other viability reagents like CellTiter-Glo®).

  • Solubilization solution (e.g., DMSO or SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Viability Measurement:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

    • Add solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming the binding of this compound to its target proteins in intact cells.

Materials:

  • Cell culture reagents.

  • This compound stock solution.

  • PBS with protease inhibitors.

  • PCR tubes or a thermal cycler.

  • Lysis buffer.

  • Equipment for Western blotting.

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.

  • Cell Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures for a set time (e.g., 3 minutes) using a thermal cycler, then cool to room temperature.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or with lysis buffer. Centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze by Western blot for the target protein. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

References

Technical Support Center: Overcoming Resistance to (Z)-SU14813 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-SU14813 and encountering resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exerts its anti-cancer effects by blocking the activity of several key RTKs involved in tumor growth, angiogenesis, and metastasis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and KIT.[1][2][3] By inhibiting these receptors, SU14813 can disrupt downstream signaling pathways, leading to reduced cancer cell proliferation, migration, and survival, as well as inhibition of new blood vessel formation in tumors.[3]

Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to multi-targeted tyrosine kinase inhibitors like SU14813 can arise from various mechanisms. Based on studies of similar inhibitors like sunitinib, potential resistance mechanisms include:

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of SU14813. This can involve the upregulation or activation of other RTKs that are not targeted by the drug, such as c-MET, AXL, or the IL-6 receptor.[4]

  • Upregulation of Proangiogenic Factors: The tumor microenvironment can adapt by upregulating proangiogenic factors that are not dependent on the VEGFR pathway, such as interleukin-8 (IL-8) or fibroblast growth factor (FGF).

  • Alterations in the Drug Target: While less common for multi-targeted inhibitors, mutations in the kinase domains of the target receptors (VEGFR, PDGFR, KIT) could potentially reduce the binding affinity of SU14813.

  • Increased Drug Efflux: Cancer cells may increase the expression of drug efflux pumps, such as P-glycoprotein, which actively transport SU14813 out of the cell, reducing its intracellular concentration.

  • Metabolic Reprogramming: Resistant cells can undergo metabolic shifts to support their survival and proliferation despite the presence of the inhibitor.

  • Epigenetic Modifications: Changes in the epigenetic landscape of cancer cells can lead to altered gene expression profiles that promote resistance.

Q3: How can I experimentally confirm if my cells have developed resistance to this compound?

To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo assay) to compare the IC50 value of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase (typically 3-fold or higher) in the IC50 value is a strong indicator of acquired resistance.

Troubleshooting Guides

Issue 1: Decreased efficacy of this compound in cell viability assays.
  • Possible Cause 1: Development of acquired resistance.

    • Troubleshooting Steps:

      • Confirm Resistance: Perform a dose-response curve to determine the IC50 value of your cell line and compare it to the parental line.

      • Investigate Bypass Pathways: Use western blotting to examine the phosphorylation status of alternative RTKs like c-MET and AXL, and downstream signaling molecules such as AKT and ERK. An increase in the phosphorylation of these proteins in the presence of SU14813 suggests the activation of bypass pathways.

      • Assess Proangiogenic Factor Secretion: Use ELISA to measure the levels of proangiogenic factors like IL-8 and FGF in the conditioned media of your resistant cells.

  • Possible Cause 2: Suboptimal experimental conditions.

    • Troubleshooting Steps:

      • Verify Drug Concentration and Stability: Ensure the correct concentration of this compound is used and that the stock solution is properly stored to prevent degradation.

      • Optimize Cell Seeding Density: Inconsistent cell numbers can lead to variable results. Determine the optimal seeding density for your cell line to ensure logarithmic growth during the assay.

      • Check for Contamination: Mycoplasma or other microbial contamination can affect cell health and drug response. Regularly test your cell cultures for contamination.

Issue 2: Reduced inhibition of cell migration in scratch/wound healing assays.
  • Possible Cause 1: Activation of alternative migration pathways.

    • Troubleshooting Steps:

      • Analyze Cytoskeletal Changes: Use immunofluorescence to visualize changes in the actin cytoskeleton and focal adhesions in resistant cells.

      • Investigate EMT Markers: Perform western blotting or qPCR to assess the expression of epithelial-mesenchymal transition (EMT) markers (e.g., N-cadherin, Vimentin, Snail). A shift towards a mesenchymal phenotype is often associated with increased migratory capacity and drug resistance.

      • Inhibit Potential Bypass Pathways: Treat resistant cells with inhibitors of suspected bypass pathways (e.g., a c-MET inhibitor) in combination with SU14813 to see if migratory potential is reduced.

Issue 3: Continued tube formation in in vitro angiogenesis assays.
  • Possible Cause 1: Endothelial cells have become resistant or are stimulated by alternative factors.

    • Troubleshooting Steps:

      • Assess Endothelial Cell Viability: Perform a viability assay on the endothelial cells to ensure that the observed tube formation is not due to a lack of drug efficacy on these cells.

      • Analyze Conditioned Media: Collect conditioned media from SU14813-resistant cancer cells and use it in the tube formation assay. If it still promotes tube formation in the presence of SU14813, it suggests the secretion of alternative proangiogenic factors.

      • Neutralize Key Proangiogenic Factors: Add neutralizing antibodies for factors like IL-8 or FGF to the conditioned media to see if this inhibits tube formation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Reference
VEGFR1Biochemical2[1][2]
VEGFR2Biochemical50[1][2]
PDGFRβBiochemical4[1][2]
KITBiochemical15[1][2]
VEGFR-2 PhosphorylationCellular5.2[1]
PDGFR-β PhosphorylationCellular9.9[1]
KIT PhosphorylationCellular11.2[1]
U-118MG Cell GrowthCellular50-100[1]

Table 2: Characterization of this compound Resistant Cell Line (Template)

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold ResistanceKey Molecular Changes
e.g., A498-SU14813R[Enter Data][Enter Data][Calculate]e.g., Increased p-MET, Increased IL-8 secretion
[Your Cell Line]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

This protocol is adapted from methods used to generate sunitinib-resistant cell lines and should be optimized for your specific cell line.

  • Initial IC50 Determination: Determine the IC50 of this compound for your parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).

  • Dose Escalation:

    • Begin by continuously exposing the parental cells to a low concentration of this compound (e.g., IC10 to IC20).

    • Culture the cells in this concentration until they resume a normal growth rate, similar to the parental cells. This may take several weeks to months.

    • Once the cells have adapted, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

    • Repeat this process of adaptation and dose escalation until the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50).

  • Characterization and Maintenance:

    • Once a resistant population is established, confirm the degree of resistance by performing a dose-response assay and calculating the new IC50.

    • Maintain the resistant cell line in a culture medium containing a constant concentration of this compound (typically the concentration they were last adapted to) to preserve the resistant phenotype.

    • Periodically re-check the IC50 to ensure the stability of the resistance.

    • Cryopreserve stocks of the resistant cells at different passage numbers.

Protocol 2: Western Blot for VEGFR2, c-MET, and AKT Phosphorylation
  • Cell Lysis:

    • Plate parental and SU14813-resistant cells and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0, IC50 of parental, IC50 of resistant) for a specified time (e.g., 2, 6, 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect lysates and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-VEGFR2 (Tyr1175), total VEGFR2, phospho-c-MET (Tyr1234/1235), total c-MET, phospho-AKT (Ser473), and total AKT overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 3: Scratch (Wound Healing) Assay
  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.

  • Creating the Scratch:

    • Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.

    • Wash the wells gently with PBS to remove detached cells.

  • Treatment and Imaging:

    • Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.

    • Capture images of the scratch at time 0 using a phase-contrast microscope. Mark the position of the image for subsequent time points.

    • Incubate the plate and capture images at regular intervals (e.g., 6, 12, 24 hours).

  • Analysis:

    • Measure the width of the scratch at different points for each time point and condition.

    • Calculate the percentage of wound closure over time. Compare the migration rate between sensitive and resistant cells in the presence and absence of the drug.

Protocol 4: Tube Formation Assay
  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer. Incubate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding:

    • Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in media containing conditioned media from parental or resistant cancer cells.

    • Add the desired concentration of this compound or vehicle control to the cell suspension.

    • Seed the HUVECs onto the Matrigel-coated wells.

  • Incubation and Imaging:

    • Incubate the plate for 4-18 hours at 37°C.

    • Monitor the formation of tube-like structures using a phase-contrast microscope and capture images.

  • Quantification:

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Visualizations

SU14813_Mechanism_of_Action cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR1/2 VEGF->VEGFR PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb SCF SCF cKIT KIT SCF->cKIT PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFRb->PI3K_AKT PDGFRb->RAS_MAPK cKIT->PI3K_AKT cKIT->RAS_MAPK SU14813 This compound SU14813->VEGFR SU14813->PDGFRb SU14813->cKIT Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration

Caption: Mechanism of action of this compound.

SU14813_Resistance_Mechanisms cluster_drug Drug Action cluster_outcome Outcome SU14813 This compound Target_RTKs VEGFR, PDGFR, KIT SU14813->Target_RTKs Cell_Survival Continued Cell Survival and Proliferation Target_RTKs->Cell_Survival Inhibition Blocked Bypass_Activation Bypass Pathway Activation (e.g., c-MET, AXL) Bypass_Activation->Cell_Survival Proangiogenic_Factors Increased Proangiogenic Factors (e.g., IL-8, FGF) Proangiogenic_Factors->Cell_Survival Drug_Efflux Increased Drug Efflux Reduced_Efficacy Reduced SU14813 Efficacy Drug_Efflux->Reduced_Efficacy Metabolic_Reprogramming Metabolic Reprogramming Metabolic_Reprogramming->Cell_Survival

Caption: Potential mechanisms of resistance to this compound.

Experimental_Workflow Start Start with Parental Cancer Cell Line Generate_Resistant_Line Generate SU14813-Resistant Cell Line (Dose Escalation) Start->Generate_Resistant_Line Characterize_Resistance Characterize Resistance (IC50 Shift) Generate_Resistant_Line->Characterize_Resistance Investigate_Mechanisms Investigate Mechanisms Characterize_Resistance->Investigate_Mechanisms Western_Blot Western Blot (Bypass Pathways) Investigate_Mechanisms->Western_Blot ELISA ELISA (Proangiogenic Factors) Investigate_Mechanisms->ELISA Migration_Assay Migration/Invasion Assay Investigate_Mechanisms->Migration_Assay Angiogenesis_Assay Angiogenesis Assay Investigate_Mechanisms->Angiogenesis_Assay Test_Overcoming_Strategies Test Strategies to Overcome Resistance Western_Blot->Test_Overcoming_Strategies ELISA->Test_Overcoming_Strategies Migration_Assay->Test_Overcoming_Strategies Angiogenesis_Assay->Test_Overcoming_Strategies Combination_Therapy Combination Therapy (e.g., + c-MET inhibitor) Test_Overcoming_Strategies->Combination_Therapy Dose_Escalation Dose Escalation Test_Overcoming_Strategies->Dose_Escalation End Identify Effective Treatment Strategy Combination_Therapy->End Dose_Escalation->End

Caption: Experimental workflow for studying SU14813 resistance.

References

(Z)-SU14813 degradation and half-life in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-SU14813. The information is designed to address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in cell culture media?

A1: Currently, there is no publicly available, specific quantitative data on the degradation half-life of this compound in common cell culture media such as RPMI-1640 or DMEM. The stability of a small molecule like SU14813 can be influenced by several factors including media composition, pH, temperature, and exposure to light.[1][2] It is recommended to determine the stability of SU14813 under your specific experimental conditions.

Q2: My this compound solution has changed color. What does this mean?

A2: A color change in your stock or working solution may indicate chemical degradation or oxidation of the compound.[2] This can be triggered by exposure to light, air, or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.

Q3: I'm observing precipitation in my frozen stock solution of this compound after thawing. How can I prevent this?

A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[2] Consider the following:

  • Solvent Choice: Ensure the chosen solvent, commonly DMSO for initial stock solutions, is of high purity and suitable for long-term storage at your desired temperature.[2][3]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if feasible.[2]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2][4]

Q4: I am seeing inconsistent results between experiments using this compound. What could be the cause?

A4: Inconsistent results can stem from several factors:

  • Compound Stability: this compound may be degrading in your stock solution or under your specific cell culture conditions.[5] It is advisable to prepare fresh dilutions from a stable stock solution for each experiment.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum batch can significantly impact cellular response.[5]

  • Assay Reagent Variability: Ensure all reagents are within their expiration dates and have been stored correctly.[5]

Troubleshooting Guides

Issue: Loss of this compound Activity in Multi-Day Experiments

If you observe a decrease in the inhibitory effect of this compound over the course of a multi-day experiment, it may be due to compound degradation in the cell culture medium.

Troubleshooting Steps:

  • Assess Stability: Perform a stability study of this compound in your specific cell culture medium and conditions (see Experimental Protocol below).

  • Refresh Media: Consider refreshing the media with a new dose of this compound every 24-48 hours to maintain a consistent effective concentration.[6]

  • Control for Adsorption: The compound might be adsorbing to the plastic of your culture vessel.[6] Use low-protein-binding plates and include a control without cells to assess non-specific binding.[1]

Issue: High Variability in Experimental Replicates

High variability between replicates can compromise the reliability of your results.

Troubleshooting Steps:

  • Ensure Complete Solubilization: Before use, ensure your this compound stock solution is completely dissolved. Visually inspect for any precipitation.[6]

  • Standardize Handling: Ensure precise and consistent timing for sample collection and processing.[1]

  • Validate Analytical Methods: If using methods like HPLC-MS, validate them for linearity, precision, and accuracy.[1]

Quantitative Data Summary

Target KinaseIC₅₀ (nM)
VEGFR12
VEGFR250
PDGFRβ4
KIT15

Experimental Protocols

Protocol for Determining the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium using HPLC-MS.

Materials:

  • This compound

  • High-purity DMSO

  • Your specific cell culture medium (e.g., RPMI-1640) with and without 10% FBS

  • 24-well sterile tissue culture plates (low-protein-binding recommended)

  • Humidified incubator at 37°C with 5% CO₂

  • Cold acetonitrile (B52724) with an internal standard

  • HPLC-MS system

Procedure:

  • Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare working solutions by diluting the stock solution in your cell culture medium (with and without 10% FBS) to a final concentration of 10 µM.

  • Incubation:

    • Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate for each condition.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.

  • Sample Processing:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.

    • Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Analyze the samples using a validated HPLC-MS method to quantify the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage remaining versus time to determine the degradation profile and estimate the half-life.

Visualizations

SU14813_Signaling_Pathway cluster_membrane Cell Membrane VEGFR VEGFR Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream_Signaling PDGFR PDGFR PDGFR->Downstream_Signaling KIT KIT KIT->Downstream_Signaling FLT3 FLT3 FLT3->Downstream_Signaling SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Inhibition Inhibition of Cellular Responses SU14813->Inhibition Cellular_Responses Cellular Responses: - Angiogenesis - Proliferation - Survival - Metastasis Downstream_Signaling->Cellular_Responses Inhibition->Cellular_Responses

Caption: Signaling pathway inhibited by this compound.

Stability_Workflow A Prepare 10 mM this compound stock in DMSO B Dilute to 10 µM in cell culture media (± serum) A->B C Incubate at 37°C, 5% CO₂ B->C D Collect aliquots at time points (0, 2, 4, 8, 24, 48h) C->D E Protein precipitation & compound extraction with cold acetonitrile D->E F Centrifuge and collect supernatant E->F G Analyze by HPLC-MS F->G H Quantify remaining compound and calculate half-life G->H

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Improving the Bioavailability of SU14813 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal oral bioavailability of SU14813 in animal models. Given that SU14813 is a multi-targeted receptor tyrosine kinase inhibitor (TKI) with poor aqueous solubility, this guide draws upon established formulation strategies for similar TKIs to provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is SU14813 and why is its bioavailability a concern?

A1: SU14813 is an orally active, multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR, PDGFR, KIT, and FLT3, playing a crucial role in inhibiting tumor growth and angiogenesis.[1][2][3] Its effectiveness is dependent on achieving adequate plasma concentrations (estimated to be 100-200 ng/mL for in vivo target inhibition).[1][2][3] However, like many TKIs, SU14813 has poor aqueous solubility, which can lead to low and variable oral bioavailability, potentially compromising its therapeutic efficacy in preclinical animal models. The reported oral bioavailability of SU14813 in mice is approximately 40%.

Q2: My SU14813 formulation appears to be precipitating in aqueous solutions. What can I do?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. To address this, consider the following:

  • Optimize Vehicle Composition: For in vivo studies, a simple aqueous suspension may not be sufficient. Consider using a mixed vehicle system. A common formulation for similar compounds involves a mixture of DMSO, PEG300, Tween 80, and saline or corn oil.[4][5]

  • Particle Size Reduction: Decreasing the particle size of the drug substance can increase its surface area and dissolution rate.[6]

  • Utilize Advanced Formulations: For persistent solubility issues, exploring advanced formulation strategies such as solid lipid nanoparticles (SLNs), self-nanoemulsifying drug delivery systems (SNEDDS), or amorphous solid dispersions (ASDs) is recommended.[7][8][9]

Q3: What are some recommended formulation strategies to improve the oral bioavailability of SU14813?

A3: Several advanced formulation strategies have proven effective for improving the oral bioavailability of poorly soluble TKIs and can be applied to SU14813:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate the drug, protecting it from degradation and enhancing its absorption.[10][11][12][13]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and a co-surfactant that spontaneously form a nanoemulsion in the aqueous environment of the GI tract, improving drug solubilization and absorption.[11][14][15]

  • Amorphous Solid Dispersions (ASDs): In this approach, the crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix. This can significantly increase the drug's aqueous solubility and dissolution rate.[7][8][16]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the formulation and in vivo testing of SU14813.

Problem Potential Cause Troubleshooting Steps
Low and variable plasma concentrations of SU14813 Poor aqueous solubility and dissolution rate of the compound.1. Optimize the formulation: Transition from a simple suspension to a more sophisticated delivery system like SLNs, SNEDDS, or ASDs. 2. Control for food effect: Although sunitinib (B231) (a similar TKI) shows no significant food effect, it is good practice to standardize feeding schedules for animal studies to minimize variability.[6][17] 3. Ensure proper oral gavage technique: Improper administration can lead to dosing errors. Ensure personnel are well-trained.
Precipitation of SU14813 during formulation preparation or administration The compound is crashing out of solution when introduced to an aqueous environment.1. Use a co-solvent system: A combination of solvents like DMSO and PEG300 can help maintain solubility.[4] 2. Prepare a nanoformulation: Encapsulating the drug in nanoparticles (e.g., SLNs) can prevent precipitation. 3. For SNEDDS, ensure proper component ratios: The ratio of oil, surfactant, and co-surfactant is critical for spontaneous nanoemulsion formation.
Inconsistent results between different batches of animals Variability in animal physiology or experimental procedure.1. Standardize animal models: Use animals of the same age, sex, and strain. 2. Acclimatize animals: Allow for a sufficient acclimatization period before the experiment. 3. Standardize procedures: Ensure consistent oral gavage technique, blood sampling times, and sample processing methods across all experimental groups.

Data on Bioavailability Enhancement of Similar TKIs

The following tables summarize the reported improvements in oral bioavailability for various TKIs using different formulation strategies. This data can serve as a reference for the potential enhancements achievable for SU14813.

Table 1: Bioavailability Enhancement of TKIs with Solid Lipid Nanoparticles (SLNs)

DrugAnimal ModelFormulationFold Increase in AUCFold Increase in CmaxReference
DasatinibNot SpecifiedSLNsNot SpecifiedNot Specified[12][18]
GefitinibNot SpecifiedSLNsNot SpecifiedNot Specified[19]
SunitinibRatsDextran nanobubbles5.274.52[20]

Table 2: Bioavailability Enhancement of TKIs with Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

DrugAnimal ModelFormulationFold Increase in AUCFold Increase in CmaxReference
SunitinibNot SpecifiedSNEDDS1.241.45[11]

Table 3: Bioavailability Enhancement of TKIs with Amorphous Solid Dispersions (ASDs) and other Nanoformulations

DrugAnimal ModelFormulationFold Increase in AUCFold Increase in CmaxReference
ErlotinibMiceNUFS™ nanoparticles5.5Not Specified[21]
GefitinibRatsSolid Dispersion"Remarkable improvement""Remarkable improvement"[22]
ErlotinibRatsmPEG-PCL nanoparticles3.0 (relative bioavailability of 187.33%)Not Specified[23]

Experimental Protocols

Protocol 1: Preparation of Sunitinib-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol is adapted from a study on sunitinib and can be used as a starting point for SU14813.[11]

Materials:

  • SU14813

  • Ethyl oleate (B1233923) (oil phase)

  • Tween 80 (surfactant)

  • PEG 600 (co-surfactant)

Methodology:

  • Prepare the SNEDDS formulation by mixing 15% (w/w) ethyl oleate, 30% (w/w) Tween 80, and 55% (w/w) PEG 600.

  • Add the desired amount of SU14813 to the mixture and vortex until the drug is completely dissolved.

  • To form the nanoemulsion, add the SNEDDS formulation to an aqueous medium under gentle agitation.

  • Characterize the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Animal Model:

  • Male ICR or BALB/c mice (6-8 weeks old) are commonly used.

Dosing:

  • Fast the mice overnight (with free access to water) before oral administration.

  • Administer the SU14813 formulation (e.g., SNEDDS or a control suspension) via oral gavage at a specific dose (e.g., 50 mg/kg). The maximum recommended volume for oral gavage in mice is 10 mL/kg.[5]

Blood Sampling:

  • Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Collect the blood into heparinized tubes.

Plasma Preparation and Analysis:

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Determine the concentration of SU14813 in the plasma samples using a validated LC-MS/MS method.

Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

Visualizations

Signaling Pathway of SU14813

SU14813_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_drug cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT c-KIT SCF->KIT FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Survival Cell Survival VEGFR->Survival Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation PDGFR->Proliferation PDGFR->Survival KIT->Survival Metastasis Metastasis KIT->Metastasis FLT3->Proliferation SU14813 SU14813 SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3

Caption: SU14813 inhibits multiple receptor tyrosine kinases.

Experimental Workflow for Improving Bioavailability

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Pharmacokinetic Study cluster_analysis Data Analysis A Select Formulation Strategy (e.g., SLN, SNEDDS, ASD) B Prepare Formulation with SU14813 A->B C Characterize Formulation (Particle Size, Drug Load, etc.) B->C D Administer Formulation to Animal Model (Oral Gavage) C->D Optimized Formulation E Collect Blood Samples at Timed Intervals D->E F Analyze Plasma for SU14813 Concentration (LC-MS/MS) E->F G Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) F->G H Compare Bioavailability of Different Formulations G->H

Caption: Workflow for enhancing and evaluating SU14813 bioavailability.

References

Validation & Comparative

A Preclinical Comparative Guide: (Z)-SU14813 Versus Sunitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapies, multi-targeted tyrosine kinase inhibitors (TKIs) have emerged as a significant class of drugs. Both (Z)-SU14813 and sunitinib (B231) are potent oral TKIs that have demonstrated significant anti-angiogenic and anti-tumor activities in preclinical models. Both compounds were identified from the same chemical library and share a similar spectrum of targeted receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT. This guide provides a comprehensive comparison of the available preclinical data for this compound and sunitinib, focusing on their mechanism of action, in vitro potency, in vivo efficacy, and pharmacokinetic profiles. While direct head-to-head comparative studies are limited, this guide consolidates the existing data to offer a clear and objective overview for research and drug development professionals.

Mechanism of Action and Signaling Pathways

Both this compound and sunitinib exert their anti-tumor effects by inhibiting key signaling pathways involved in tumor angiogenesis, proliferation, and survival. Their primary targets are the split-kinase domain RTKs.

Sunitinib is a well-established TKI that inhibits VEGFRs (VEGFR1, VEGFR2, VEGFR3), PDGFRs (PDGFRα, PDGFRβ), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), and the glial cell line-derived neurotrophic factor receptor (RET)[1][2][3]. By blocking these receptors, sunitinib disrupts the signaling cascades that promote angiogenesis, tumor cell growth, and metastatic progression of cancer[2].

This compound shares a similar broad-spectrum inhibitory profile, targeting VEGFRs, PDGFRs, KIT, and FLT3[4][5]. Its mechanism of action also revolves around the inhibition of these RTKs, leading to a reduction in tumor angiogenesis and direct inhibition of tumor cell proliferation and survival[4][5].

The following diagram illustrates the common signaling pathways targeted by both this compound and sunitinib.

cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT KIT SCF->KIT PI3K/Akt/mTOR PI3K/Akt/mTOR VEGFR->PI3K/Akt/mTOR RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK VEGFR->RAS/RAF/MEK/ERK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K/Akt/mTOR PDGFR->RAS/RAF/MEK/ERK KIT->PI3K/Akt/mTOR KIT->RAS/RAF/MEK/ERK Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->KIT This compound This compound This compound->VEGFR This compound->PDGFR This compound->KIT Cell Proliferation Cell Proliferation PI3K/Akt/mTOR->Cell Proliferation Cell Survival Cell Survival PI3K/Akt/mTOR->Cell Survival RAS/RAF/MEK/ERK->Cell Proliferation RAS/RAF/MEK/ERK->Cell Survival

Caption: Common signaling pathways targeted by this compound and sunitinib.

Data Presentation: In Vitro Potency

The in vitro potency of this compound and sunitinib has been evaluated through biochemical and cellular assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: Biochemical IC50 Values for this compound

TargetIC50 (nM)
VEGFR12
VEGFR250
PDGFRβ4
KIT15

Data extracted from MedchemExpress and Patyna et al., 2006.[6][7]

Table 2: Biochemical and Cellular IC50 Values for Sunitinib

TargetAssay TypeIC50 (nM)
VEGFR1Biochemical-
VEGFR2Biochemical80
PDGFRβBiochemical2
KITBiochemical-
VEGFR2Cellular (VEGF-induced phosphorylation)10
PDGFRβCellular (PDGF-induced phosphorylation)10

Data extracted from Selleck Chemicals.[8]

Table 3: Comparative Cellular Selectivity of this compound and Sunitinib

This table presents the ratio of cellular IC50 values for various RTKs relative to the IC50 for VEGFR-2, providing a direct comparison of their selectivity profiles in the same experimental system.

RTKThis compound (IC50 Ratio to VEGFR-2)Sunitinib (IC50 Ratio to VEGFR-2)
PDGFRβ1.91.0
KIT2.21.1
Flt-3--

Data derived from receptor phosphorylation assays using transfected Porcine Aortic Endothelial (PAE) cells. A ratio of ≤ 5 suggests a lack of meaningful selectivity for VEGFRs versus the given RTK.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols used to evaluate this compound and sunitinib.

Biochemical Kinase Assays
  • Objective: To determine the direct inhibitory activity of the compounds on the kinase activity of purified RTKs.

  • General Protocol:

    • Glutathione S-transferase (GST) fusion proteins containing the cytoplasmic domains of the target RTKs are used.

    • The kinase reaction is initiated by adding ATP in the presence of a suitable substrate (e.g., a synthetic peptide).

    • The test compound (this compound or sunitinib) is added at various concentrations.

    • The incorporation of phosphate (B84403) into the substrate is measured, typically using a radioactive or fluorescence-based method.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Receptor Phosphorylation Assays
  • Objective: To assess the ability of the compounds to inhibit the phosphorylation of target RTKs within a cellular context.

  • General Protocol:

    • Cells engineered to overexpress a specific RTK (e.g., NIH 3T3 or PAE cells) are used.

    • Cells are serum-starved to reduce basal receptor phosphorylation.

    • The cells are pre-incubated with various concentrations of the test compound.

    • Ligand (e.g., VEGF for VEGFR, PDGF for PDGFR) is added to stimulate receptor phosphorylation.

    • Cell lysates are prepared, and the level of phosphorylated RTK is determined by Western blotting or ELISA using phospho-specific antibodies.

    • IC50 values are determined from the dose-response curves.

In Vivo Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

  • General Protocol:

    • Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The test compound is administered orally at specified doses and schedules. For sunitinib, a common preclinical dose is 40 mg/kg/day.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for microvessel density, apoptosis markers).

    • Efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

The following diagram outlines a typical experimental workflow for in vivo xenograft studies.

Tumor Cell Implantation Tumor Cell Implantation Tumor Growth to Palpable Size Tumor Growth to Palpable Size Tumor Cell Implantation->Tumor Growth to Palpable Size Randomization Randomization Tumor Growth to Palpable Size->Randomization Treatment Group (Drug) Treatment Group (Drug) Randomization->Treatment Group (Drug) Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Regular Tumor Measurement Regular Tumor Measurement Treatment Group (Drug)->Regular Tumor Measurement Control Group (Vehicle)->Regular Tumor Measurement Endpoint Analysis Endpoint Analysis Regular Tumor Measurement->Endpoint Analysis Tumor Excision Tumor Excision Endpoint Analysis->Tumor Excision Histological Analysis Histological Analysis Tumor Excision->Histological Analysis Data Analysis & Comparison Data Analysis & Comparison Histological Analysis->Data Analysis & Comparison

Caption: Experimental workflow for in vivo xenograft studies.

In Vivo Efficacy

Sunitinib has shown robust anti-tumor efficacy in a wide range of preclinical models, including those for renal cell carcinoma, gastrointestinal stromal tumors, and neuroblastoma. Its efficacy is attributed to both its anti-angiogenic effects and direct effects on tumor cells.

This compound has also demonstrated broad and potent anti-tumor activity as a monotherapy, leading to tumor regression, growth arrest, or substantially reduced growth in various established xenograft models derived from human or rat tumor cell lines[4][5]. The plasma concentration of this compound required for in vivo target inhibition was estimated to be between 100 to 200 ng/mL[4][5].

Pharmacokinetics

A comparison of the pharmacokinetic properties of this compound and sunitinib is essential for understanding their in vivo behavior and for designing effective dosing regimens.

Table 4: Preclinical Pharmacokinetic Parameters

ParameterThis compound (in mice)Sunitinib (in humans)
Metabolism -Primarily by CYP3A4 to an active metabolite (SU12662)[1]
Half-life (t1/2) 1.8 hours40-60 hours (sunitinib), 80-110 hours (SU12662)[8]
Oral Bioavailability ~40%-
Time to Max. Concentration (Tmax) -6-12 hours[8]
Clearance (CL/F) 46 mL/min/kg34-62 L/h[8]
Volume of Distribution (Vd) 1.5 L/kg-

Note: The pharmacokinetic data for this compound is from studies in mice, while the data for sunitinib is from human studies, which should be considered when making comparisons.

Conclusion

This compound and sunitinib are structurally and mechanistically similar multi-targeted tyrosine kinase inhibitors with potent anti-angiogenic and anti-tumor properties demonstrated in preclinical models. Both compounds effectively inhibit a similar spectrum of RTKs crucial for tumor growth and vascularization.

The available in vitro data suggests that both compounds have comparable high potency against their target kinases. The cellular selectivity profiles of this compound and sunitinib for PDGFRβ and KIT relative to VEGFR-2 are also quite similar.

While direct head-to-head in vivo comparative efficacy studies are lacking in the published literature, the individual preclinical data for both agents are encouraging and demonstrate significant anti-tumor activity across a range of models. The pharmacokinetic profile of this compound in mice indicates a shorter half-life compared to sunitinib in humans, which may necessitate different dosing strategies.

For researchers and drug development professionals, the choice between these two compounds for further investigation would likely depend on the specific cancer type, the relative importance of inhibiting specific targets, and the desired pharmacokinetic profile. The preclinical data presented in this guide provides a foundational understanding for making such informed decisions. Further head-to-head preclinical studies would be invaluable for a more definitive comparison of their therapeutic potential.

References

A Comparative Analysis of (Z)-SU14813 and Other Potent VEGFR Inhibitors for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of (Z)-SU14813 and other prominent Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. The information is supported by experimental data to aid in the selection of appropriate compounds for anti-angiogenic research.

This compound is an analog of SU14813, a multi-targeted receptor tyrosine kinase inhibitor known to potently inhibit key drivers of angiogenesis, including VEGFR1, VEGFR2, Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and KIT.[1][2] This guide compares the inhibitory activity of SU14813 against other well-established VEGFR inhibitors: Sunitinib, Sorafenib, Axitinib, and Pazopanib.

Comparative Efficacy of VEGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of SU14813 and other selected VEGFR inhibitors against various receptor tyrosine kinases. Lower IC50 values indicate greater potency.

InhibitorVEGFR1 (IC50, nM)VEGFR2 (IC50, nM)VEGFR3 (IC50, nM)PDGFRβ (IC50, nM)c-Kit (IC50, nM)
SU14813 2[1][3][4][5][6]50[1][3][4][5][6]-4[1][3][4][5][6]15[1][3][4][5][6]
Sunitinib 2 (Ki)[2]80[7][8]17 (Ki)[2]2[7][8]4 (Ki)[2]
Sorafenib 26[9]90[7][9][10]20[7][9][10]57[7][9][10]68[7][9][10]
Axitinib 0.1[7][11][12][13][14]0.2[7][11][12][13][14]0.1-0.3[7][11][12][13][14]1.6[7][11][12][13][14]1.7[7][11][12][13][14]
Pazopanib 10[15][16][17]30[15][16][17]47[15][16][17]84[15][16][17]74[15][16][17]

Note: Some values are reported as Ki (inhibition constant) which is a measure of binding affinity, and is often comparable to IC50 for competitive inhibitors.

Visualizing Key Pathways and Processes

To better understand the context of this comparison, the following diagrams illustrate the VEGFR signaling pathway, a typical experimental workflow for evaluating these inhibitors, and the logical framework for their comparison.

VEGFR Signaling Pathway VEGFR Signaling Pathway and Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Migration Cell Migration Dimerization->Migration RAS RAS/RAF/MEK/ERK Pathway PLCg->RAS AKT AKT Pathway PI3K->AKT Proliferation Cell Proliferation RAS->Proliferation Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor This compound & Other Inhibitors Inhibitor->Dimerization Inhibition

VEGFR signaling pathway and point of inhibition.

Experimental Workflow Experimental Workflow for Inhibitor Efficacy cluster_0 In Vitro Assays cluster_1 In Vivo Assays Biochemical Biochemical Kinase Assay (IC50 Determination) Cellular Cell-Based Phosphorylation Assay Biochemical->Cellular Proliferation Cell Proliferation Assay (e.g., MTT) Cellular->Proliferation Angiogenesis_vitro In Vitro Angiogenesis Assays (e.g., Tube Formation) Proliferation->Angiogenesis_vitro Xenograft Tumor Xenograft Model Angiogenesis_vitro->Xenograft Angiogenesis_vivo In Vivo Angiogenesis Assay (e.g., Matrigel Plug) Xenograft->Angiogenesis_vivo

Typical workflow for in vitro and in vivo comparison of VEGFR inhibitors.

Comparison Logic Logical Framework for Inhibitor Comparison Efficacy Overall Efficacy Potency Potency (IC50) Potency->Efficacy Selectivity Selectivity Profile Selectivity->Efficacy InVitro In Vitro Activity InVitro->Potency InVitro->Selectivity InVivo In Vivo Activity InVivo->Efficacy VEGFR_Inhibition VEGFR Inhibition VEGFR_Inhibition->InVitro Other_Kinases Off-Target Kinase Inhibition Other_Kinases->Selectivity Cell_Effects Cellular Effects (Proliferation, Migration) Cell_Effects->InVitro Tumor_Growth Tumor Growth Inhibition Tumor_Growth->InVivo

Logical relationships in comparing VEGFR inhibitor efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative and may require optimization for specific experimental conditions.

In Vitro VEGFR Kinase Inhibition Assay (ELISA-based)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of VEGFR kinases.

  • Plate Coating: A 96-well microplate is coated with a substrate peptide for the specific VEGFR kinase (e.g., poly-Glu, Tyr 4:1).

  • Inhibitor Preparation: The test compounds, including this compound and other inhibitors, are serially diluted to a range of concentrations in a suitable buffer.

  • Kinase Reaction: Recombinant human VEGFR-2 kinase and ATP are added to the wells to initiate the phosphorylation of the coated substrate.

  • Incubation: The plate is incubated to allow the kinase reaction to proceed.

  • Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Development: A chemiluminescent or colorimetric HRP substrate is added to the wells.

  • Data Acquisition: The luminescence or absorbance is measured using a microplate reader. The IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.[7]

Cell Proliferation Assay (MTT-based)

This assay assesses the effect of the inhibitors on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell Seeding: HUVECs are seeded into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the VEGFR inhibitors. Control wells with vehicle (e.g., DMSO) and no treatment are included.

  • Incubation: The plate is incubated for 48 to 72 hours to allow for cell proliferation.[7]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[9][12][16]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an SDS-HCl solution).[9][12]

  • Data Acquisition: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control wells, and IC50 values are determined.[9][12]

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.

  • Cell Preparation: A suspension of human cancer cells (e.g., a cell line known to be responsive to VEGFR inhibition) is prepared in a suitable medium.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used for the study.

  • Tumor Implantation: The cancer cell suspension is subcutaneously injected into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomly assigned to treatment groups (vehicle control, this compound, and other inhibitors). The compounds are administered at predetermined doses and schedules (e.g., daily oral gavage).

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

References

Validating In Vivo Target Engagement of (Z)-SU14813: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (Z)-SU14813's in vivo target engagement with alternative receptor tyrosine kinase (RTK) inhibitors. The following sections detail the experimental data, protocols, and signaling pathways to offer an objective assessment of its performance.

This compound is a potent, orally active, multi-targeted RTK inhibitor with a significant role in cancer research due to its anti-angiogenic and anti-tumor activities.[1][2] This small molecule exerts its effects by binding to and inhibiting the phosphorylation of key RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), c-Kit, and Fms-like tyrosine kinase 3 (FLT3).[1][2][3] The validation of its engagement with these targets in a living organism is a critical step in its preclinical development.

In Vivo Target Engagement of this compound

Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of its target RTKs in a dose- and time-dependent manner within xenograft tumor models.[1][2][4] The estimated plasma concentration required for in vivo target inhibition is between 100 to 200 ng/mL.[1][2][4]

Key Targets and In Vivo Models:
  • VEGFR-2, PDGFR-β, and FLT3: Inhibition of phosphorylation of these receptors has been confirmed in various xenograft models.[1][2][4]

  • Xenograft Models: While specific details on all models are not extensively available in the public domain, the research indicates the use of established human tumor cell lines implanted in immunocompromised mice.[1][2]

Comparative Analysis with Alternative RTK Inhibitors

InhibitorPrimary TargetsIn Vivo ModelKey Findings on Target Engagement
This compound VEGFR, PDGFR, c-Kit, FLT3Xenograft TumorsDose- and time-dependent inhibition of VEGFR-2, PDGFR-β, and FLT3 phosphorylation. Required plasma concentration: 100-200 ng/mL.[1][2][4]
Sunitinib (B231) VEGFRs, PDGFRs, c-Kit, FLT3, RETNeuroblastoma XenograftsInhibition of VEGFR phosphorylation.[5] In some models, sunitinib treatment led to a significant reduction in microvessel density.
Axitinib VEGFR-1, -2, -3Rat Ocular Angiogenesis, M24met XenograftDose-dependent inhibition of VEGFR-2 phosphorylation.
Pazopanib VEGFR-1, -2, -3, PDGFR-α, -β, c-KitMouse LungInhibition of VEGF-induced VEGFR2 phosphorylation. A steady-state concentration of at least 17.5 µg/mL was required for optimal inhibition.
Sorafenib VEGFR-2, -3, PDGFR-β, c-Kit, FLT3, RafHodgkin Lymphoma Cells (in vitro)Inhibition of RTK phosphorylation.

Experimental Protocols

The primary method for validating in vivo target engagement of RTK inhibitors involves the analysis of receptor phosphorylation status in tumor tissue from treated animals.

General Protocol for In Vivo Target Engagement Validation:
  • Animal Model: Establish tumor xenografts by subcutaneously injecting human tumor cells into immunocompromised mice.

  • Drug Administration: Once tumors reach a predetermined size, administer this compound or the comparative inhibitor orally at various dose levels and for different durations.

  • Tumor Harvesting: At specific time points after treatment, euthanize the animals and excise the tumors.

  • Tissue Lysis: Homogenize the tumor tissue in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Immunoprecipitation (IP): Incubate the tumor lysates with an antibody specific for the target RTK (e.g., anti-VEGFR-2). Use protein A/G beads to pull down the antibody-receptor complex.

  • Western Blotting:

    • Separate the immunoprecipitated proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody that recognizes the phosphorylated form of the target RTK (e.g., anti-phospho-VEGFR-2).

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

    • Visualize the bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensity to determine the level of receptor phosphorylation relative to total receptor levels and untreated controls.

Visualizing Signaling Pathways and Workflows

To better understand the mechanisms and experimental processes, the following diagrams are provided.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (e.g., VEGF, PDGF) Ligand (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR, c-Kit, FLT3) Ligand (e.g., VEGF, PDGF)->RTK Binds to Phosphorylation Autophosphorylation RTK->Phosphorylation SU14813 This compound SU14813->RTK Inhibits ATP Binding ATP ATP ATP->Phosphorylation ADP ADP Phosphorylation->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Phosphorylation->Downstream_Signaling Activates Cellular_Response Cellular Response (Proliferation, Angiogenesis, Survival) Downstream_Signaling->Cellular_Response Leads to Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_ex_vivo Ex Vivo Analysis Xenograft Establish Xenograft Tumor Model Treatment Administer this compound or Alternative Inhibitor Xenograft->Treatment Harvest Harvest Tumors Treatment->Harvest Lysis Tumor Lysis Harvest->Lysis IP Immunoprecipitation (Target RTK) Lysis->IP WB Western Blot (Phospho-RTK) IP->WB Analysis Data Analysis WB->Analysis

References

(Z)-SU14813: A Potential Strategy for Overcoming Sunitinib Resistance in Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (Z)-SU14813 and sunitinib (B231), with a focus on the potential efficacy of this compound in tumors that have developed resistance to sunitinib. While direct comparative experimental data in sunitinib-resistant models is limited in the public domain, this document synthesizes available preclinical data for both compounds to inform research and development efforts.

Sunitinib, a multi-targeted tyrosine kinase inhibitor (TKI), is a standard-of-care for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] However, a significant challenge in its clinical use is the development of resistance, which occurs in a majority of patients after an initial response.[2] this compound, a structurally related small molecule, exhibits a similar multi-targeted profile, inhibiting key receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and growth.[2][3] This shared mechanism of action, coupled with subtle differences in its target inhibition profile, presents this compound as a candidate for overcoming sunitinib resistance.

Comparative Kinase Inhibition Profile

Both sunitinib and this compound target a similar spectrum of RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT.[1][3] This multi-targeted approach is designed to simultaneously inhibit critical pathways driving tumor angiogenesis and proliferation.

Kinase TargetSunitinib (IC50, nM)This compound (IC50, nM)
VEGFR122
VEGFR28050
PDGFRβ24
KITvarious15
FLT3--
Data compiled from preclinical studies.[4]

Mechanisms of Sunitinib Resistance

Understanding the mechanisms by which tumors become resistant to sunitinib is crucial for developing effective second-line therapies. Preclinical and clinical studies have identified several key resistance pathways:

  • Activation of Bypass Signaling Pathways: Tumors can compensate for the inhibition of VEGFR and PDGFR by upregulating alternative pro-angiogenic and survival pathways. These include the activation of MET, AXL, and FGF signaling.

  • Metabolic Reprogramming: Sunitinib-resistant tumors often exhibit a shift in their metabolic pathways, such as increased glycolysis or fatty acid oxidation, to sustain growth and proliferation.

  • Drug Sequestration: The accumulation of sunitinib within lysosomes can reduce its effective intracellular concentration, thereby limiting its ability to engage its targets.[5]

  • Alterations in the Tumor Microenvironment: Changes in the tumor microenvironment, including the infiltration of immunosuppressive cells, can contribute to resistance.

This compound in Preclinical Models

Preclinical studies have demonstrated the potent anti-angiogenic and antitumor activity of this compound in various tumor models. These studies have primarily utilized sunitinib-sensitive cancer cell lines and xenografts.

Cell Line/ModelTumor TypeThis compound Activity
HUVECEndothelial CellsPotent inhibition of VEGF-stimulated survival
NIH-3T3 (PDGFRβ)FibroblastInhibition of PDGF-dependent proliferation
MV4;11Acute Myeloid LeukemiaInhibition of autonomous proliferation (FLT3-ITD driven)
786-O XenograftRenal Cell CarcinomaTumor regression
C6 XenograftGliomaTumor growth delay
Data from in vitro and in vivo preclinical studies.[3]

While these studies establish the standalone efficacy of this compound, they do not directly address its activity in the context of acquired sunitinib resistance. The similar target profile suggests that cross-resistance is a possibility. However, subtle differences in the potency against specific kinases or the ability to inhibit alternative resistance pathways could provide a therapeutic window.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate the efficacy of TKIs like this compound.

In Vitro Cell Viability Assay

This assay determines the concentration of the inhibitor required to reduce cell viability by 50% (IC50).

  • Cell Seeding: Plate sunitinib-sensitive and resistant cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Treat cells with a serial dilution of this compound or sunitinib for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Plot cell viability against drug concentration and calculate the IC50 value using non-linear regression.

In Vivo Xenograft Tumor Model

This model assesses the antitumor efficacy of the inhibitor in a living organism.

  • Tumor Implantation: Subcutaneously implant sunitinib-resistant tumor cells into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound or vehicle control orally, once or twice daily.

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic and biomarker analysis (e.g., Western blot for target phosphorylation).

Visualizing Signaling Pathways and Experimental Workflows

Sunitinib/SU14813 Target Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PLCg PDGFR->PI3K PDGFR->RAS KIT c-KIT KIT->PI3K KIT->RAS FLT3 FLT3 FLT3->PI3K STAT STAT FLT3->STAT Sunitinib Sunitinib / this compound Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->KIT Sunitinib->FLT3 Proliferation Cell Proliferation Angiogenesis Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified signaling pathways targeted by sunitinib and this compound.

Experimental Workflow for Efficacy Testing

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A Sunitinib-Resistant Cell Line Culture B Treatment with This compound A->B C Cell Viability Assay (IC50 Determination) B->C D Western Blot (Target Phosphorylation) B->D E Xenograft Tumor Implantation F Drug Administration (this compound) E->F G Tumor Volume Measurement F->G H Pharmacodynamic Analysis G->H

Caption: Workflow for preclinical evaluation of this compound in sunitinib-resistant models.

Future Directions

The development of effective therapies for sunitinib-resistant tumors remains a critical unmet need. Based on its preclinical profile, this compound warrants further investigation in this setting. Future studies should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of this compound and sunitinib in well-characterized sunitinib-resistant cell lines and patient-derived xenograft models are essential.

  • Mechanism of Action in Resistant Models: Elucidating whether this compound can overcome specific resistance mechanisms, such as MET or AXL activation, will be crucial.

  • Combination Therapies: Investigating this compound in combination with agents targeting non-overlapping resistance pathways could offer a synergistic therapeutic strategy.

References

Comparative Analysis of the Kinase Cross-Reactivity Profile of (Z)-SU14813

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activities. Developed from the same chemical library as sunitinib, SU14813 primarily targets members of the split-kinase domain RTK family, which are crucial mediators of tumor growth, angiogenesis, and metastasis.[1][2][3] This guide provides a detailed comparison of the inhibitory activity of this compound against its primary targets and a panel of other kinases, supported by experimental data and protocols.

Data Presentation: Kinase Inhibition Profile of this compound

The selectivity of this compound has been evaluated against a panel of 38 kinases in biochemical assays. The compound demonstrates high potency against its intended targets, with IC50 values in the low nanomolar range.[4][5] In contrast, it exhibits significantly lower activity against other non-target tyrosine kinases, with IC50 values ranging from approximately 1 to over 200 µmol/L, indicating a selectivity of 100- to 10,000-fold for its primary targets.[4][5]

The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and a selection of off-target kinases.

Table 1: Inhibitory Activity of this compound against Primary Kinase Targets

Kinase TargetBiochemical IC50 (nM)Cellular IC50 (nM)
VEGFR1 (Flt-1)2[5][6][7][8]-
VEGFR2 (KDR/Flk-1)50[5][6][7][8]5.2[4][7]
PDGFRβ4[5][6][7][8]9.9[4][7]
KIT15[5][6][7][8]11.2[4][7]
FLT32 to 50-
CSF1R/FMS2 to 50-

*The IC50 values for FLT3 and CSF1R/FMS are reported to be in the range of 0.002 to 0.05 μmol/L (2 to 50 nM)[4].

Table 2: Cross-Reactivity Profile of this compound against Off-Target Kinases

Off-Target KinaseBiochemical IC50 (µM)
FGFR13.5[5][8]
c-Met9[5][8]
Src2.5[5][8]
EGFR>20[5][8]

Experimental Protocols

The following is a representative protocol for a biochemical kinase inhibition assay, similar to the methods used to determine the IC50 values for this compound.

Protocol: In Vitro Kinase Inhibition Assay using GST-Fusion Proteins

This protocol describes the determination of kinase inhibition by measuring the phosphorylation of a substrate by a purified kinase expressed as a Glutathione S-Transferase (GST) fusion protein.

1. Materials and Reagents:

  • Purified recombinant kinases (GST-fusion proteins)

  • Specific peptide or protein substrate for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [γ-³³P]ATP or unlabeled ATP

  • 96-well assay plates

  • Phosphocellulose filter mats or plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid (for radiometric assay) or specific antibodies for ELISA-based detection.

2. Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. A typical starting concentration for the assay might be 10 µM, with subsequent 3-fold or 10-fold dilutions. A vehicle control (DMSO) should be included.

  • Kinase Reaction Setup:

    • Add 10 µL of the diluted this compound or vehicle control to the wells of a 96-well plate.

    • Add 20 µL of a solution containing the purified kinase and its specific substrate in kinase assay buffer to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Start the reaction by adding 20 µL of a solution containing ATP in kinase assay buffer. For radiometric assays, [γ-³³P]ATP is included. The final ATP concentration should be close to the Km value for each specific kinase.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Termination and Detection (Radiometric Method):

    • Stop the reaction by adding a stop buffer (e.g., 30% acetic acid) or by spotting the reaction mixture onto phosphocellulose filter mats.

    • Wash the filter mats extensively with wash buffer to remove unincorporated [γ-³³P]ATP.

    • Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Compound Dilution (this compound) D Add Compound to Plate A->D B Kinase & Substrate Mixture E Add Kinase/Substrate Mix & Pre-incubate B->E C ATP Solution ([γ-³³P]ATP) F Initiate Reaction with ATP C->F D->E E->F G Incubate at 30°C F->G H Stop Reaction & Spot on Filter Mat G->H I Wash Filter Mat H->I J Measure Radioactivity I->J K Calculate % Inhibition & Determine IC50 J->K

Caption: Workflow for an in vitro kinase inhibition assay.

Signaling Pathways Inhibited by this compound

G cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_cellular Cellular Responses VEGF VEGF VEGFR VEGFR1/2 VEGF->VEGFR PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR->PI3K PDGFR->RAS KIT KIT FLT3 FLT3 inhibitor This compound inhibitor->VEGFR inhibitor->PDGFR inhibitor->KIT inhibitor->FLT3 Proliferation Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration Survival Survival mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Key signaling pathways inhibited by this compound.

References

A Comparative Analysis of SU14813 and Sorafenib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two multi-targeted kinase inhibitors, SU14813 and sorafenib (B1663141), for an audience of researchers, scientists, and drug development professionals. The information presented is based on preclinical data and aims to provide an objective overview of their mechanisms of action, target profiles, and anti-tumor activities.

Introduction

Both SU14813 and sorafenib are small molecule inhibitors that target multiple receptor tyrosine kinases (RTKs) involved in key cancer-related processes such as angiogenesis and tumor cell proliferation. SU14813 is recognized for its broad-spectrum RTK inhibitory activity, targeting vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2] Sorafenib is a well-established kinase inhibitor approved for the treatment of several cancers, including advanced renal cell carcinoma and hepatocellular carcinoma.[3] It is known for its dual mechanism of action, inhibiting both the Raf/MEK/ERK signaling pathway and RTKs like VEGFR and PDGFR.[3]

Mechanism of Action and Target Profile

SU14813 and sorafenib share overlapping targets, primarily within the VEGFR and PDGFR families, which are crucial for angiogenesis. However, a key distinction lies in sorafenib's potent inhibition of the Raf serine/threonine kinases, a component of the MAPK signaling pathway that is a critical driver of tumor cell proliferation.[3]

dot

Signaling_Pathways cluster_SU14813 SU14813 Inhibition cluster_Sorafenib Sorafenib Inhibition cluster_downstream Downstream Effects SU14813 SU14813 VEGFR VEGFRs SU14813->VEGFR PDGFR PDGFRs SU14813->PDGFR cKIT c-KIT SU14813->cKIT FLT3 FLT3 SU14813->FLT3 Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis CellProliferation Cell Proliferation cKIT->CellProliferation FLT3->CellProliferation Sorafenib Sorafenib Raf Raf Kinases (B-Raf, C-Raf) Sorafenib->Raf VEGFR_S VEGFRs Sorafenib->VEGFR_S PDGFR_S PDGFRs Sorafenib->PDGFR_S cKIT_S c-KIT Sorafenib->cKIT_S FLT3_S FLT3 Sorafenib->FLT3_S MEK MEK Raf->MEK VEGFR_S->Angiogenesis PDGFR_S->Angiogenesis cKIT_S->CellProliferation FLT3_S->CellProliferation ERK ERK MEK->ERK ERK->CellProliferation Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellProlif Cell Proliferation Assay (e.g., MTT/WST-1) KinaseAssay->CellProlif WesternBlot Western Blot Analysis (Target Phosphorylation) CellProlif->WesternBlot Xenograft Tumor Xenograft Model (Efficacy Assessment) WesternBlot->Xenograft PK Pharmacokinetic Analysis Xenograft->PK Tox Toxicity Studies Xenograft->Tox DataAnalysis Data Analysis & Interpretation PK->DataAnalysis Tox->DataAnalysis Start Compound Synthesis (SU14813 / Sorafenib) Start->KinaseAssay Start->CellProlif

References

A Comparative Guide to the Anti-Angiogenic Effects of (Z)-SU14813

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-angiogenic properties of (Z)-SU14813 against other well-established anti-angiogenic agents. The data presented is compiled from various preclinical studies to offer an objective overview of its performance, supported by detailed experimental methodologies and visual representations of key biological pathways.

Introduction to this compound

This compound is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] Its primary mechanism of action involves the inhibition of key RTKs implicated in tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Fms-like tyrosine kinase 3 (FLT3).[1][2] By targeting these receptors, this compound effectively hinders endothelial cell proliferation, migration, and survival, which are critical processes in the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][3]

Comparative Analysis of In Vitro Efficacy

The in vitro potency of this compound and its alternatives is a key indicator of their anti-angiogenic potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) against various kinases and endothelial cell processes.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
KinaseThis compoundSunitinibSorafenibPazopanib
VEGFR12-2610
VEGFR250809030
VEGFR3--2047
PDGFRβ425784
c-Kit15-6874
FLT3--58-

Note: IC50 values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Table 2: Comparative In Vitro Anti-Angiogenic Activity
AssayThis compoundSunitinibSorafenibPazopanibBevacizumab
Endothelial Cell Proliferation (IC50)~7 nM (HUVEC)~40 nM (HUVEC)-~21 nM (HUVEC)N/A (targets ligand)
Endothelial Cell MigrationInhibitionInhibitionInhibitionInhibitionInhibition
Endothelial Cell Tube FormationInhibitionInhibitionInhibitionInhibitionInhibition

Comparative Analysis of In Vivo Efficacy

In vivo studies in xenograft models provide crucial evidence of the anti-tumor and anti-angiogenic efficacy of these compounds.

Table 3: Comparative In Vivo Anti-Angiogenic and Anti-Tumor Activity
CompoundModelDosageKey Findings
This compound Various human tumor xenografts10-80 mg/kg/dayTumor regression, growth arrest, and reduced growth.[1]
Sunitinib Human tumor xenografts20-80 mg/kg/dayTumor growth inhibition and regression.
Sorafenib Human colon xenografts30-60 mg/kg/dayComplete tumor stasis.
Pazopanib Human tumor xenografts30 mg/kg/daySignificant inhibition of tumor growth.
Bevacizumab Pancreatic cancer xenografts-Significantly reduced microvessel density.[4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound and its alternatives.

cluster_EC Endothelial Cell cluster_Inhibitors Inhibitors VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS cKit c-Kit cKit->PI3K cKit->RAS STAT STAT cKit->STAT FLT3 FLT3 FLT3->PI3K FLT3->RAS FLT3->STAT PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation STAT->Proliferation PKC->Proliferation Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->cKit SU14813->FLT3 Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKit Sunitinib->FLT3 Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->cKit Sorafenib->RAF Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit Bevacizumab Bevacizumab VEGF VEGF Bevacizumab->VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR SCF SCF SCF->cKit FL FLT3 Ligand FL->FLT3

Caption: Targeted signaling pathways of this compound and other anti-angiogenic agents.

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation start Start: Evaluate Anti-Angiogenic Compound in_vitro In Vitro Assays start->in_vitro proliferation Endothelial Cell Proliferation Assay in_vitro->proliferation in_vivo In Vivo Assays matrigel Matrigel Plug Assay in_vivo->matrigel end End: Comparative Efficacy Profile migration Endothelial Cell Migration Assay proliferation->migration tube_formation Endothelial Cell Tube Formation Assay migration->tube_formation tube_formation->in_vivo xenograft Tumor Xenograft Model matrigel->xenograft mvd Microvessel Density Quantification xenograft->mvd mvd->end

Caption: General experimental workflow for validating anti-angiogenic compounds.

Experimental Protocols

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the effect of the test compound on the proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM supplemented with 10% FBS.

  • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • The following day, replace the medium with a low-serum medium (e.g., 1% FBS) and starve the cells for 18-24 hours.

  • Treat the cells with various concentrations of the test compound in the presence of a pro-angiogenic stimulus (e.g., VEGF). Include a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition and determine the IC50 value.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the ability of a compound to inhibit the migration of endothelial cells towards a chemoattractant.[5][6][7]

Materials:

  • HUVECs

  • Boyden chamber apparatus with polycarbonate membranes (8 µm pores)

  • Fibronectin

  • Serum-free medium

  • Chemoattractant (e.g., VEGF)

  • Test compounds

  • Calcein AM or DAPI stain

Protocol:

  • Coat the underside of the Boyden chamber membrane with fibronectin.

  • Place the chemoattractant in the lower chamber.[6]

  • Resuspend HUVECs in serum-free medium containing various concentrations of the test compound.

  • Add the cell suspension to the upper chamber.

  • Incubate for 4-6 hours at 37°C to allow for cell migration.[8]

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[8]

  • Fix and stain the migrated cells on the lower surface of the membrane.[8]

  • Count the number of migrated cells in several random fields of view using a fluorescence microscope.[8]

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

  • HUVECs

  • 96-well plate

  • Matrigel® Basement Membrane Matrix

  • Low-serum endothelial cell medium

  • VEGF-A

  • Test compounds

  • Inverted microscope with a camera

Protocol:

  • Thaw Matrigel® on ice and coat the wells of a 96-well plate.

  • Incubate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

  • Seed HUVECs onto the Matrigel®-coated wells in low-serum medium containing VEGF-A and various concentrations of the test inhibitors.

  • Incubate for 6-18 hours to allow for tube formation.[8]

  • Capture images of the tube-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops using image analysis software.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay quantifies the formation of new blood vessels into a Matrigel plug implanted in mice.

Materials:

  • Matrigel® mixed with a pro-angiogenic factor (e.g., bFGF or VEGF)

  • Test compounds

  • Syringes

  • Immunodeficient mice

  • Anti-CD31 antibody (for immunohistochemistry)

  • Hemoglobin assay kit

Protocol:

  • Mix ice-cold liquid Matrigel® with a pro-angiogenic factor and the test compound or vehicle.

  • Subcutaneously inject the Matrigel® mixture into the flank of immunodeficient mice. The Matrigel® will form a solid plug at body temperature.

  • After a set period (e.g., 7-14 days), excise the Matrigel® plugs.

  • Quantify angiogenesis by:

    • Measuring the hemoglobin content of the plugs as an indicator of blood vessel formation.

    • Performing immunohistochemistry on sections of the plug using an anti-CD31 antibody to visualize and quantify microvessel density.

Conclusion

This compound demonstrates potent anti-angiogenic activity both in vitro and in vivo, with a multi-targeted kinase inhibition profile that is comparable to other established RTK inhibitors like Sunitinib. Its ability to effectively inhibit key drivers of angiogenesis, such as VEGFR and PDGFR, positions it as a promising candidate for further investigation in cancer therapy. This guide provides a foundational comparison to aid researchers in evaluating the potential of this compound in their specific research contexts. The provided experimental protocols offer a starting point for the validation and further characterization of its anti-angiogenic effects.

References

A Head-to-Head Comparison of SU14813 and Axitinib: Potency, Selectivity, and Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology research, targeting angiogenesis through the inhibition of receptor tyrosine kinases (RTKs) has been a cornerstone of drug development. This guide provides a detailed, data-driven comparison of two such inhibitors: SU14813, a broad-spectrum experimental agent, and axitinib (B1684631), a second-generation, highly selective, and clinically approved drug. This objective analysis is intended for researchers, scientists, and drug development professionals to understand the distinct profiles of these two molecules.

Introduction to the Compounds

SU14813 is a multi-targeted RTK inhibitor that has demonstrated potent anti-angiogenic and antitumor activity in preclinical studies.[1][2] It is structurally similar to sunitinib (B231) and targets a range of split kinase domain RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and Fms-like tyrosine kinase 3 (FLT3).[1][3][4] Its broad-spectrum activity represents a strategy of simultaneously blocking multiple signaling pathways involved in tumor growth and angiogenesis.[2]

Axitinib (AG-013736) is an orally active and potent small-molecule TKI.[5] It is distinguished by its high selectivity for VEGFR-1, -2, and -3 at subnanomolar concentrations.[5][6] While its primary targets are the VEGFRs, it also shows inhibitory activity against PDGFRβ and c-KIT, but to a lesser extent than its primary targets.[5] Axitinib has gained regulatory approval for the treatment of advanced renal cell carcinoma (RCC) and is recognized for its potent inhibition of angiogenesis.[5][7]

Comparative Analysis of In Vitro Kinase Inhibition

The selectivity and potency of a kinase inhibitor are critical determinants of its efficacy and safety profile. The following table summarizes the biochemical inhibitory activity (IC₅₀) of SU14813 and axitinib against key RTKs. Axitinib demonstrates significantly higher potency against all three VEGFRs compared to SU14813.

Target KinaseSU14813 IC₅₀ (nM)Axitinib IC₅₀ (nM)
VEGFR-1 (Flt-1)2[8]1.2
VEGFR-2 (KDR)50[8]0.2
VEGFR-3 (Flt-4)-0.1-0.3
PDGFRβ4[8]-
KIT15[8]-
FLT32-50-
Range derived from general statements in source material.[1]

Preclinical Antitumor and Anti-Angiogenic Activity

Both compounds have demonstrated significant antitumor activity across a range of preclinical xenograft models. This efficacy is largely attributed to their potent anti-angiogenic effects.

SU14813: In preclinical studies, SU14813 has shown broad and potent antitumor activity, leading to tumor regression, growth arrest, or substantially reduced growth in various established xenografts.[1][2] This activity is associated with the in vivo inhibition of target RTK phosphorylation.[2] The required plasma concentration for in vivo target inhibition was estimated to be between 100 to 200 ng/mL.[2] Combination therapy with docetaxel (B913) has also shown enhanced inhibition of primary tumor growth.[1]

Axitinib: Axitinib has exhibited anti-tumor activity in numerous preclinical human xenograft models, including breast, colon, and lung cancer.[5] Its efficacy is strongly linked to the inhibition of angiogenesis and blood flow.[5] In orthotopic glioblastoma models, axitinib treatment significantly extended survival, which was associated with a decrease in tumor-associated vascularity.[5]

Mechanism of Action: The VEGFR Signaling Pathway

Both SU14813 and axitinib exert their primary anti-angiogenic effects by inhibiting the VEGFR signaling pathway. When VEGF-A binds to VEGFR-2, it triggers receptor dimerization and autophosphorylation, initiating several downstream cascades that promote endothelial cell proliferation, survival, migration, and permeability.[9][10] Key pathways include the PLCγ-PKC-MAPK cascade for proliferation and the PI3K-Akt pathway for cell survival.[10][11] By blocking the initial phosphorylation of VEGFR, these inhibitors effectively shut down these downstream signals.

VEGFR_Pathway VEGFR-2 Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS/RAF/MEK VEGFR2->RAS SU14813 SU14813 SU14813->VEGFR2 Inhibit Phosphorylation Axitinib Axitinib Axitinib->VEGFR2 Inhibit Phosphorylation Proliferation Proliferation PLCg->Proliferation AKT Akt PI3K->AKT ERK ERK RAS->ERK ERK->Proliferation Survival Survival AKT->Survival Migration Migration AKT->Migration VEGF VEGF VEGF->VEGFR2 Binds

Caption: Inhibition of the VEGFR-2 signaling cascade by SU14813 and axitinib.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assays used to characterize these inhibitors.

Biochemical Kinase Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of a specific kinase.

  • Enzyme and Substrate Preparation: A purified, recombinant kinase (e.g., VEGFR-2) is prepared in a reaction buffer. A specific peptide substrate for the kinase is also prepared.

  • Compound Dilution: SU14813 or axitinib is serially diluted to a range of concentrations.

  • Reaction Initiation: The kinase, substrate, and inhibitor are combined in the wells of a microplate. The phosphorylation reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate, coupled with a detection method such as fluorescence or luminescence.

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control (no inhibitor). The IC₅₀ value is determined by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a typical experiment to assess the antitumor efficacy of a compound in a living animal model.

Xenograft_Workflow Typical Xenograft Study Workflow start Tumor Cell Culture (e.g., U87 Glioma) implantation Subcutaneous Implantation into Immunocompromised Mice start->implantation growth Tumor Growth to Palpable Size (e.g., 100-200 mm³) implantation->growth randomization Randomize Mice into Treatment Groups (Vehicle, SU14813, Axitinib) growth->randomization treatment Daily Oral Dosing (e.g., 21-28 days) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint: Tumor Growth Inhibition, Survival Analysis monitoring->endpoint

Caption: Workflow for a preclinical in vivo tumor xenograft study.

  • Cell Culture: Human tumor cells (e.g., U87 glioblastoma, MGG4 GSCs) are cultured under sterile conditions.[5]

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of tumor cells are harvested and implanted, typically subcutaneously or orthotopically (e.g., intracranially for brain tumors), into the mice.[1][5]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The animals are then randomly assigned to different treatment cohorts (e.g., vehicle control, SU14813, axitinib).[5]

  • Drug Administration: The compounds are administered, usually daily via oral gavage, at specified doses for a defined period.[5]

  • Monitoring and Endpoints: Tumor volume and animal body weight are measured regularly. The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints can include survival analysis or pharmacokinetic/pharmacodynamic (PK/PD) assessments.[2][5]

Conclusion

The comparison between SU14813 and axitinib highlights a key theme in the evolution of tyrosine kinase inhibitors: the shift from broad-spectrum agents to more selective, potent molecules.

  • SU14813 represents a multi-targeted approach, inhibiting VEGFRs, PDGFRs, KIT, and FLT3.[1][12] This broad inhibition profile could theoretically combat tumors driven by multiple signaling pathways but may also carry a higher risk of off-target effects.

  • Axitinib exemplifies a more targeted strategy, with exceptional potency and selectivity for the VEGFR family.[5] This refined profile allows for potent inhibition of angiogenesis, the primary mechanism of action, which has translated into clinical success, particularly in highly vascularized tumors like renal cell carcinoma.[5][13]

For researchers, the choice between a broad-spectrum and a highly selective inhibitor depends on the specific biological question and the tumor model being investigated. Axitinib's high potency makes it an excellent tool for studying the specific roles of VEGFR signaling, while SU14813 may be useful for models where co-inhibition of PDGFR or KIT is desired. This guide provides the foundational data to inform such experimental decisions.

References

A Comparative Review of (Z)-SU14813: Preclinical and Clinical Studies of a Multi-Targeted Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Z)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has shown promise in preclinical and early clinical studies for the treatment of various malignancies. This guide provides a comprehensive review of the existing literature on this compound, with a comparative analysis against other well-established multi-targeted RTK inhibitors: sunitinib (B231), sorafenib, and pazopanib (B1684535).

Mechanism of Action and Target Profile

This compound exerts its anti-cancer effects by inhibiting several key RTKs involved in tumor angiogenesis, proliferation, and survival. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Fms-like tyrosine kinase 3 (FLT3).[1] By simultaneously blocking these signaling pathways, this compound can disrupt the tumor microenvironment and directly inhibit tumor cell growth.

Preclinical Data

In Vitro Kinase Inhibition

This compound has demonstrated potent inhibitory activity against its target kinases in biochemical assays. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below, alongside data for comparator drugs.

Kinase TargetThis compound IC50 (nM) Sunitinib IC50 (nM)Sorafenib IC50 (nM)Pazopanib IC50 (nM)
VEGFR1 (Flt-1)2[2][3]215-9010
VEGFR2 (KDR/Flk-1)50[2][3]99030
VEGFR3 (Flt-4)-42047
PDGFRα-165084
PDGFRβ4[2][3]25784
c-Kit15[2][3]468140
FLT3-159-

Data for sunitinib, sorafenib, and pazopanib are compiled from various sources for comparative purposes.

In Vivo Tumor Growth Inhibition

Preclinical studies using xenograft models have demonstrated the anti-tumor efficacy of this compound in a variety of human tumor cell lines.

Tumor ModelTreatmentDosing ScheduleTumor Growth Inhibition (%)Reference
786-O (Renal)This compound80 mg/kg, p.o., BIDRegression[4]
C6 (Glioma)This compound80 mg/kg, p.o., BIDGrowth Delay[4]
Colo205 (Colon)This compound80 mg/kg, p.o., BIDGrowth Arrest[4]
MV4;11 (AML)This compound20 mg/kg, p.o., BIDRegression[4]
786-O (Renal)Sorafenib30-90 mg/kg, p.o., QD80[5]
Renca (Renal)Sorafenib60-90 mg/kg, p.o., QD82[5]
HCC-PDXSorafenib30 mg/kg/daySignificant TGI in 7/10 models[6]
K562/TPA (Leukemia)ZD1839 (Gefitinib)20 mg/kg/dayComplete Disappearance[7]
Pharmacokinetics

Pharmacokinetic studies in mice revealed that this compound has a moderate systemic clearance (46 mL/min/kg) and a moderate volume of distribution (1.5 L/kg).[4] The plasma half-life in mice was relatively short at 1.8 hours, suggesting the need for twice-daily (BID) dosing to maintain therapeutic concentrations.[4] The target plasma concentration for in vivo target inhibition was estimated to be 100-200 ng/mL.[1][8]

In comparison, sunitinib has a much longer half-life in humans (40-60 hours), as does its active metabolite (80-110 hours).[9][10] Sorafenib also has a long half-life of 22-27 hours in patients.[11] Pazopanib's half-life is approximately 35 hours.[12]

Clinical Studies

A Phase I clinical trial of this compound (NCT00982267) has been completed, assessing its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors. While the full results have not been widely published, the trial's existence supports the progression of this compound into clinical development.

For comparison, extensive clinical data is available for the other inhibitors:

  • Sunitinib: Approved for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[9][10] In RCC, it has shown a median progression-free survival (PFS) of 24 weeks compared to 6 weeks for placebo.[9]

  • Sorafenib: Approved for RCC and hepatocellular carcinoma (HCC).[11] It has demonstrated significant tumor growth inhibition in various preclinical models and clinical efficacy in approved indications.[5][6][13][14]

  • Pazopanib: Approved for RCC. In a Phase III trial, it showed a significant improvement in PFS (median 9.2 months vs. 4.2 months for placebo) and a 30% objective response rate.[12][15][16] In a Phase II trial for non-clear cell mRCC, the median PFS was 7.5 months.[17]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the methodologies used in these studies, the following diagrams are provided.

Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit FL FLT3L FLT3 FLT3 FL->FLT3 PLCg PLCγ VEGFR->PLCg PI3K PI3K/Akt VEGFR->PI3K PDGFR->PI3K RAS Ras/Raf/MEK/ERK PDGFR->RAS cKit->PI3K FLT3->PI3K SU14813 This compound SU14813->VEGFR inhibits SU14813->PDGFR inhibits SU14813->cKit inhibits SU14813->FLT3 inhibits Proliferation Proliferation PLCg->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis Survival Survival PI3K->Survival PI3K->Angiogenesis RAS->Proliferation

Caption: Signaling pathways inhibited by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_clinical Clinical Trials kinase_assay Biochemical Kinase Assay cell_proliferation Cell Proliferation Assay kinase_assay->cell_proliferation Identifies potent inhibitor xenograft Tumor Xenograft Model cell_proliferation->xenograft Confirms cellular activity pk_pd Pharmacokinetic/Pharmacodynamic Analysis xenograft->pk_pd Evaluates in vivo efficacy and drug exposure phase1 Phase I Clinical Trial pk_pd->phase1 Informs clinical dose selection

Caption: General experimental workflow for preclinical to clinical development.

Experimental Protocols

Biochemical Kinase Assay (General Protocol)
  • Enzyme and Substrate Preparation: Recombinant kinase domains of target RTKs (e.g., VEGFR, PDGFR) are expressed and purified. A generic substrate (e.g., poly(Glu, Tyr) 4:1) is prepared.

  • Assay Reaction: The kinase, substrate, and ATP (often radiolabeled with ³²P or ³³P) are combined in a reaction buffer.

  • Inhibitor Addition: this compound or comparator drugs are added at varying concentrations.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 15-60 minutes).

  • Reaction Termination: The reaction is stopped by adding a stop solution (e.g., EDTA).

  • Detection: Substrate phosphorylation is quantified. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like ELISA with anti-phosphotyrosine antibodies can be used.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Tumor cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound or other inhibitors.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

In Vivo Xenograft Study
  • Cell Implantation: Human tumor cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. This compound or comparator drugs are administered orally at specified doses and schedules. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Monitoring: Animal body weight and general health are monitored throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with a preclinical profile comparable to or, in some aspects, potentially more potent than established drugs like sunitinib, sorafenib, and pazopanib. Its strong inhibition of key RTKs involved in angiogenesis and tumor growth, coupled with demonstrated in vivo efficacy, provides a solid rationale for its continued clinical development. Further publication of its Phase I clinical trial results and progression to later-phase studies will be crucial in determining its ultimate therapeutic potential in the landscape of cancer treatment. This guide provides a foundational understanding for researchers and drug developers interested in the evolving field of multi-targeted cancer therapies.

References

Meta-analysis of multi-targeted tyrosine kinase inhibitors including SU14813

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Meta-Analysis of Multi-Targeted Tyrosine Kinase Inhibitors, Including the Investigational Drug SU14813

This guide provides a comprehensive comparison of the investigational multi-targeted tyrosine kinase inhibitor (TKI) SU14813 with several FDA-approved TKIs: Sunitinib, Sorafenib (B1663141), Pazopanib, and Axitinib (B1684631). The analysis focuses on their inhibitory activities, clinical efficacy in relevant cancer types, and safety profiles, supported by experimental data.

Introduction to Multi-Targeted Tyrosine Kinase Inhibitors

Tyrosine kinases are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and angiogenesis. In many cancers, these kinases are constitutively activated, leading to uncontrolled cell division and tumor progression. Multi-targeted TKIs are designed to simultaneously inhibit several of these key kinases, offering a broad-spectrum approach to cancer therapy. SU14813 is an investigational agent that, like the approved drugs in this comparison, targets multiple receptor tyrosine kinases involved in oncogenesis.

Comparative Analysis of Inhibitory Activity

The in vitro inhibitory activity of SU14813 and its counterparts against key tyrosine kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

Kinase TargetSU14813 IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)Pazopanib IC50 (nM)Axitinib IC50 (nM)
VEGFR1 2[1][2]-26[3]100.1[4]
VEGFR2 50[1][2]80[5]90[3][6]300.2[4]
VEGFR3 --20[3][6]470.1-0.3[4]
PDGFRβ 4[1][2]2[5]57[3][6][7]841.6[4]
c-Kit 15[1][2]-68[3][6][7]741.7[4]
Flt3 --58[6]--
Raf-1 --6[3][7]--
B-Raf --22[3][7]--

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

Clinical Efficacy and Safety Profiles

The following tables summarize the clinical trial outcomes and common adverse events for the FDA-approved TKIs in their primary indications. As SU14813 is still under investigation, extensive clinical data is not yet available.

Sunitinib (for Renal Cell Carcinoma - RCC)
Clinical OutcomeResult
Median Progression-Free Survival (PFS) 11 months (vs. 5 months with Interferon-α)[8][9]
Median Overall Survival (OS) 26.4 months (vs. 21.8 months with Interferon-α)[8][9]
Objective Response Rate (ORR) 47% (vs. 12% with Interferon-α)[9]

Common Adverse Events (Grade 3/4): Fatigue (12%), hypertension (12%), thrombocytopenia (7%), neutropenia (5%), and hand-foot syndrome (5%)[9]. Other common toxicities include diarrhea, anorexia, and hypothyroidism[10][11].

Sorafenib (for Hepatocellular Carcinoma - HCC)
Clinical OutcomeResult
Median Progression-Free Survival (PFS) 5.5 months (vs. 2.8 months with placebo)[12][13]
Median Overall Survival (OS) 10.7 months (vs. 7.9 months with placebo)[12][13][14]
Disease Control Rate 43% (vs. 32% with placebo)[12][13]

Common Adverse Events (Grade 3/4): Hand-foot skin reaction (8%), diarrhea (8%), fatigue, and hypertension[14][15]. Liver-related toxicities such as elevated transaminases and bilirubin (B190676) have also been reported[16][17].

Pazopanib (for Renal Cell Carcinoma - RCC)
Clinical OutcomeResult
Median Progression-Free Survival (PFS) 9.2 - 11.1 months (vs. 2.8 - 4.2 months with placebo)[18][19]
Objective Response Rate (ORR) 34.5%[20]
Disease Control Rate 75.9%[20]

Common Adverse Events: Fatigue, hypertension, hair color changes, diarrhea, and elevated liver enzymes (ALT/AST)[20][21]. Severe liver toxicity has been reported in a small percentage of patients[22][23].

Axitinib (for Renal Cell Carcinoma - RCC, second-line)
Clinical OutcomeResult
Median Progression-Free Survival (PFS) 6.7 - 8.3 months (vs. 4.7 - 5.7 months with Sorafenib)
Median Overall Survival (OS) 20.1 months (vs. 19.2 months with Sorafenib)
Objective Response Rate (ORR) 19.4% (vs. 9.4% with Sorafenib)[24]

Common Adverse Events (Grade 3/4): Hypertension (16-17%), diarrhea (11%), and fatigue (10-11%)[25][26].

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the process of evaluating these inhibitors, the following diagrams are provided.

Signaling_Pathways cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitors Multi-Targeted TKIs cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit FL FLT3 Ligand FLT3 FLT3 FL->FLT3 PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT PDGFR->RAS_RAF_MEK_ERK cKit->PI3K_AKT FLT3->PI3K_AKT FLT3->RAS_RAF_MEK_ERK SU14813 SU14813 SU14813->VEGFR SU14813->PDGFR SU14813->cKit SU14813->FLT3 Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKit Sunitinib->FLT3 Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->cKit Sorafenib->RAS_RAF_MEK_ERK Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit Axitinib Axitinib Axitinib->VEGFR Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis

Caption: Targeted signaling pathways of multi-targeted TKIs.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT Assay) Kinase_Assay->Cell_Viability Western_Blot Western Blot (Phosphorylation Status) Cell_Viability->Western_Blot Xenograft Tumor Xenograft Models (Efficacy Assessment) Western_Blot->Xenograft Toxicity_Study Toxicity Studies (Safety Profile) Xenograft->Toxicity_Study Phase_I Phase I (Safety, Dosage) Toxicity_Study->Phase_I Phase_II Phase II (Efficacy, Side Effects) Phase_I->Phase_II Phase_III Phase III (Comparison to Standard Treatment) Phase_II->Phase_III Start Drug Discovery (e.g., SU14813) Start->Kinase_Assay

Caption: General experimental workflow for TKI development.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific tyrosine kinase.

  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a synthetic peptide), ATP, kinase buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the kinase, substrate, and kinase buffer.

    • Add the test compound to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature for a set time (e.g., 60 minutes at 30°C).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, which quantifies the amount of ADP produced or the phosphorylation of the substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay (General Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][27][28][29]

  • Reagents and Materials: Cancer cell line of interest, cell culture medium, 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

SU14813 demonstrates a potent and selective inhibitory profile against key receptor tyrosine kinases implicated in tumor angiogenesis and proliferation, comparable to several FDA-approved multi-targeted TKIs. Its in vitro activity against VEGFR1, VEGFR2, PDGFRβ, and c-Kit suggests potential therapeutic efficacy. The provided comparative data on the clinical performance and toxicity of established TKIs such as Sunitinib, Sorafenib, Pazopanib, and Axitinib offer a benchmark for the future clinical development of SU14813 and other novel inhibitors in this class. Further clinical investigation is necessary to fully elucidate the therapeutic potential and safety profile of SU14813 in cancer patients.

References

Safety Operating Guide

Proper Disposal of (Z)-SU14813: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 , an analog of the multi-targeted receptor tyrosine kinase inhibitor SU14813, requires careful handling and disposal due to its potent biological activity.[1] Adherence to proper safety and disposal protocols is crucial to minimize environmental contamination and ensure the safety of laboratory personnel. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound.

Essential Safety and Handling Information

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the specific product in use. While a specific SDS for the (Z)-isomer may not always be available, the SDS for SU14813 or Sunitinib Malate offers valuable guidance.[2][3][4][5]

Hazard Category Recommendation References
Personal Protective Equipment (PPE) Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. For handling powders outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation.[2][3][4]
Engineering Controls Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure to dust or aerosols.[2][4]
Spill Management In case of a spill, avoid generating dust. For solid spills, gently cover with an absorbent material and then carefully collect into a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container. Clean the spill area thoroughly with a suitable detergent and water.[2][3]
First Aid Measures In case of eye contact, immediately flush with plenty of water for at least 15 minutes. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[2][4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

  • Segregation of Waste:

    • Properly segregate waste containing this compound from other laboratory waste streams.

    • Use designated, clearly labeled, and leak-proof waste containers.

  • Decontamination of Labware:

    • Whenever possible, decontaminate non-disposable labware (e.g., glassware) that has come into contact with this compound.

    • A common method is to rinse the labware with a solvent in which this compound is soluble (e.g., DMSO).[6][7][8] Collect the rinse solvent as chemical waste.

    • Follow the initial solvent rinse with a thorough washing with an appropriate laboratory detergent and water.

  • Packaging of Waste for Disposal:

    • Solid Waste:

      • Place excess solid this compound and any grossly contaminated materials (e.g., weighing paper, gloves) into a primary container, such as a sealed plastic bag or a screw-cap vial.

      • Place the primary container into a larger, robust, and clearly labeled hazardous waste container.

    • Liquid Waste:

      • Collect all solutions containing this compound, including experimental solutions and solvent rinses, in a designated, leak-proof, and clearly labeled hazardous waste container.

      • Ensure the container is compatible with the solvents used.

    • Sharps Waste:

      • Dispose of any sharps (e.g., needles, pipette tips) contaminated with this compound in an approved sharps container.

  • Labeling and Storage of Waste:

    • Clearly label all waste containers with "Hazardous Waste," the name of the chemical "this compound," and any other relevant hazard information (e.g., flammable if dissolved in a flammable solvent).

    • Store the waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they are collected for disposal.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

DisposalWorkflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Pipette Tips) waste_type->sharps_waste Sharps package_solid Package in Labeled, Sealed Container solid_waste->package_solid package_liquid Collect in Labeled, Leak-Proof Container liquid_waste->package_liquid package_sharps Place in Approved Sharps Container sharps_waste->package_sharps store_waste Store in Designated Hazardous Waste Area package_solid->store_waste package_liquid->store_waste package_sharps->store_waste contact_ehs Contact EHS for Pickup and Disposal store_waste->contact_ehs

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling (Z)-SU14813

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 is a potent, multi-targeted tyrosine kinase inhibitor intended for laboratory research purposes. Due to its biological activity, it is crucial to handle this compound with the appropriate safety precautions to minimize exposure and ensure a safe working environment. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal plans for researchers, scientists, and drug development professionals.

It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound before handling. The following recommendations are based on general best practices for handling potent, biologically active small molecules and should be supplemented with a thorough risk assessment for your specific experimental procedures.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when working with this compound to prevent dermal, ocular, and respiratory exposure.

Activity Recommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Primary Engineering Control: Certified Chemical Fume Hood or Powder Containment Hood.Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated.Eye Protection: Chemical splash goggles that form a complete seal around the eyes.Respiratory Protection: A NIOSH-approved N95 or higher-rated respirator is necessary to prevent inhalation of fine powder.Lab Coat: A disposable, non-absorbent lab coat is recommended.
Solution Preparation and Handling Primary Engineering Control: Certified Chemical Fume Hood.Gloves: Double-gloving with nitrile gloves.Eye Protection: Chemical splash goggles.Lab Coat: Standard laboratory coat.
In Vitro / In Vivo Dosing Primary Engineering Control: Certified Chemical Fume Hood or Biological Safety Cabinet (for cell-based assays).Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat.
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves.Eye Protection: Chemical splash goggles.Lab Coat: Standard laboratory coat.

Operational Plan for Safe Handling

A clear and systematic operational plan is critical for minimizing the risk of exposure to this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be clearly labeled as containing a potent compound.

2. Weighing and Solution Preparation:

  • All handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood to prevent the generation of airborne particles.

  • Use dedicated spatulas and weighing boats. If not possible, thoroughly decontaminate all equipment after use.

  • When preparing solutions, add the solvent to the solid material slowly to avoid splashing.

3. Experimental Use:

  • Conduct all experiments involving this compound in a designated and clearly marked area.

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.

  • Decontamination: All non-disposable equipment should be decontaminated using an appropriate method, such as washing with a suitable solvent, before being returned to general use.

  • Waste Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.

Visualizing Safe Handling Procedures

The following diagrams illustrate the key workflows for ensuring safety when handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Weigh Solid Weigh Solid Don PPE->Weigh Solid Enter Designated Area Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Equipment Decontaminate Equipment Perform Experiment->Decontaminate Equipment Segregate Waste Segregate Waste Decontaminate Equipment->Segregate Waste Dispose via Vendor Dispose via Vendor Segregate Waste->Dispose via Vendor

Caption: Workflow for the safe handling of this compound.

PPE_Decision_Tree Start Start Handling Solid? Handling Solid? Start->Handling Solid? Handling Liquid? Handling Liquid? Handling Solid?->Handling Liquid? No Respirator (N95+) Respirator (N95+) Handling Solid?->Respirator (N95+) Yes Risk of Splash? Risk of Splash? Handling Liquid?->Risk of Splash? Chemical Goggles Chemical Goggles Risk of Splash?->Chemical Goggles Yes Safety Glasses Safety Glasses Risk of Splash?->Safety Glasses No Double Gloves Double Gloves Respirator (N95+)->Double Gloves Double Gloves->Chemical Goggles Disposable Coat Disposable Coat Chemical Goggles->Disposable Coat Nitrile Gloves Nitrile Gloves Chemical Goggles->Nitrile Gloves Lab Coat Lab Coat Nitrile Gloves->Lab Coat Safety Glasses->Nitrile Gloves

Caption: Decision tree for selecting appropriate PPE.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-SU14813
Reactant of Route 2
Reactant of Route 2
(Z)-SU14813

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。